4-(4-Formylphenyl)-2-nitrobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-formylphenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-8-9-1-3-10(4-2-9)11-5-6-12(14(17)18)13(7-11)15(19)20/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTXRSVCAGZYBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688922 | |
| Record name | 4'-Formyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-59-1 | |
| Record name | 4'-Formyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Formylphenyl)-2-nitrobenzoic acid
This guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Formylphenyl)-2-nitrobenzoic acid, a biphenyl derivative with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and thorough characterization methodologies.
Strategic Approach to Synthesis: The Suzuki-Miyaura Coupling
The creation of the biaryl scaffold of this compound is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and generally proceeds under mild conditions, making it an ideal choice for coupling complex aromatic systems.[1]
The logical disconnection for the synthesis of our target molecule points to two key building blocks: 4-bromo-2-nitrobenzoic acid as the aryl halide partner and 4-formylphenylboronic acid as the organoboron reagent. The nitro group on the benzoic acid fragment is a strong electron-withdrawing group, which can influence the reactivity of the aryl halide. Conversely, the formyl group on the phenylboronic acid is also electron-withdrawing, which can sometimes present challenges in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] However, with carefully optimized reaction conditions, this transformation can be achieved with high efficiency.
The general catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol details a robust procedure for the synthesis of the target compound via a Suzuki-Miyaura coupling reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 4-Bromo-2-nitrobenzoic acid | 99277-71-1 | 246.01 |
| 4-Formylphenylboronic acid | 456-40-6 | 149.92 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 |
| Water (degassed) | 7732-18-5 | 18.02 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Brine (saturated NaCl solution) | N/A | N/A |
| Sodium sulfate (anhydrous) | 7757-82-6 | 142.04 |
| Silica gel (for column chromatography) | 7631-86-9 | 60.08 |
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-nitrobenzoic acid (1.0 equivalent), 4-formylphenylboronic acid (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equivalents). Subsequently, add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Reaction: The reaction mixture is heated to reflux (approximately 80-100 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting aryl halide is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are critical for this purpose.
Figure 3: Logical flow for the characterization of the synthesized compound.
Physical Properties
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₄H₉NO₅ |
| Molecular Weight | 271.23 g/mol |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of related compounds.[3][4][5][6][7][8][9]
¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 13.0 | br s | 1H | -COOH |
| ~10.1 | s | 1H | -CHO |
| ~8.2 - 7.8 | m | 7H | Aromatic protons |
-
Expert Interpretation: The broad singlet in the downfield region is characteristic of a carboxylic acid proton. The singlet at around 10.1 ppm is indicative of the aldehyde proton. The complex multiplet in the aromatic region will correspond to the seven protons on the two phenyl rings.
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | -CHO |
| ~167 | -COOH |
| ~150 - 120 | Aromatic carbons |
-
Expert Interpretation: The carbonyl carbons of the aldehyde and carboxylic acid are expected to appear significantly downfield. The remaining signals in the aromatic region will correspond to the twelve carbons of the biphenyl scaffold.
Infrared (IR) Spectroscopy (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 2500 | Broad | O-H stretch (carboxylic acid) |
| ~1710 - 1680 | Strong | C=O stretch (carboxylic acid and aldehyde) |
| ~1530 and ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |
| ~1600 - 1450 | Medium | C=C stretch (aromatic) |
-
Expert Interpretation: The very broad absorption in the O-H stretching region is a hallmark of a carboxylic acid dimer. The strong carbonyl absorption will likely be a composite of the carboxylic acid and aldehyde C=O stretches. The two strong bands for the nitro group are also highly characteristic.[10]
Mass Spectrometry (MS)
| m/z Value | Interpretation |
| ~271 | [M]⁺ (Molecular ion) or [M-H]⁻ depending on ionization mode |
| ~254 | [M-OH]⁺ |
| ~226 | [M-COOH]⁺ |
-
Expert Interpretation: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of the hydroxyl group, the entire carboxylic acid group, or the nitro group.
Applications and Future Directions
This compound and its derivatives are valuable intermediates in the synthesis of a variety of complex organic molecules. The presence of three distinct functional groups—a carboxylic acid, a formyl group, and a nitro group—allows for a wide range of subsequent chemical transformations.
In the context of drug development , this scaffold can be elaborated to generate novel heterocyclic systems or to introduce pharmacophoric features that can interact with biological targets. The biphenyl moiety is a common structural motif in many approved drugs.
In materials science , the rigid biphenyl core and the reactive functional groups make this compound a potential building block for the synthesis of novel polymers, dyes, and other functional materials.
References
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Spectra and physical data of (A2) : - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.). Retrieved from [Link]
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Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. (1998). SYNTHESIS, 1998(07), 1029–1032. [Link]
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PubChem. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. Retrieved from [Link]
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Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.). Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. In Chemistry LibreTexts. Retrieved from [Link]
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MasterOrganicChemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
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NIST. (n.d.). Biphenyl-4-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Heller, S. R. (n.d.). EPA/NIH Mass Spectral Data Base. GovInfo. Retrieved from [Link]
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ChemBK. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 3'-nitro-. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Formylphenyl)-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and medicinal chemistry, a thorough understanding of a molecule's physicochemical properties is paramount to its successful development into a therapeutic agent.[1][2] These intrinsic characteristics, including solubility, acidity (pKa), and lipophilicity (LogP), govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[3][4][5] This technical guide provides a comprehensive analysis of the physicochemical properties of 4-(4-Formylphenyl)-2-nitrobenzoic acid, a biphenyl carboxylic acid derivative of significant interest.
Biphenyl carboxylic acid scaffolds are prevalent in a multitude of pharmacologically active compounds, serving as crucial structural motifs in anti-inflammatory, anticancer, and antihypertensive agents.[6][7][8] The rigid biphenyl core provides a defined spatial orientation for interacting with biological targets, while the carboxylic acid functionality offers a key site for hydrogen bonding and salt formation. The subject of this guide, this compound, incorporates an additional aldehyde and a nitro group, functionalities that are expected to significantly modulate its chemical behavior and biological activity. This document will delve into the known and predicted properties of this compound, offer detailed experimental protocols for their determination, and discuss the implications of these properties in a drug development context.
Molecular Structure and Identification
A clear understanding of the molecular architecture is the foundation for interpreting its physicochemical properties.
Caption: Chemical structure and key identifiers of this compound.
Physicochemical Properties
Precise experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, this section presents a combination of data from chemical suppliers and high-quality predicted values, alongside experimental data for structurally related compounds to provide a scientifically grounded estimation of its properties.
| Property | Value | Source/Method | Notes |
| Molecular Formula | C₁₄H₉NO₅ | - | - |
| Molecular Weight | 271.23 g/mol | - | - |
| CAS Number | 1261946-59-1 | [9] | - |
| Melting Point | Not available | - | Expected to be a solid at room temperature, similar to related compounds like 4-nitrobenzoic acid (237-240 °C)[10] and 4-formylbenzoic acid (256 °C).[11] |
| Boiling Point | Not available | - | Likely to decompose before boiling under atmospheric pressure. |
| Aqueous Solubility | Predicted to be low | - | The presence of two aromatic rings suggests low water solubility. However, the carboxylic acid, nitro, and formyl groups can engage in hydrogen bonding, potentially increasing solubility compared to unsubstituted biphenyl. Solubility is expected to be pH-dependent.[12] |
| pKa | Estimated: ~3.0 - 3.5 | Comparison | The pKa of 4-nitrobenzoic acid is approximately 3.44.[13] The additional electron-withdrawing formyl group on the second phenyl ring is expected to further acidify the carboxylic acid proton, likely resulting in a slightly lower pKa. |
| LogP (Octanol-Water Partition Coefficient) | 3.29570 (Predicted) | [9] | This positive value indicates a preference for the lipid phase over the aqueous phase, suggesting the compound is lipophilic. |
| Polar Surface Area (PSA) | 100.19 Ų (Predicted) | [9] | This relatively high PSA, contributed by the nitro, carboxylic acid, and formyl groups, suggests the potential for significant hydrogen bonding interactions. |
The "Why" Behind the Properties: A Deeper Dive
The interplay of the functional groups in this compound dictates its overall physicochemical profile. The biphenyl core provides a hydrophobic and rigid backbone. The carboxylic acid is the primary acidic functional group and a key site for interactions. The nitro group, being strongly electron-withdrawing, significantly influences the acidity of the carboxylic acid and the electron distribution within the aromatic system. The formyl group, also electron-withdrawing, further contributes to the electronic properties and provides an additional site for potential hydrogen bonding.
Experimental Protocols for Physicochemical Property Determination
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following section outlines detailed methodologies for determining the key physicochemical properties of novel compounds like this compound.
Solubility Determination (Thermodynamic Shake-Flask Method)
This method is considered the gold standard for determining the intrinsic solubility of a compound.
Caption: Workflow for thermodynamic solubility determination.
Causality Behind Experimental Choices: The extended equilibration time is crucial to ensure that the solution is truly saturated, reflecting the thermodynamic equilibrium between the solid and dissolved states. The use of a validated analytical method for quantification is essential for accuracy.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the acid dissociation constant.
Caption: Workflow for pKa determination via potentiometric titration.
Causality Behind Experimental Choices: The use of a co-solvent may be necessary if the compound has low aqueous solubility. The pKa value is determined at the half-equivalence point because at this stage, the concentrations of the acidic and conjugate base forms of the compound are equal, as described by the Henderson-Hasselbalch equation.
LogP Determination (Shake-Flask Method)
This classic method directly measures the partitioning of a compound between two immiscible liquids.
Caption: Workflow for LogP determination using the shake-flask method.
Causality Behind Experimental Choices: Pre-saturating the solvents is critical to ensure that the volumes of the two phases do not change during the experiment. Accurate quantification in both phases is essential for a reliable LogP value.
Synthesis of this compound
A potential synthetic pathway could involve the coupling of a suitably protected 2-nitrobenzoic acid derivative with a 4-formylphenylboronic acid derivative.
Conclusion
This compound is a molecule with a rich array of functional groups that contribute to a distinct set of physicochemical properties. While experimental data is currently limited, predictions and comparisons with structurally similar compounds suggest it is a lipophilic, acidic molecule with the potential for significant hydrogen bonding interactions. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its key physicochemical parameters. A thorough understanding of these properties is a critical first step for any researcher or drug development professional considering this compound for further investigation and potential therapeutic applications. The interplay of its structural features will undoubtedly have profound implications for its biological activity, making it a compelling candidate for future research.
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"spectroscopic data (NMR, IR, Mass Spec) of 4-(4-Formylphenyl)-2-nitrobenzoic acid"
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-Formylphenyl)-2-nitrobenzoic acid
Introduction
This compound (CAS No. 1261946-59-1) is a bifunctional organic molecule featuring a biphenyl core.[1] This structure is substituted with a carboxylic acid, a nitro group, and a formyl (aldehyde) group, making it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these functional groups dictates the molecule's reactivity, steric hindrance, and electronic properties. A thorough spectroscopic analysis is paramount for confirming its identity, purity, and structural integrity following synthesis.
This guide provides a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental spectroscopic principles and data from analogous structures, offering a predictive framework for researchers.
Molecular Structure and Logic of Analysis
The analytical approach is based on the distinct spectroscopic signatures of the three key functional groups—aldehyde, carboxylic acid, and nitro group—and their influence on the two substituted phenyl rings. The workflow for this analysis is systematic, beginning with non-destructive techniques like NMR and IR to confirm the functional group architecture, followed by destructive analysis with Mass Spectrometry to verify the molecular weight and fragmentation pattern.
Caption: Molecular structure and analytical workflow.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its structure.
¹H NMR Spectroscopy: Predicted Data
The ¹H NMR spectrum is anticipated to be complex in the aromatic region due to the multiple, distinct proton environments. The signals for the aldehyde and carboxylic acid protons are expected to be highly diagnostic.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Carboxylic Acid | > 12.0 | Singlet (broad) | 1H | -COOH | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[2] |
| Aldehyde | 9.9 - 10.1 | Singlet | 1H | -CHO | Aldehydic protons are strongly deshielded by the carbonyl group and typically appear as sharp singlets in this region.[3] |
| Aromatic | 7.5 - 8.5 | Multiplet/Doublets | 7H | Ar-H | The aromatic protons are deshielded by the electron-withdrawing nitro, carbonyl, and carboxylic acid groups. The exact splitting patterns will depend on ortho, meta, and para coupling constants.[4] |
Expert Interpretation & Causality:
-
Downfield Protons: The carboxylic acid proton is the most downfield signal due to its acidic nature and deshielding from the carbonyl oxygen.[2] Its signal may disappear upon a D₂O shake, a key validation step. The aldehyde proton's chemical shift is also highly characteristic.[5]
-
Aromatic Region: The seven aromatic protons will likely appear as a series of doublets and multiplets.
-
The two protons ortho to the formyl group on one ring are expected to be the most downfield in this region due to the strong deshielding effect of the aldehyde.
-
The protons on the nitro-substituted ring will be influenced by both the nitro group (electron-withdrawing) and the carboxylic acid group, leading to complex splitting patterns.[4]
-
¹³C NMR Spectroscopy: Predicted Data
The proton-decoupled ¹³C NMR spectrum will confirm the presence of all 14 carbon atoms in their unique chemical environments.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| Carboxylic Acid Carbonyl | 165 - 170 | -C OOH | The carboxylic acid carbonyl is typically found in this region, shielded relative to ketones due to resonance with the -OH group.[2] |
| Aldehyde Carbonyl | 190 - 195 | -C HO | Aldehyde carbonyls are among the most deshielded carbon signals. |
| Aromatic Carbons | 120 - 150 | Ar-C | The 12 aromatic carbons will produce a series of signals. The carbons directly attached to the nitro group and the biphenyl linkage (ipso-carbons) will have distinct shifts. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[6]
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher spectrometer.
-
Acquire data with a spectral width of 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds.
-
Co-add 16 scans for a good signal-to-noise ratio.
-
Process the data with Fourier transformation and phase correction. Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[7]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum with a spectral width of 220-240 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Co-add 1024-2048 scans for adequate signal intensity.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[6]
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is ideal for the rapid identification of key functional groups. The spectrum of this molecule will be dominated by the strong absorptions of the two carbonyl groups, the nitro group, and the carboxylic acid O-H bond.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |
| 2500 - 3300 | Strong, Broad | O-H Stretch | Carboxylic Acid | This very broad band is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. |
| ~1700 | Strong, Sharp | C=O Stretch | Aldehyde | Aromatic aldehydes show a strong C=O stretch in this region. Conjugation with the phenyl ring lowers the frequency compared to aliphatic aldehydes.[8] |
| ~1720 | Strong, Sharp | C=O Stretch | Carboxylic Acid | The carboxylic acid carbonyl stretch is also strong and sharp, often slightly higher in frequency than the aldehyde. |
| 1550-1475 | Strong | Asymmetric N-O Stretch | Nitro Group | Aromatic nitro compounds display a characteristic strong asymmetric stretch in this region.[9] |
| 1360-1290 | Medium-Strong | Symmetric N-O Stretch | Nitro Group | The corresponding symmetric N-O stretch is also a key diagnostic peak.[9] |
| 1600-1450 | Medium | C=C Stretch | Aromatic Ring | These bands confirm the presence of the aromatic rings. |
Expert Interpretation & Causality: The IR spectrum provides a clear "fingerprint" of the molecule's functionality. The most telling feature is the extremely broad O-H stretch, which confirms the carboxylic acid. The presence of two distinct, strong C=O stretching bands around 1700 cm⁻¹ and 1720 cm⁻¹ would be compelling evidence for the aldehyde and carboxylic acid groups, respectively. The two N-O stretching bands are definitive proof of the nitro group.[9]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-600 cm⁻¹.
-
Co-add 16-32 scans to achieve a high-quality spectrum.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
Part 3: Mass Spectrometry
Mass spectrometry provides the molecular weight and elemental formula, serving as the final confirmation of the compound's identity. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
Predicted Mass Spectrum Data (EI)
The molecular formula is C₁₄H₉NO₅, with a monoisotopic mass of 271.0481 Da.
| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance | Assignment | Rationale |
| 271 | High | [M]⁺ | The molecular ion peak for aromatic compounds is typically prominent. |
| 254 | Medium | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group is a common fragmentation pathway for aromatic acids.[10][11] |
| 226 | Medium | [M - COOH]⁺ | Loss of the entire carboxyl group via alpha-cleavage is another characteristic fragmentation.[10][11] |
| 242 | Medium | [M - CHO]⁺ | Loss of the formyl radical is also a likely fragmentation. |
Expert Interpretation & Causality: For aromatic carboxylic acids, the molecular ion peak is expected to be stable and thus prominent.[2] The key diagnostic fragments arise from the loss of parts of the carboxylic acid group. The loss of 17 amu (OH) and 45 amu (COOH) are highly indicative of a carboxylic acid functionality.[10][11] Further fragmentation of the biphenyl core would lead to a more complex pattern at lower m/z values. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by matching the exact mass to within a few parts per million (ppm).
Experimental Protocol: Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition (Negative Ion Mode):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in negative ion mode, as the carboxylic acid will readily deprotonate to form [M-H]⁻.
-
Scan a mass range from m/z 50 to 500.
-
The primary observed ion should be at m/z 270, corresponding to the deprotonated molecule.
-
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the integration of data from NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the precise atomic connectivity and chemical environment of each atom. IR spectroscopy offers rapid and definitive confirmation of the key carboxylic acid, aldehyde, and nitro functional groups. Finally, mass spectrometry validates the molecular weight and provides corroborating evidence of the functional groups through predictable fragmentation patterns. Together, these methods provide a self-validating system for the unambiguous identification and characterization of this complex, multifunctional molecule.
References
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YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]
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JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]
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ACS Publications. (n.d.). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. The Journal of Physical Chemistry A. Available at: [Link]
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Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
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University of Calgary. (n.d.). IR: nitro groups. Available at: [Link]
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ResearchGate. (2025, July). Synthesis and Spectroscopic Study of New Biphenyl Derivatives as Potential Spectroscopic Probes. Available at: [Link]
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Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]
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-
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
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INFRARED SPECTROSCOPY (IR). (n.d.). Available at: [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Available at: [Link]
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Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Available at: [Link]
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NIST WebBook. (n.d.). Benzaldehyde, 4-nitro-, [(4-nitrophenyl)methylene]hydrazone. Available at: [Link]
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NIST WebBook. (n.d.). 4-Vinylbenzoic acid. Available at: [Link]
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An In-depth Technical Guide to 4-(4-Formylphenyl)-2-nitrobenzoic Acid: A Key Intermediate in the Development of IRAK4 Inhibitors
Introduction
In the landscape of modern drug discovery, the identification and synthesis of novel therapeutic agents often rely on the availability of versatile and strategically functionalized building blocks. 4-(4-Formylphenyl)-2-nitrobenzoic acid, identified by the CAS number 1261946-59-1, has emerged as a critical intermediate in the synthesis of a promising class of kinase inhibitors. While not a therapeutic agent itself, its unique structural features—a biphenyl scaffold with nitro, carboxylic acid, and formyl functionalities—make it an invaluable precursor for the construction of complex heterocyclic systems with potent biological activity. This technical guide provides a comprehensive overview of the properties and primary application of this compound, with a particular focus on its role in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a class of drugs with significant potential in the treatment of inflammatory and autoimmune diseases.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1261946-59-1 | [1] |
| Molecular Formula | C₁₄H₉NO₅ | [1] |
| Molecular Weight | 271.23 g/mol | [1] |
| Synonyms | 4'-Formyl-3-nitro-[1,1'-biphenyl]-4-carboxylic acid | [1] |
| Appearance | Solid | General knowledge |
| Polar Surface Area (PSA) | 100.19 Ų | [1] |
| LogP | 3.29570 | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
The construction of the biphenyl core of this compound is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the pharmaceutical industry for its high efficiency and functional group tolerance. The general strategy involves the coupling of an aryl halide with an arylboronic acid. In this specific case, 4-bromo-2-nitrobenzoic acid serves as the aryl halide and 4-formylphenylboronic acid as the boronic acid partner.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, detailed protocol for the synthesis of this compound.
Materials:
-
4-Bromo-2-nitrobenzoic acid (1.0 eq)
-
4-Formylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-nitrobenzoic acid, 4-formylphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Application in Drug Discovery: A Precursor to IRAK4 Inhibitors
The primary and most significant application of this compound is as a key starting material in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
The Role of IRAK4 in Inflammatory Signaling
IRAK4 is a serine/threonine kinase that plays a central role in the signaling pathways of the innate immune system. It is a critical component of the Myddosome complex, which is assembled downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), IRAK4 autophosphorylates and then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This, in turn, results in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as certain types of cancer.[2][3][4]
Caption: Simplified IRAK4 signaling pathway.
Synthesis of Benzolactam IRAK4 Inhibitors
This compound is a versatile precursor for the synthesis of benzolactam-based IRAK4 inhibitors. The synthetic route leverages the functionalities of the intermediate to construct the core heterocyclic structure of the inhibitor.
Caption: Synthetic workflow for a benzolactam IRAK4 inhibitor.
Experimental Protocol: Synthesis of a Benzolactam IRAK4 Inhibitor Intermediate
The following protocol is a representative example of how this compound can be utilized in the synthesis of a benzolactam core structure, based on methodologies described in the patent literature.
Step 1: Esterification
-
Suspend this compound in methanol.
-
Cool the suspension to 0°C and add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the methyl ester.
Step 2: Reduction of the Nitro Group
-
Dissolve the methyl ester in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite and wash with ethanol.
-
Concentrate the filtrate to obtain the crude amino ester.
Step 3: Reductive Amination
-
Dissolve the crude amino ester in a suitable solvent such as dichloromethane.
-
Add the desired primary amine (R-NH₂) and an acid catalyst (e.g., acetic acid).
-
Stir the mixture at room temperature for a period to allow for imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude secondary amine.
Step 4: Intramolecular Amidation (Lactam Formation)
-
Dissolve the crude secondary amine in a high-boiling point solvent such as xylene.
-
Heat the mixture to reflux, often with a Dean-Stark trap to remove methanol and water.
-
Continue heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and purify by column chromatography to yield the benzolactam core structure.
This benzolactam core can then undergo further functionalization to produce a variety of potent IRAK4 inhibitors.
Biological Activity of this compound
Currently, there is no publicly available data to suggest that this compound possesses significant intrinsic biological activity. Its primary role in the scientific literature and patent landscape is that of a synthetic intermediate. It is crucial for researchers to be aware that synthetic intermediates, while not the final active pharmaceutical ingredient, can potentially have off-target effects. However, for this specific compound, such effects have not been reported.
Safety and Handling
Based on available safety data sheets, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.
Conclusion
This compound is a strategically important building block in medicinal chemistry, particularly for the synthesis of advanced drug candidates targeting the IRAK4 kinase. Its well-defined structure and versatile functional groups allow for the efficient construction of complex heterocyclic scaffolds, such as the benzolactams found in potent IRAK4 inhibitors. While the compound itself is not biologically active, its role as a key intermediate underscores the importance of robust synthetic methodologies in the drug discovery and development pipeline. As research into IRAK4 inhibitors continues to expand, the demand for and utility of this compound are likely to grow in tandem.
References
-
LookChem. This compound. Available from: [Link]
- Cohen, F., et al. (2019). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters, 10(10), 1439-1444.
- De, S., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1560-1566.
- Hao, Y., et al. (2023). Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. Bioorganic Chemistry, 137, 106584.
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- 4. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Prospective Crystal Structure of 4-(4-Formylphenyl)-2-nitrobenzoic acid
Abstract: The determination of a molecule's three-dimensional crystal structure is fundamental to understanding its physicochemical properties and its potential applications in fields such as materials science and drug development. To date, the single-crystal X-ray structure of 4-(4-Formylphenyl)-2-nitrobenzoic acid (CAS 1261946-59-1) has not been reported in publicly accessible databases like the Cambridge Structural Database (CSD).[1][2][3] This technical guide, therefore, serves a dual purpose: first, to provide a comprehensive, field-proven roadmap for the synthesis, crystallization, and crystallographic analysis of the title compound; and second, to offer an expert predictive analysis of its likely structural features. By leveraging data from analogous molecular structures and established principles of physical organic chemistry, we present a hypothetical yet scientifically grounded view of its molecular conformation and supramolecular assembly, providing a valuable blueprint for future experimental validation.
Part 1: Synthesis and Single-Crystal Growth
Rationale for Synthetic Strategy: The Suzuki-Miyaura Coupling
The target molecule is a biphenyl derivative, a structural motif efficiently assembled using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the method of choice for this synthesis due to its high functional group tolerance, mild reaction conditions, and commercial availability of the necessary building blocks.[4][5][6] This reaction allows for the direct coupling of an aryl halide with an aryl boronic acid, making it ideal for constructing the this compound scaffold from two readily available precursors. The presence of unprotected carboxylic acid and aldehyde functionalities is well-tolerated in modern Suzuki protocols, obviating the need for additional protection-deprotection steps.[7]
Experimental Protocol: Synthesis
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling for the synthesis of this compound.
Reactants:
-
4-Bromo-2-nitrobenzoic acid
-
(4-Formylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-nitrobenzoic acid (1.0 eq), (4-formylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 1,4-dioxane (20 mL). Stir for 10 minutes until a homogenous catalyst solution is formed.
-
Initiation: Add the catalyst solution to the reaction flask. Follow with a solvent mixture of 1,4-dioxane and deionized water (4:1 v/v, 100 mL).
-
Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 90 °C and maintain vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Acidify the filtrate to pH 2-3 with 2M hydrochloric acid (HCl), resulting in the precipitation of the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.
-
Caption: Proposed Suzuki-Miyaura coupling workflow.
Experimental Protocol: Single-Crystal Growth
Obtaining high-quality single crystals is the most critical and often most challenging step in structure determination. The following methods should be explored.
Procedure:
-
Solvent Screening: Test the solubility of the purified product in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, and mixtures with water) to identify a solvent system where the compound has moderate solubility.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.
-
Loosely cap the vial or cover it with perforated parafilm to allow for slow solvent evaporation over several days to weeks at room temperature.
-
-
Vapor Diffusion (Liquid-Liquid):
-
Dissolve the compound in a small amount of a good solvent (e.g., acetone).
-
Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent" like hexane) in which the compound is insoluble.
-
The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting gradual crystallization.
-
-
Crystal Harvesting: Once well-formed, prismatic crystals appear, carefully extract them from the mother liquor using a nylon loop and coat them in a cryoprotectant oil (e.g., Paratone-N) before mounting.
Part 2: X-Ray Diffraction and Structure Elucidation
Rationale for Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By measuring the diffraction pattern of X-rays scattered by the electron clouds of the atoms, we can calculate the electron density map of the unit cell and build an atomic model of the molecule, revealing bond lengths, bond angles, and intermolecular interactions with unparalleled accuracy.
Experimental Protocol: Data Collection and Structure Refinement
Procedure:
-
Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head in the cold nitrogen stream (100 K) of the diffractometer. The low temperature minimizes thermal motion and potential radiation damage.
-
Data Collection:
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data using a modern CCD or CMOS detector with monochromatic radiation (e.g., Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.5418 Å).
-
-
Data Reduction: Integrate the raw diffraction images to obtain reflection intensities. Apply corrections for Lorentz factor, polarization, and absorption (e.g., multi-scan method).
-
Structure Solution: Use direct methods or dual-space algorithms (e.g., SHELXT) to solve the phase problem and obtain an initial electron density map and atomic model.
-
Structure Refinement:
-
Refine the atomic positions and anisotropic displacement parameters against the experimental data using full-matrix least-squares on F².
-
Locate hydrogen atoms in the difference Fourier map and refine their positions isotropically.
-
Validate the final model using metrics such as R-factors (R1, wR2), goodness-of-fit (S), and residual electron density.
-
-
Data Deposition: Deposit the final structural information in a Crystallographic Information File (CIF) format to a public repository like the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.[1]
Caption: Workflow for single-crystal X-ray analysis.
Part 3: Predictive Structural Analysis
While awaiting experimental data, a robust hypothesis of the crystal structure can be formulated based on the known behavior of its functional groups and analysis of related structures.
Predicted Molecular Conformation
The primary conformational variable in this compound is the dihedral angle between the two phenyl rings. The presence of the bulky nitro group at the ortho position of the benzoic acid ring will create significant steric hindrance. This will prevent a coplanar arrangement of the rings. Based on crystal structures of similarly ortho-substituted biphenyls, a substantial twist is expected, with a dihedral angle likely in the range of 50-70°. This non-planar conformation is a critical feature influencing the molecule's overall shape and packing efficiency.
Predicted Intermolecular Interactions and Supramolecular Assembly
The crystal packing will be dominated by a network of directed intermolecular interactions.
-
Carboxylic Acid Dimerization: The most predictable and strongest interaction is the formation of centrosymmetric hydrogen-bonded dimers via the carboxylic acid groups. This is a highly robust and common supramolecular synthon in carboxylic acid crystal structures.
-
C-H···O Interactions: The formyl group and the nitro group provide excellent hydrogen bond acceptors. It is highly probable that C-H···O interactions will exist between the aldehyde C-H or aromatic C-H donors and the oxygen atoms of the nitro and carbonyl groups of neighboring molecules. These weaker interactions will link the primary carboxylic acid dimers into a more complex 3D architecture.
-
π-π Stacking: Depending on the packing arrangement dictated by the hydrogen bonds, offset π-π stacking interactions between the phenyl rings of adjacent molecules may also contribute to the overall crystal stability.
Caption: Predicted hierarchy of intermolecular forces.
Part 4: Predicted Crystallographic Data
The following table summarizes hypothetical yet realistic crystallographic parameters for this compound, based on typical values for organic molecules of similar size and complexity.
| Parameter | Predicted Value |
| Chemical Formula | C₁₄H₉NO₅ |
| Formula Weight | 271.23 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 (for centrosymmetric dimers) |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 25 |
| α (°) | 90 |
| β (°) | 95 - 110 (if monoclinic) |
| γ (°) | 90 |
| Volume (ų) | 1200 - 1600 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R1 [I > 2σ(I)] | < 0.05 |
| wR2 (all data) | < 0.12 |
Conclusion
This technical guide provides a comprehensive framework for the experimental determination and structural analysis of this compound. By outlining detailed, field-tested protocols for synthesis, crystallization, and X-ray diffraction, we offer a clear path for researchers to obtain the definitive crystal structure. Furthermore, our predictive analysis, grounded in established crystallographic principles, provides a robust hypothesis regarding the molecule's conformation and supramolecular architecture, highlighting the expected non-planar geometry and the dominant role of carboxylic acid dimerization in its crystal packing. This document serves as a catalyst for future research, enabling a deeper understanding of this compound's solid-state properties.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Liu, W., Zhou, X., Wang, J., & Mei, G. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 180-185. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Clary, R., Lee, C., Monroe IV, W., Vaughn, D., Ragheb, R., Erter III, J., Brown, D., & Schiraldi, D. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147. [Link]
-
Moreno-Fuquen, R., Martínez, J., Ellena, J., & de Simone, C. A. (2014). 4-Formyl-2-nitrophenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(1), o68. [Link]
-
Moreno-Fuquen, R., Hernández, G., Ellena, J., De Simone, C. A., & Tenorio, J. C. (2015). Crystal structure of 4-formyl-2-nitro-phenyl 4-chloro-2-nitro-benzoate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o940. [Link]
-
Moreno-Fuquen, R., Martínez, J., Ellena, J., & de Simone, C. A. (2013). 4-Formyl-2-nitrophenyl 2-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1806. [Link]
-
Moreno-Fuquen, R., Martínez, J., Ellena, J., & de Simone, C. A. (2013). 4-Formyl-2-nitrophenyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o793. [Link]
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-
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-
University of Manchester. (n.d.). CCDC 1415299: Experimental Crystal Structure Determination. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-formylphenyl 4-nitrobenzenesulfonate. [Link]
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Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. [Link]
-
FAIRsharing.org. (n.d.). CSD; The Cambridge Structural Database. [Link]
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"solubility of 4-(4-Formylphenyl)-2-nitrobenzoic acid in common solvents"
An In-depth Technical Guide to the Solubility of 4-(4-Formylphenyl)-2-nitrobenzoic acid
Abstract
The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will dissect the molecule's structural attributes to forecast its solubility profile across a range of common laboratory solvents. This theoretical analysis is followed by detailed, field-proven experimental protocols, including the gold-standard shake-flask method for thermodynamic solubility and a systematic qualitative assessment workflow. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of solubility to advance their work in synthesis, formulation, and biological screening.
Molecular Structure Analysis and Solubility Prediction
The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as our primary guide[1][2]. An analysis of the functional groups present in this compound allows for a robust prediction of its solubility behavior.
The molecule (Molar Mass: 271.22 g/mol [3]) consists of four key structural features:
-
Biphenyl Core: This large, nonpolar aromatic system is inherently hydrophobic ("water-fearing") and will significantly decrease solubility in aqueous and highly polar solvents[4].
-
Carboxylic Acid (-COOH) Group: This is a highly polar, hydrophilic ("water-loving") functional group. It can act as both a hydrogen bond donor and acceptor, which promotes solubility in polar protic solvents like water and alcohols[5][6]. Crucially, it is an acidic group (typical pKa for aromatic carboxylic acids is ~4-5[7]), meaning it will deprotonate in basic solutions to form a highly soluble carboxylate salt[8].
-
Nitro (-NO₂) Group: The nitro group is strongly polar and electron-withdrawing, contributing to the molecule's overall polarity[9][10]. While polar, it does not donate hydrogen bonds and has a surprisingly low affinity for water on its own[10]. Its primary influence is increasing the acidity of the nearby carboxylic acid group[8].
-
Formyl (-CHO) Group: The aldehyde group is polar and can act as a hydrogen bond acceptor[6]. This feature will enhance solubility in polar solvents.
Predicted Solubility Profile:
-
Water: Solubility is expected to be very low. While the molecule possesses several polar groups, the large, hydrophobic biphenyl backbone will dominate, disrupting the hydrogen-bonding network of water[4][8].
-
Aqueous Bases (e.g., 5% NaOH, 5% NaHCO₃): High solubility is predicted. The carboxylic acid will react with the base to form the corresponding sodium salt. This ionic salt is far more polar than the neutral acid, leading to significant dissolution in water[8][11].
-
Aqueous Acids (e.g., 5% HCl): Insoluble. The compound is acidic and will remain in its neutral, protonated form in an acidic medium.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF): Good to high solubility is expected. These solvents can effectively solvate the polar functional groups of the molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is likely. These solvents can engage in hydrogen bonding with the carboxylic acid, nitro, and formyl groups[12].
-
Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is predicted. The molecule's high polarity from its functional groups makes it incompatible with nonpolar solvents[4].
Theoretical Foundations: Kinetic vs. Thermodynamic Solubility
In drug discovery and development, it is crucial to distinguish between two key types of solubility measurements.[13]
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution, typically after being introduced from a concentrated DMSO stock.[14][15] It is a rapid, high-throughput measurement often used in early discovery screening.[13][15] However, it can overestimate the true solubility because it may describe a supersaturated or metastable state.[16]
-
Equilibrium (Thermodynamic) Solubility: This is the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[16][17] This measurement represents the true, stable solubility and is the most reliable and consistent value for formulation and biopharmaceutical studies.[17][18] This guide focuses on the determination of thermodynamic solubility.
Experimental Protocol: Qualitative Solubility Classification
Before undertaking a quantitative analysis, a systematic qualitative assessment provides rapid and valuable information about the compound's acidic, basic, or neutral nature.[11][19] This workflow guides the selection of appropriate solvents for subsequent experiments.
The following diagram outlines a logical decision-making process for classifying the solubility of this compound.
Caption: A decision tree for the systematic qualitative determination of a compound's solubility class.
Step-by-Step Protocol:
-
Water Solubility: Add ~25 mg of the compound to a test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. If the compound dissolves, it is water-soluble.[11]
-
5% NaOH Solubility: If insoluble in water, add 0.75 mL of 5% NaOH solution to a fresh sample. Vigorous shaking. If it dissolves, the compound is an acid.[19]
-
5% HCl Solubility: If insoluble in NaOH, add 0.75 mL of 5% HCl solution to a fresh sample. If it dissolves, the compound is a base.[19]
-
Concentrated H₂SO₄: For compounds insoluble in the above, cold, concentrated sulfuric acid is used to identify compounds with neutral, oxygen-containing functional groups that can be protonated.
Experimental Protocol: Quantitative Thermodynamic Solubility
The saturation shake-flask method is widely considered the most reliable technique for determining equilibrium solubility.[16] The procedure involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.
The diagram below illustrates the key stages of the shake-flask method.
Caption: A workflow diagram of the gold-standard shake-flask solubility determination method.
Detailed Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the chosen solvent (e.g., 2 mL). The amount should be sufficient to ensure a solid phase remains at equilibrium.[16] Seal the vial tightly.
-
Equilibration: Place the vials in an incubator shaker or on a rotating wheel in a constant temperature bath (e.g., 25°C for room temperature or 37°C for physiological relevance).[17] Agitate for a period sufficient to reach equilibrium, typically 24 to 72 hours.[14][20] Equilibrium is confirmed when consecutive measurements show a constant concentration.[17]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all solid particles are removed, either centrifuge the sample and take the supernatant or filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE).[21]
-
Analysis: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for chromatography) to bring the concentration within the linear range of the analytical instrument. Quantify the concentration using a validated method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[14] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[13]
-
Validation (Optional but Recommended): Recover the remaining solid from the vial and analyze it using techniques like X-ray Powder Diffraction (XRPD). This step is crucial to verify that the compound has not changed its solid form (e.g., converted to a different polymorph or a solvate), as this would affect the solubility measurement.[21]
Data Summary and Interpretation
The experimentally determined solubility data should be compiled into a clear, organized format for easy comparison and analysis.
Table 1: Experimental Solubility Data for this compound
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Observations |
| Deionized Water | Polar Protic | 25 | ||
| 0.1 M Phosphate Buffer (pH 7.4) | Aqueous Buffer | 37 | ||
| 0.1 M HCl | Aqueous Acid | 25 | ||
| 0.1 M NaOH | Aqueous Base | 25 | ||
| Methanol | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Acetone | Polar Aprotic | 25 | ||
| Acetonitrile | Polar Aprotic | 25 | ||
| Tetrahydrofuran (THF) | Polar Aprotic | 25 | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||
| Toluene | Nonpolar | 25 | ||
| n-Hexane | Nonpolar | 25 |
The results from these experiments will provide a comprehensive solubility profile, enabling informed decisions for subsequent research and development activities, from reaction condition optimization to the design of appropriate formulations for biological testing.
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An In-depth Technical Guide to the Thermal Stability of 4-(4-Formylphenyl)-2-nitrobenzoic acid
This guide provides a comprehensive technical overview of the anticipated thermal stability of 4-(4-Formylphenyl)-2-nitrobenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established principles of thermal analysis with insights derived from structurally related molecules to forecast the behavior of this specific compound. We will explore the theoretical underpinnings of its decomposition, detail the requisite experimental protocols for empirical validation, and provide a framework for data interpretation.
Introduction: A Molecule of Interest
This compound is a complex organic molecule incorporating three key functional groups: a carboxylic acid, a nitro group, and a formyl (aldehyde) group, all attached to a biphenyl backbone. This unique combination of functionalities suggests a complex thermal decomposition profile, of critical interest for safe handling, storage, and application in pharmaceutical and fine chemical synthesis.[1][2] The presence of the nitro group, in particular, flags the compound for careful thermal hazard assessment due to the potential for energetic decomposition.[1][2]
This guide will provide a predictive analysis based on the well-documented thermal behavior of its core components, primarily 2-nitrobenzoic acid and other aromatic carboxylic acids. We will outline the critical experimental techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—necessary to empirically determine its thermal properties.
Predicted Thermal Decomposition Pathways
While no specific experimental data exists for this compound, its decomposition can be predicted by examining its structural motifs. The primary points of thermal instability are expected to be the C-NO₂ bond and the carboxylic acid group.[3]
-
Initial Decomposition Steps: The decomposition is likely initiated by the cleavage of the C-NO₂ bond, which is typically the weakest bond in nitroaromatic compounds.[3] This would be followed by decarboxylation (loss of CO₂) from the carboxylic acid group.[4] These initial steps are expected to be the primary drivers of mass loss observed in TGA.[4]
-
Gaseous Byproducts: The decomposition is anticipated to release a series of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]
-
Influence of Substituents: The formylphenyl group's influence is less predictable without empirical data. However, it adds to the overall molecular weight and may influence the decomposition temperature and the nature of the final residue.
The following diagram illustrates the likely initial fragmentation points of the molecule.
Caption: Predicted initial thermal decomposition pathways for this compound.
Essential Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.[4][5]
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the compound loses mass due to decomposition and to quantify this mass loss.[6][7]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[8]
-
Heating Program: Heat the sample from ambient temperature to approximately 600 °C at a controlled rate, for example, 10 °C/min.[8]
-
Data Collection: Continuously record the sample mass as a function of temperature. The resulting data is the TGA curve (mass vs. temperature). The first derivative of this curve (DTG) shows the rate of mass loss.[4]
Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures of thermal events such as melting, crystallization, and decomposition, and to measure the heat flow associated with these events.[4][9]
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan to contain any evolved gases during the initial stages of decomposition.[4] An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Atmosphere: Maintain an inert nitrogen atmosphere.
-
Heating Program: Heat the sample at a controlled rate, typically 10 °C/min, over a temperature range similar to the TGA experiment.[8]
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (like melting) will show a downward peak, while exothermic events (like decomposition) will show an upward peak.[3]
The following diagram outlines the workflow for a comprehensive thermal analysis.
Caption: Experimental workflow for the thermal analysis of this compound.
Anticipated Results and Interpretation
Based on studies of nitrobenzoic acid isomers, we can anticipate the following thermal behavior for this compound.[1][2]
| Parameter | Predicted Value/Range | Significance |
| Melting Point (Tₘ) | ~150-200 °C | An endothermic event in DSC preceding decomposition. |
| Onset of Decomposition (T_onset) | ~180-220 °C | The temperature at which significant mass loss begins in TGA.[3] |
| Peak Decomposition Temperature (T_peak) | ~200-250 °C | The temperature of the maximum rate of mass loss (from the DTG curve).[1] |
| Decomposition Enthalpy (ΔH) | Highly Exothermic | A significant exothermic peak in DSC indicates a large release of energy.[1][3] |
| Total Mass Loss | 50-70% | Corresponds to the loss of the nitro and carboxyl groups, and partial fragmentation of the aromatic rings. |
The thermal stability of nitrobenzoic acid isomers is known to follow the order: m-nitrobenzoic acid > o-nitrobenzoic acid.[3] Given that the target molecule is an ortho-nitrobenzoic acid derivative, its thermal stability is expected to be comparable to or slightly lower than that of 2-nitrobenzoic acid due to the additional bulky substituent.
Safety and Handling Considerations
The predicted exothermic decomposition of this compound necessitates careful handling to avoid thermal runaway.[2][4]
-
Storage: Store the compound in a cool, dry place, away from heat sources. Based on data for 2-nitrobenzoic acid, storage temperatures should not exceed 165°C.[4]
-
Handling: When heating this compound, it is crucial to do so in a controlled manner, with appropriate ventilation to handle the release of toxic fumes.[10]
Conclusion
While direct experimental data for this compound is not currently available, a robust predictive framework can be established based on the known thermal properties of its constituent functional groups and core structure. The primary decomposition pathways are expected to be denitration and decarboxylation, leading to a significant exothermic event. The experimental protocols detailed in this guide, utilizing TGA and DSC, provide a clear path for the empirical determination of its thermal stability. This information is paramount for ensuring the safe handling, storage, and application of this compound in research and development.
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A Comprehensive Technical Guide to the Potential Applications of Nitro-Functionalized Benzoic Acid Derivatives
Abstract
Nitro-functionalized benzoic acid derivatives represent a versatile and highly reactive class of chemical compounds with a broad spectrum of applications spanning medicinal chemistry, materials science, and industrial synthesis. The presence of both the electron-withdrawing nitro group and the versatile carboxylic acid moiety on the aromatic ring imparts unique chemical properties that make these molecules invaluable as synthons and as active agents themselves. This technical guide provides an in-depth exploration of the synthesis, key properties, and diverse applications of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into their roles as precursors for pharmaceuticals, their utility in creating advanced polymers and metal-organic frameworks (MOFs), and their function as intermediates in the synthesis of dyes and agrochemicals. Detailed experimental protocols, mechanistic diagrams, and comparative data are presented to provide a comprehensive resource for leveraging the full potential of nitro-functionalized benzoic acid derivatives in research and development.
Introduction: The Unique Chemistry of Nitrobenzoic Acids
Nitrobenzoic acids are aromatic carboxylic acids characterized by the presence of one or more nitro groups (–NO₂) on the benzene ring.[1] The three basic isomers are 2- (ortho-), 3- (meta-), and 4- (para-) nitrobenzoic acid, each with the chemical formula C₇H₅NO₄. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzoic acid scaffold.[1] This results in increased acidity compared to the parent benzoic acid and activation of the aromatic ring towards certain chemical transformations.[2][3]
The true versatility of nitrobenzoic acid derivatives lies in the reactivity of both the nitro and carboxylic acid functional groups. The carboxylic acid can undergo esterification, amidation, and other related reactions, while the nitro group can be reduced to an amino group (–NH₂), opening up a vast array of synthetic possibilities.[1] This dual reactivity makes them crucial intermediates in the synthesis of more complex molecules.[4]
Diagram 1: General Structure and Reactivity of Nitrobenzoic Acid
Caption: Key reactive sites of the nitrobenzoic acid scaffold.
Medicinal Chemistry and Drug Development
Nitro-functionalized benzoic acid derivatives are a cornerstone in the synthesis of a wide range of therapeutic agents due to their established biological activities and their utility as versatile intermediates.[4][5]
Antimicrobial Agents
The antimicrobial potential of benzoic acid and its derivatives has long been recognized, with applications as food preservatives.[6] Structural modifications, such as the introduction of a nitro group, can significantly enhance their efficacy against pathogenic microorganisms.[5][6]
2.1.1. Antibacterial Activity
Nitrobenzoic acid derivatives have demonstrated broad-spectrum inhibitory profiles against both Gram-positive and Gram-negative bacteria.[6] For instance, derivatives of 2-chloro-5-nitrobenzoic acid have shown significant antibacterial activity, with some exhibiting selective inhibition against methicillin-resistant Staphylococcus aureus (MRSA).[6][7] The mechanism of action often involves the disruption of essential microbial enzymes or cell wall synthesis.[8] The presence of the nitro group is often associated with this antimicrobial activity.[9]
Table 1: Comparative Antibacterial Activity of a 2-Chloro-5-nitrobenzoic Acid Derivative
| Bacterial Strain | Compound 1 (Methylethanolammonium salt of 2-chloro-5-nitrobenzoic acid) MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 125 | 125 |
| Staphylococcus aureus (ATCC) | 250 | 62.5 |
| Escherichia coli (ATCC) | 500 | 31.25 |
Data synthesized from findings on 2-chloro-5-nitrobenzoic acid derivatives.[6]
2.1.2. Antitubercular Activity
Interestingly, some nitrobenzoic acid derivatives have been investigated as prodrugs for the treatment of tuberculosis.[10] The presence of nitro groups appears to be more critical for the antimycobacterial activity than the pKa of the liberated acid, suggesting a distinct mode of action for these compounds.[10]
Anticancer Agents
The benzoic acid scaffold is present in numerous biologically active compounds, and nitro-substituted derivatives have shown significant cytotoxic effects against various cancer cell lines.[8][11]
2.2.1. Mechanism of Action
Several copper(II) complexes incorporating nitrobenzoic acid derivatives have demonstrated the ability to induce apoptosis and arrest the cell cycle in cancer cells.[7] The proposed mechanism often involves the interaction of the complex with DNA, leading to the inhibition of DNA replication and protein synthesis.[7] Furthermore, some benzoic acid derivatives are known to act as histone deacetylase (HDAC) inhibitors, a viable strategy for halting cancer cell proliferation.[12]
2.2.2. Synthetic Precursors for Anticancer Drugs
Nitrobenzoic acids are crucial intermediates in the synthesis of potent anti-cancer agents.[1] For example, 4-methoxy-3-nitrobenzoic acid has been extensively used in the development of novel anticancer drugs, including aniline mustard analogues.[13] The reactivity of the nitro and carboxylic acid groups allows for the strategic modification of the molecule to enhance its therapeutic efficacy.[13]
Diagram 2: Workflow for Anticancer Screening of Nitrobenzoate Complexes
Caption: Evaluation of nitrobenzoate metal complexes as anticancer agents.[7]
Anti-inflammatory Drugs
Nitro-functionalized benzoic acids are precursors to N-phenylanthranilic acids, a core structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class.[14] The synthesis of these compounds has historically been achieved through copper-catalyzed C-N bond-forming reactions like the Ullmann condensation.[14]
Materials Science and Polymer Chemistry
The unique electronic and physical properties imparted by the nitro group make these derivatives valuable in the development of advanced materials.[1][5]
High-Performance Polymers
Aromatic polyamides (aramids) are known for their exceptional thermal stability and mechanical properties. The incorporation of monomers derived from nitrobenzoic acids can enhance these characteristics. For instance, 4-methoxy-3-nitrobenzoic acid can be reduced to 4-amino-3-methoxybenzoic acid, which can then undergo self-polycondensation to form an aromatic polyamide.[15] The presence of the methoxy group can also improve the solubility of these polymers, making them easier to process.[15]
Experimental Protocol: Synthesis of 4-Amino-3-methoxybenzoic Acid
-
Dissolution: In a high-pressure autoclave, dissolve 1.0 mole of 4-methoxy-3-nitrobenzoic acid in 1.2 L of methanol.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 4g of 10% Palladium on activated charcoal (Pd/C) catalyst to the solution.
-
Hydrogenation: Seal the autoclave, purge with nitrogen gas, and then pressurize with hydrogen gas to 50 psi.
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Workup: After the reaction is complete, vent the hydrogen, purge with nitrogen, and filter the mixture to remove the catalyst.
-
Isolation: Evaporate the methanol under reduced pressure to obtain the solid 4-amino-3-methoxybenzoic acid.[15]
Metal-Organic Frameworks (MOFs)
Nitro-functionalized benzoic acids are excellent ligands for the construction of metal-organic frameworks (MOFs).[7] The nitro group can influence the electronic properties of the MOF and provides a site for post-synthetic modification. These MOFs have potential applications in gas storage and separation, catalysis, and drug delivery.[16][17] For example, MOFs built from 3-nitro-4-(pyridin-4-yl)benzoic acid have shown good selectivity for CO₂ separation.[18] Some nitrobenzene derivatives have even been used to construct highly energetic MOFs with potential applications as explosives.[19]
Industrial and Synthetic Applications
Beyond specialized applications, nitrobenzoic acid derivatives are workhorse intermediates in the chemical industry.[20]
Dyes and Pigments
Nitroaromatic compounds are often used in the synthesis of dyes and pigments due to the chromophoric properties of the nitro group.[1] 3-Nitrobenzoic acid, for example, is a precursor to 3-aminobenzoic acid, which is used to prepare certain dyes.[3]
Agrochemicals
These compounds also serve as intermediates in the production of herbicides and pesticides, contributing to the agricultural sector.[20]
Versatile Chemical Intermediates
The ability to transform the nitro group into an amino group makes nitrobenzoic acids invaluable precursors for a wide range of substituted benzoic acids. For instance, 4-nitrobenzoic acid is a precursor to 4-aminobenzoic acid, which is used to synthesize the anesthetic procaine.[3][21]
Diagram 3: Synthetic Pathway from 4-Nitrotoluene to Procaine
Caption: A key pharmaceutical application of 4-nitrobenzoic acid.[3][21]
Conclusion
Nitro-functionalized benzoic acid derivatives are a class of compounds with immense and diverse potential. Their unique chemical reactivity, stemming from the presence of both nitro and carboxylic acid groups, makes them indispensable in numerous fields. In medicinal chemistry, they are not only active antimicrobial and anticancer agents but also crucial building blocks for a variety of drugs. In materials science, they enable the synthesis of high-performance polymers and functional metal-organic frameworks. Their role as versatile intermediates in the chemical industry for producing dyes, agrochemicals, and other specialty chemicals further underscores their importance. The continued exploration of new derivatives and their applications promises to unlock even more innovative solutions to challenges in medicine, materials, and industrial chemistry.
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From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (n.d.). MDPI. [Link]
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NITROBENZOIC ACID. (n.d.). Ataman Kimya. [Link]
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The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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P-Nitrobenzoic Acid: A Key Pharmaceutical Intermediate and Organic Synthesis Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Construction of highly energetic metal–organic frameworks with a nitrobenzene derivative. (n.d.). CrystEngComm (RSC Publishing). [Link]
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The Crucial Role of 2-Hydroxy-4-nitrobenzoic Acid in Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Curr Trends Pharm Pharm Chem, 6(2), 41-42. [Link]
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Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022, September 7). PMC - NIH. [Link]
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Sharma, O., Sharma, P., Shrivastava, B., & Singh, J. (2018). Synthesis and Antimicrobial evaluation of Azole Based (p-nitro Benzoic Acid) derivatives. Asian Pacific Journal of Health Sciences, 5(4), 68-73. [Link]
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Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. (n.d.). Der Pharma Chemica. [Link]
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Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. (2019, February 1). PubMed. [Link]
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Khodaei, M. M., Koushki, T., & Abbasi, M. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. ResearchGate. [Link]
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Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (n.d.). [Link]
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Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. (2023, December 15). YouTube. [Link]
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Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (n.d.). PMC - NIH. [Link]
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Wang, Y., Zhang, Y., & Zhang, J. (2014). Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. ResearchGate. [Link]
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Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed. [Link]
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An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021, June 19). PMC - NIH. [Link]
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4-(4-Formylphenyl)-2-nitrobenzoic acid: A Versatile Bifunctional Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic design and utilization of complex building blocks are paramount for the efficient construction of novel molecular architectures. 4-(4-Formylphenyl)-2-nitrobenzoic acid has emerged as a preeminent scaffold, offering a unique convergence of reactive sites that empower chemists in the fields of medicinal chemistry and materials science. Its rigid biphenyl core is strategically decorated with four distinct and orthogonally reactive functional groups: a formyl group, a nitro moiety, a carboxylic acid, and the aromatic rings themselves. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this powerful molecular tool, grounded in established chemical principles and field-proven methodologies.
Core Attributes and Physicochemical Properties
This compound is a crystalline solid at room temperature. Its utility stems from the electronically distinct nature of its two phenyl rings, a feature engineered by the placement of electron-withdrawing groups (nitro and formyl) that influence the reactivity of the entire system.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4'-Formyl-3-nitro-[1,1'-biphenyl]-4-carboxylic acid |
| CAS Number | 1261946-59-1[1] |
| Molecular Formula | C₁₄H₉NO₅[1] |
| Molecular Weight | 271.23 g/mol [1] |
| Storage Temperature | 2-8°C[1] |
Synthesis of the Building Block: The Suzuki-Miyaura Cross-Coupling Approach
The most reliable and modular method for constructing the biphenyl core of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This Nobel Prize-winning transformation provides a robust and high-yielding pathway for the formation of C(sp²)–C(sp²) bonds.[4]
The strategic disconnection involves coupling an aryl halide, such as 4-bromo-2-nitrobenzoic acid, with an appropriately functionalized organoboron reagent, typically 4-formylphenylboronic acid. The choice of these starting materials is critical; the bromine atom on the nitro-substituted ring provides a reliable handle for oxidative addition to the palladium catalyst, while the boronic acid on the formyl-substituted ring is a stable, easily handled coupling partner.
Expert Rationale for Reagent Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a highly effective and commercially available precatalyst. In the catalytic cycle, it undergoes oxidative addition to the aryl bromide. The bulky phosphine ligands facilitate the subsequent reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) species.
-
Base (e.g., K₂CO₃, K₃PO₄): The base is not merely a spectator. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex.[3] This boronate species is crucial for the transmetalation step, where the formylphenyl group is transferred from boron to the palladium center. The choice of base can significantly impact reaction efficiency and is often determined empirically.
-
Solvent System (e.g., Toluene/Ethanol/Water): A biphasic solvent system is often employed. Toluene solubilizes the organic starting materials and the palladium catalyst, while the aqueous phase dissolves the inorganic base. Ethanol can be added as a co-solvent to improve miscibility and reaction rates.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-nitrobenzoic acid (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), followed by the solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water).
-
Reaction Execution: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-12 hours).
-
Workup and Purification: Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
The Quad-Point Reactivity: A Hub for Molecular Diversity
The true power of this compound lies in the differential reactivity of its functional groups, allowing for a stepwise and controlled elaboration of the molecular structure.
a) The Formyl Group: Gateway to Aldehyde Chemistry
The aldehyde, or formyl group, is a classic electrophilic handle for C-C and C-N bond formation.[5] Its reactivity is slightly enhanced by the electron-withdrawing nature of the biphenyl system.
-
Reductive Amination: This reaction is a cornerstone of medicinal chemistry for introducing amine diversity. The formyl group first forms a Schiff base (imine) with a primary or secondary amine, which is then reduced in situ by a mild hydride reagent.
-
Causality: Sodium triacetoxyborohydride (STAB) is the reagent of choice because it is mild enough not to reduce the aldehyde directly but is highly effective at reducing the protonated iminium intermediate, minimizing side reactions.
-
Protocol: Reductive Amination
-
In a vial, dissolve this compound (1.0 equiv) and a desired primary amine (1.1 equiv) in dichloromethane (DCM).
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and purify as needed.
-
Other Key Transformations:
-
Wittig Reaction: Converts the aldehyde to an alkene.
-
Aldol Condensation: Forms α,β-unsaturated carbonyl compounds.
-
Grignard/Organolithium Addition: Creates secondary alcohols.
-
b) The Nitro Group: Precursor to a Key Pharmacophore
The aromatic nitro group is a robust functional group that acts as a masked aniline. Its reduction to an amino group is a critical transformation, as the resulting aniline moiety is a prevalent feature in a vast number of FDA-approved drugs. This conversion transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing substituent.[6]
-
Catalytic Hydrogenation: This is often the cleanest method for nitro group reduction.
-
Causality: Palladium on carbon (Pd/C) is a highly efficient heterogeneous catalyst that activates molecular hydrogen (H₂) to perform the reduction.[7] A key challenge is chemoselectivity; standard hydrogenation conditions can also reduce the aldehyde. To preserve the formyl group, a poisoned catalyst (e.g., Lindlar's catalyst) or alternative methods may be required.
-
Protocol: Nitro Group Reduction with Iron
-
To a suspension of this compound (1.0 equiv) in ethanol and water, add iron powder (5.0 equiv) and a catalytic amount of ammonium chloride (NH₄Cl).
-
Heat the mixture to reflux for 2-3 hours. The progress is often visually indicated by a change in color.
-
Cool the reaction and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol and adjust the pH to ~8 with NaHCO₃.
-
Extract the resulting 2-amino product with ethyl acetate, dry, and concentrate to yield the aniline derivative.
c) The Carboxylic Acid: Anchor for Amides and Esters
The carboxylic acid group is a versatile handle for forming amide and ester linkages, which are fundamental in both biological molecules and synthetic materials. Direct conversion requires activation, as the carboxylate is a poor electrophile.
-
Amide Coupling: Modern peptide coupling reagents provide a mild and efficient means of forming amide bonds.
-
Causality: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by an amine nucleophile to form the stable amide bond, releasing a water-soluble urea byproduct.
-
Protocol: HATU-Mediated Amide Coupling
-
Dissolve this compound (1.0 equiv), the desired amine (1.05 equiv), and HATU (1.1 equiv) in dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equiv), to the solution.
-
Stir at room temperature for 2-4 hours until the reaction is complete (monitored by LC-MS).
-
Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.
-
Dry the organic layer, concentrate, and purify by chromatography.
Conclusion: A Tool for Accelerated Discovery
This compound is more than a mere chemical intermediate; it is a platform for innovation. Its pre-installed, orthogonally reactive functional groups allow researchers to bypass multiple, often low-yielding, steps typically required for functionalizing an aromatic core. This accelerates the synthesis of complex molecular libraries for drug screening, enables the rapid development of novel ligands for materials science, and provides a reliable scaffold for creating sophisticated molecular probes. By understanding the distinct reactivity of each functional handle and applying the robust protocols outlined in this guide, scientists can fully leverage the synthetic potential of this exceptional building block to drive discovery in their respective fields.
References
-
Moreno-Fuquen, R., et al. (2015). Crystal structure of 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Crystallographic Communications, E71, o940. [Link]
- Heimsch, R. A. & Emerson, W. S. (1954). Preparation of 2- and 4-nitrobenzoic acid. U.S. Patent No. 2,695,311. Washington, DC: U.S.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Tokalı, F. S., & Yüksek, H. (2021). Synthesis of 4-formylphenyl 4-nitrobenzenesulfonate. ResearchGate. [Link]
-
Moreno-Fuquen, R., et al. (2015). Crystal structure of 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
MDPI. (2024). Novel Strategy of Treating 2-Nitrobenzoic Acid Crystals with Energetic N2 Neutrals Using Cold Plasma. MDPI. [Link]
-
PubChem. (n.d.). 4-(4-formylphenyl)benzoic acid. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
Organic Reactions. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Formyl group. [Link]
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Methodological & Application
Application Note & Protocol: Solvothermal Synthesis of a Functionalized Metal-Organic Framework Using a 4-(4-Formylphenyl)-2-nitrobenzoic Acid Linker
Abstract
This document provides a detailed protocol for the synthesis of a Metal-Organic Framework (MOF) utilizing the bifunctional organic linker, 4-(4-Formylphenyl)-2-nitrobenzoic acid. The presence of both an aldehyde (-CHO) and a nitro (-NO2) group on the linker backbone offers significant potential for post-synthetic modification and targeted applications in catalysis, sensing, and drug delivery. This guide is intended for researchers and professionals in materials science and drug development, offering a comprehensive, step-by-step methodology grounded in established principles of coordination chemistry and materials synthesis. The protocol is designed to be a self-validating system, with in-depth explanations for each experimental choice and a thorough characterization workflow.
Introduction: The Rationale for a Bifunctional Linker
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface areas, tunable pore sizes, and chemical versatility make them promising candidates for a wide range of applications, including gas storage, separation, and catalysis.[2][3] The functionality of a MOF is largely dictated by the organic linker. The chosen linker, this compound, possesses two key functional groups:
-
Carboxylic Acid (-COOH): This group serves as the primary coordination site, reacting with the metal source to form the framework structure.
-
Formyl Group (-CHO): The aldehyde functionality provides a reactive site for post-synthetic modification, allowing for the covalent attachment of other molecules.
-
Nitro Group (-NO2): The electron-withdrawing nature of the nitro group can influence the electronic properties of the MOF and may also serve as a recognition site or be reduced to an amine group for further functionalization.[4][5]
The combination of these functionalities in a single linker allows for the design of highly versatile MOFs with tailored properties.
Experimental Protocol: Solvothermal Synthesis
The solvothermal method is a widely employed technique for MOF synthesis, involving the crystallization of the material from a solution at elevated temperatures and pressures.[6][7] This approach facilitates the formation of high-quality, crystalline products.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound (Linker) | ≥98% Purity | To be sourced | Ensure purity as impurities can affect crystal formation. |
| Zinc Nitrate Hexahydrate (Zn(NO3)2·6H2O) | Analytical Grade | e.g., Sigma-Aldrich | A common and effective metal source for carboxylate-based MOFs. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | A high-boiling point solvent suitable for solvothermal synthesis.[7] |
| Ethanol | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich | Used for solvent exchange to activate the MOF. |
| Benzoic Acid (Modulator) | Reagent Grade | e.g., Sigma-Aldrich | Can improve crystal quality and size.[8][9] |
Synthesis Procedure
This protocol outlines a general procedure. Optimization of reactant ratios, temperature, and reaction time may be necessary to achieve the desired product.
-
Preparation of the Reaction Mixture:
-
In a 20 mL scintillation vial, dissolve 54.2 mg (0.2 mmol) of this compound and 59.5 mg (0.2 mmol) of Zinc Nitrate Hexahydrate in 10 mL of N,N-Dimethylformamide (DMF).
-
Add 24.4 mg (0.2 mmol) of benzoic acid as a modulator. The use of a modulator can help to control the nucleation and growth of the MOF crystals, leading to a more uniform and crystalline product.[8]
-
Cap the vial tightly.
-
-
Solvothermal Reaction:
-
Place the sealed vial in a programmable oven.
-
Heat the mixture to 120 °C at a rate of 5 °C/min.
-
Maintain the temperature at 120 °C for 24 hours.
-
Allow the oven to cool down to room temperature naturally.
-
-
Product Isolation and Purification:
-
After cooling, crystals should be visible at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Wash the crystals by adding 10 mL of fresh DMF and letting them soak for 24 hours to remove any unreacted starting materials trapped within the pores.[7]
-
Decant the DMF and repeat the washing step twice more with fresh DMF.
-
To exchange the high-boiling DMF with a more volatile solvent, immerse the crystals in 10 mL of ethanol for 24 hours. Repeat this solvent exchange three times.[7]
-
-
Activation of the MOF:
-
After the final ethanol wash, decant the solvent.
-
Dry the crystals under vacuum at 150 °C for 12 hours. This step is crucial to remove the solvent molecules from the pores of the MOF, a process known as activation.[7] The activated MOF is now ready for characterization and further use.
-
Synthesis Workflow Diagram
Caption: A schematic overview of the solvothermal synthesis protocol.
Characterization of the Synthesized MOF
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.[10][11]
Powder X-Ray Diffraction (PXRD)
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material. The diffraction pattern is a unique fingerprint of the crystalline structure.
-
Expected Outcome: A well-defined diffraction pattern with sharp peaks, indicating a highly crystalline material. The absence of broad humps suggests the absence of amorphous phases. The peak positions can be compared to simulated patterns from single-crystal X-ray diffraction if available.
Thermogravimetric Analysis (TGA)
-
Purpose: To assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.[10]
-
Expected Outcome: A TGA curve showing an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable, solvent-free framework. At higher temperatures, a sharp weight loss will occur, corresponding to the decomposition of the organic linker and the collapse of the framework.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To confirm the coordination of the carboxylate group to the metal center and the presence of the formyl and nitro functional groups.[11]
-
Expected Outcome:
-
A shift in the characteristic C=O stretching frequency of the carboxylic acid upon coordination to the zinc center.
-
The presence of a peak around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde group.
-
Characteristic peaks for the N-O stretching vibrations of the nitro group, typically in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).
-
Gas Sorption Analysis
-
Purpose: To determine the porosity and surface area of the MOF. Nitrogen adsorption-desorption isotherms at 77 K are commonly used.[10]
-
Expected Outcome: A Type I isotherm, characteristic of microporous materials, is expected. The Brunauer-Emmett-Teller (BET) method can be applied to calculate the specific surface area.
Scanning Electron Microscopy (SEM)
-
Purpose: To visualize the morphology and crystal size of the synthesized MOF.
-
Expected Outcome: SEM images will reveal the shape and size distribution of the MOF crystals.
Potential Applications and Future Directions
The presence of the aldehyde and nitro functionalities opens up numerous possibilities for this MOF:
-
Post-Synthetic Modification: The aldehyde group can be readily reacted with amines to form imines, allowing for the covalent attachment of a wide range of functional molecules, including catalysts, fluorescent tags, or drug molecules.
-
Sensing: The nitroaromatic moiety may allow for the selective detection of certain analytes through luminescence quenching or other mechanisms.[12][13]
-
Catalysis: The functional groups could act as catalytic sites, or the MOF could serve as a support for catalytically active metal nanoparticles.[3][14]
-
Drug Delivery: The porous structure can be used to encapsulate drugs, and the functional groups could be used to control their release.[15]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of a novel MOF using the bifunctional linker this compound. The detailed step-by-step procedure, coupled with a thorough characterization plan, offers a solid foundation for researchers to successfully synthesize and explore the potential of this promising material. The inherent functionalities of the linker pave the way for a wide array of post-synthetic modifications and applications in diverse fields.
References
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- Synthesis of multifunctional metal–organic frameworks and tuning the functionalities with pendant ligands | Request PDF. (n.d.). ResearchGate.
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- Various properties and applications of MOFs. (n.d.). ResearchGate.
- UiO-66 type MOFs with mixed-linkers - 1,4-Benzenedicarboxylate and 1,4-naphthalenedicarboxylate: Effect of the modulator and post-synthetic exchange | Request PDF. (n.d.). ResearchGate.
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- Nitro-functionalized metal–organic frameworks with catalase mimic properties for glutathione detection. (n.d.). Analyst (RSC Publishing).
- Recent advances and potential applications for metal-organic framework (MOFs) and MOFs-derived materials: Characterizations and antimicrobial activities. (n.d.). NIH.
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- Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands | Request PDF. (2025, August 10). ResearchGate.
- Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. (n.d.). SciSpace.
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- Synthesis of metal-organic frameworks with template strategy. (n.d.). ResearchGate.
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- Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. (n.d.). MDPI.
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- Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing. (2024, February 6). Environmental Engineering Research.
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- 13. [PDF] Synthesis, characterization and application of metal-organic frameworks | Semantic Scholar [semanticscholar.org]
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Application Note & Protocols: A Hypothetical Exploration of a Novel MOF for Advanced Photocatalysis
Topic: Photocatalytic Applications of a Hypothetical MOF, G-MOF-1(Zr) , Derived from 4-(4-Formylphenyl)-2-nitrobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Promise of a Multifunctional Linker in Photocatalysis
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with vast potential in catalysis, owing to their high surface area, tunable porosity, and the ability to tailor their chemical functionalities at a molecular level. The choice of the organic linker is paramount in dictating the final properties of the MOF. The linker, this compound, presents a unique combination of functional groups that suggests its potential for creating highly active photocatalytic MOFs.
-
Carboxylic Acid Group: This group serves as the primary coordination site with metal clusters, forming the backbone of the MOF structure.
-
Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro functionality can enhance the separation of photogenerated electron-hole pairs, a crucial step in photocatalysis. It can also act as an electron sink, potentially improving the efficiency of charge transfer processes.
-
Formyl Group (-CHO): The aldehyde functionality can serve multiple purposes. It can be a site for post-synthetic modification, allowing for the grafting of other functional molecules. Additionally, it may participate in the photocatalytic process itself, potentially influencing the reaction pathways.
This application note outlines the synthesis, characterization, and potential photocatalytic applications of a hypothetical zirconium-based MOF, herein designated as G-MOF-1(Zr) , constructed from the this compound linker. We will explore its potential in the degradation of organic pollutants, a critical area in environmental remediation and of relevance to the removal of hazardous organic molecules in pharmaceutical manufacturing wastewater.
Synthesis and Characterization of G-MOF-1(Zr)
Rationale for Synthetic Approach
The synthesis of MOFs is typically achieved through solvothermal methods, where the metal salt and organic linker are dissolved in a high-boiling point solvent and heated in a sealed container. This method allows for the slow growth of crystalline material. For zirconium-based MOFs, the use of a modulator, such as benzoic acid or acetic acid, is often employed to control the nucleation and growth of the crystals, leading to a more ordered structure with fewer defects.
Detailed Synthesis Protocol for G-MOF-1(Zr)
Materials:
-
Zirconium(IV) chloride (ZrCl4)
-
This compound (linker)
-
N,N-Dimethylformamide (DMF)
-
Benzoic acid (modulator)
-
Methanol
-
Chloroform
Procedure:
-
In a 20 mL scintillation vial, dissolve 65 mg (0.28 mmol) of ZrCl4 and 150 mg (1.23 mmol) of benzoic acid in 10 mL of DMF.
-
In a separate vial, dissolve 80 mg (0.28 mmol) of this compound in 5 mL of DMF.
-
Combine the two solutions in the vial containing the ZrCl4.
-
Cap the vial tightly and place it in a preheated oven at 120 °C for 72 hours.
-
After cooling to room temperature, a white crystalline powder should be observed at the bottom of the vial.
-
Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL).
-
To remove residual DMF from the pores, immerse the product in methanol for 3 days, replacing the methanol daily.
-
After the solvent exchange, the product is activated by heating under vacuum at 150 °C for 12 hours to yield the final, porous G-MOF-1(Zr).
Characterization of G-MOF-1(Zr)
A thorough characterization is essential to confirm the synthesis of the desired MOF and to understand its properties.
| Characterization Technique | Purpose | Expected Outcome for G-MOF-1(Zr) |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF and confirm the coordination of the linker to the metal clusters. | Disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic symmetric and asymmetric carboxylate stretching bands, confirming coordination. Peaks corresponding to the nitro and formyl groups should remain. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF. | A plateau in the TGA curve up to a certain temperature (e.g., >350 °C), indicating good thermal stability, followed by decomposition. |
| N2 Adsorption-Desorption Isotherms (BET analysis) | To determine the surface area and pore volume of the MOF. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively, with a high calculated Brunauer-Emmett-Teller (BET) surface area. |
| UV-Vis Diffuse Reflectance Spectroscopy (DRS) | To determine the light absorption properties and estimate the band gap of the MOF. | Broad absorption in the UV-Visible region, potentially extending into the visible range due to the presence of the nitro and formyl chromophores. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology and particle size of the MOF crystals. | Uniformly shaped crystals (e.g., cubic, octahedral) with a consistent particle size. |
Photocatalytic Application: Degradation of Rhodamine B
Scientific Rationale
The photocatalytic activity of a MOF is predicated on its ability to absorb light and generate electron-hole pairs. Upon irradiation with light of energy greater than its band gap, an electron is promoted from the valence band (VB) to the conduction band (CB), leaving a hole in the VB. These charge carriers can then migrate to the surface of the MOF and participate in redox reactions.
In the case of G-MOF-1(Zr), the organic linker is expected to act as a light-harvesting antenna. The electron-withdrawing nitro group is hypothesized to facilitate the separation of the electron and hole, reducing the rate of recombination and thereby increasing the photocatalytic efficiency. The photogenerated electrons can reduce adsorbed oxygen to form superoxide radicals (•O2-), while the holes can oxidize water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). These reactive oxygen species (ROS) are powerful oxidizing agents that can degrade organic pollutants like Rhodamine B into smaller, less harmful molecules.
Experimental Workflow for Photocatalytic Degradation
Caption: Proposed photocatalytic mechanism for the degradation of organic pollutants by G-MOF-1(Zr).
Upon irradiation, the organic linker absorbs photons, promoting an electron from its Highest Occupied Molecular Orbital (HOMO), which constitutes the Valence Band, to its Lowest Unoccupied Molecular Orbital (LUMO) or the metal cluster, forming the Conduction Band. The electron-withdrawing nitro group on the linker enhances the polarization of the excited state, facilitating the separation of the electron (e⁻) and hole (h⁺). The electron reduces molecular oxygen to superoxide radicals, while the hole oxidizes water to hydroxyl radicals. These highly reactive species then attack and degrade the Rhodamine B molecules.
Conclusion and Future Perspectives
This application note presents a hypothetical yet scientifically grounded framework for the synthesis, characterization, and photocatalytic application of a novel MOF, G-MOF-1(Zr), derived from this compound. The unique combination of functional groups on the linker suggests that such a material could be a highly effective photocatalyst for the degradation of organic pollutants. The protocols provided herein are based on established methodologies and can serve as a starting point for the experimental realization and investigation of this and similar MOFs. Future work should focus on the actual synthesis and testing of G-MOF-1(Zr) to validate these hypotheses. Furthermore, its potential in other photocatalytic applications, such as CO₂ reduction and hydrogen evolution, could be explored. The formyl group also opens up avenues for post-synthetic modification to further tune the catalytic properties of the material.
References
Due to the hypothetical nature of the specific MOF, the references provided are to established methods and reviews that support the proposed protocols and scientific rationale.
-
General MOF Synthesis and Principles
- Title: Metal-Organic Frameworks: A Materials Platform for Solar Fuel C
- Source: Accounts of Chemical Research
-
URL: [Link]
-
Zirconium MOF Synthesis and Modulators
- Title: A facile and general coating approach to moisture/water-resistant metal-organic frameworks with retained porosity
- Source: Journal of the American Chemical Society
-
URL: [Link]
-
Photocatalysis by MOFs
- Title: Metal-organic frameworks as a versatile platform for photoc
- Source: Nature Reviews M
-
URL: [Link]
-
Role of Functional Groups in MOF Photocatalysis
- Title: Functional group-oriented design of metal-organic frameworks for photocatalytic applic
- Source: Coordin
-
URL: [Link]
-
Photocatalytic Degradation of Dyes
- Title: Metal-organic frameworks for photocatalytic degrad
- Source: Journal of M
-
URL: [Link]
Application Notes & Protocols: Gas Adsorption Studies Using MOFs with 4-(4-Formylphenyl)-2-nitrobenzoic acid
An in-depth technical guide by a Senior Application Scientist.
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Promise of Functionalized MOFs
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunable chemical environments.[1][2] The strategic selection of organic linkers is paramount in designing MOFs for specific applications like gas storage and separation.[3][4] This guide focuses on a hypothetical yet highly promising MOF synthesized using the bifunctional linker, 4-(4-Formylphenyl)-2-nitrobenzoic acid. The presence of a nitro group (-NO2) can enhance selectivity for polarizable gases like CO2 through dipole-quadrupole interactions, while the formyl group (-CHO) offers a reactive site for post-synthetic modification, allowing for further tuning of the MOF's properties.[5] This document provides a comprehensive protocol for the synthesis, characterization, and detailed gas adsorption analysis of MOFs derived from this intriguing linker.
Synthesis of a MOF with this compound: A Solvothermal Approach
The synthesis of MOFs is typically achieved through solvothermal methods, where the components are heated in a sealed vessel.[5] This allows for the slow crystallization of the framework.
Rationale for Component Selection:
-
Metal Source: Zirconium (Zr) is often chosen for its ability to form robust secondary building units (SBUs), leading to MOFs with high thermal and chemical stability.[6]
-
Solvent: N,N-Dimethylformamide (DMF) is a common solvent in MOF synthesis due to its high boiling point and ability to dissolve the organic linkers.[7]
-
Modulator: Acetic acid is often used as a modulator to control the crystal growth and improve the quality of the resulting MOF crystals.
Protocol 1.1: Solvothermal Synthesis
-
In a 20 mL scintillation vial, dissolve 50 mg of this compound and 45 mg of Zirconium(IV) chloride (ZrCl4) in 10 mL of DMF.
-
Add 0.5 mL of glacial acetic acid to the solution. This acts as a modulator to improve crystal quality.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Seal the vial and place it in a preheated oven at 120°C for 48 hours.
-
After 48 hours, allow the oven to cool down to room temperature slowly.
-
Collect the crystalline product by centrifugation and wash with fresh DMF (3 x 10 mL) to remove unreacted starting materials.
-
Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF.
-
Dry the final product under vacuum at 150°C for 12 hours. This process is crucial for activating the MOF by removing solvent molecules from the pores.[6]
Caption: Solvothermal synthesis and activation workflow for the MOF.
Essential Characterization of the Synthesized MOF
Before proceeding to gas adsorption studies, it is imperative to characterize the synthesized material to confirm its identity, purity, and stability.[8]
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF.[1] The obtained diffraction pattern should be compared with a reference pattern if available, or indexed to determine the crystal structure.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to confirm the removal of guest solvents after activation.[2][8] A stable MOF should not show significant weight loss until at least 300-350°C.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the presence of the organic linker within the MOF structure by identifying the characteristic vibrational bands of the functional groups (e.g., C=O from the carboxylic acid and formyl group, N-O from the nitro group).
-
Scanning Electron Microscopy (SEM): SEM provides information about the morphology and crystal size of the synthesized MOF particles.
Gas Adsorption Protocols: Unveiling the Porous Nature
Gas adsorption measurements are fundamental to understanding the potential of a MOF for applications such as gas storage and separation.[9][10]
Protocol 3.1: Sample Activation - A Critical First Step
Proper activation is crucial to ensure that the pores of the MOF are empty of any guest molecules, which would otherwise lead to an underestimation of its porosity.[6]
-
Accurately weigh 50-100 mg of the synthesized MOF into a pre-weighed sample tube.
-
Attach the sample tube to the degassing port of a volumetric gas adsorption analyzer.
-
Heat the sample to 150°C under a high vacuum (<10⁻⁵ torr) for at least 12 hours. The temperature should be chosen based on the TGA data to be below the decomposition temperature of the MOF.[11]
-
After degassing, weigh the sample tube again to determine the exact mass of the activated MOF.
Protocol 3.2: N2 Adsorption at 77 K for BET Surface Area and Pore Size Analysis
Nitrogen adsorption at 77 K (liquid nitrogen temperature) is the standard method for determining the surface area and pore size distribution of porous materials.[2]
-
Transfer the activated sample tube to the analysis port of the gas adsorption analyzer.
-
Immerse the sample tube in a dewar filled with liquid nitrogen.
-
Perform a free-space measurement using helium gas.
-
Measure the nitrogen adsorption isotherm by introducing calibrated doses of N2 gas into the sample tube over a relative pressure (P/P₀) range from 10⁻⁷ to 1.0.
-
Similarly, measure the desorption isotherm by systematically reducing the pressure.
-
The resulting isotherm for a microporous material like a MOF is expected to be of Type I.[10]
Caption: Workflow for comprehensive gas adsorption analysis of the MOF.
Protocol 3.3: CO2 Adsorption for Carbon Capture Potential
Given the presence of the nitro group, the MOF is expected to have a good affinity for CO2.[12]
-
Using the same activated sample, replace the liquid nitrogen bath with a circulating water bath set to 273 K or 298 K.
-
Measure the CO2 adsorption isotherm up to a pressure of 1 bar.
-
Repeat the measurement at a different temperature (e.g., 298 K if the first was at 273 K) to calculate the isosteric heat of adsorption (Qst). A high Qst value indicates strong interactions between CO2 and the MOF.
Data Interpretation and Expected Results
The data obtained from the gas adsorption experiments can be used to evaluate the potential of the MOF for gas storage and separation applications.
| Parameter | Expected Value | Significance |
| BET Surface Area | 1000 - 2500 m²/g | A high surface area is crucial for high gas uptake capacity.[13] |
| Pore Volume | 0.5 - 1.2 cm³/g | Indicates the total space available for gas storage. |
| CO2 Uptake (298 K, 1 bar) | 2.0 - 4.5 mmol/g | A key metric for evaluating CO2 capture performance under ambient conditions.[14] |
| Isosteric Heat of Adsorption (Qst) for CO2 | 25 - 40 kJ/mol | A higher Qst suggests stronger adsorbent-adsorbate interactions and potentially higher selectivity for CO2.[12] |
Pro-Tips from the Field
-
Activation is Key: Incomplete activation is a common source of error leading to low surface area values. Ensure the vacuum is good and the activation time is sufficient.
-
Handling Air-Sensitive MOFs: If the MOF is suspected to be air-sensitive, all handling steps should be performed in a glovebox.
-
Equilibration Time: For microporous MOFs, ensure that sufficient equilibration time is allowed for each data point during the adsorption measurement, especially at low pressures.[10]
Conclusion
This guide provides a comprehensive framework for the synthesis, characterization, and gas adsorption analysis of a novel MOF based on the this compound linker. The functional groups on this linker make the resulting MOF a promising candidate for selective CO2 capture. By following these detailed protocols, researchers can effectively evaluate the potential of new MOF materials for a wide range of applications.
References
- Application Notes and Protocols for MOF-808 Gas Adsorption Studies - Benchchem.
- Water Sorption and Gas Adsorption Measurements on MOFs. Surface Measurement Systems.
- Gas Adsorption Study on Mesoporous Metal−Organic Framework UMCM-1. The Journal of Physical Chemistry C - ACS Publications.
- Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. PMC - NIH.
- In Situ Growth of Metal–Organic Frameworks (MOFs) Within Porous Silicon Carbide (p-SiC) for Constructing Hierarchical Porous Composites. MDPI.
- Gas Sorption Characterization of Metal Organic Frameworks Webinar. YouTube.
- Characterization of metal organic frameworks of interest for gas adsorption/separation applications. Infoscience.
- Various techniques applied for characterization of MOFs. ResearchGate.
- Gas adsorption and separation applications of MOF materials. SciSpace.
- Metal-organic frameworks meet Uni-MOF: a revolutionary gas adsorption detector. ChemRxiv.
- Physiochemical characterization of metal organic framework materials: A mini review. PMC - NIH.
- Physiochemical characterization of metal organic framework materials: A mini review. Heliyon.
- Utilizing flexible linkers for the synthesis of metal-organic frameworks. ACS Publications.
- Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. ResearchGate.
- Mof, mof linkers and manufacturing method thereof. Google Patents.
- CO2 adsorption mechanisms on MOFs: a case study of open metal sites, ultra-microporosity and flexible framework. Reaction Chemistry & Engineering (RSC Publishing).
- Gas adsorption and separation applications of MOF materials. ResearchGate.
- Summary of MOF-based CO 2 adsorbents and their performance in CO 2 capture. ResearchGate.
- Separation and Purification of Gases by MOFs. ResearchGate.
- Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. MDPI.
- Selective CO2 adsorption in a metal–organic framework constructed from an organic ligand with flexible joints. ResearchGate.
- Structural Basis of CO₂ Adsorption in a Flexible Metal-Organic Framework Material. ACS Publications.
- Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC. PMC - NIH.
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Application Notes and Protocols for the Synthesis of Functionalized Metal-Organic Frameworks
Introduction: The Architectural Precision of Functionalized MOFs in Scientific Research
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. Their exceptionally high surface areas, tunable pore sizes, and versatile chemical functionalities have positioned them as highly promising materials for a myriad of applications, including gas storage and separation, catalysis, sensing, and notably, drug delivery.[1][2][3] The ability to introduce specific functional groups into the MOF structure—a process known as functionalization—is paramount to tailoring their properties for specific, sophisticated applications.[1][4] This guide provides a comprehensive overview of the experimental setups and detailed protocols for the synthesis of functionalized MOFs, intended for researchers, scientists, and professionals in drug development.
The functionalization of a MOF can dramatically alter its chemical and physical properties.[1] For instance, the introduction of hydrophilic or hydrophobic groups can modulate the MOF's interaction with guest molecules, a critical aspect in drug delivery systems.[5][6] Functional groups can also serve as active sites for catalysis or as specific recognition sites for sensing applications. The strategic choice of functional groups and the method of their incorporation are therefore central to the rational design of advanced MOF materials.
Core Principles of MOF Functionalization: Navigating Synthesis Strategies
There are two primary strategies for the synthesis of functionalized MOFs: de novo (or direct) synthesis and post-synthetic modification (PSM).[7][8] The choice between these methods is dictated by the nature of the desired functional group, its stability under the MOF synthesis conditions, and the desired location of the functionality within the framework.
De Novo Synthesis: Building from the Ground Up
The de novo approach involves the direct assembly of metal ions and pre-functionalized organic linkers during the initial synthesis process.[8][9] This method is advantageous when the functional group is robust enough to withstand the solvothermal or hydrothermal conditions typically employed for MOF synthesis.[10]
Causality in De Novo Synthesis:
-
Linker Selection: The geometry, connectivity, and functional groups of the organic linker directly dictate the topology and properties of the resulting MOF.[1] Linkers with functional groups like amines (-NH2), hydroxyls (-OH), or carboxylic acids (-COOH) can enhance interactions with drug molecules.[5]
-
Reaction Conditions: Parameters such as temperature, reaction time, solvent, and the use of modulators can influence the crystallinity, phase purity, and defectiveness of the MOF.[1][10]
Post-Synthetic Modification (PSM): A Versatile Approach to Functionalization
PSM involves the chemical modification of a pre-synthesized MOF, allowing for the introduction of a wider range of functional groups, including those that are sensitive to the conditions of de novo synthesis.[11][12][13] This technique offers a powerful way to fine-tune the properties of an existing MOF without altering its underlying framework.[14] PSM can be broadly categorized into covalent modification of the linker, coordination to the metal nodes, or exchange of ions within the pores.[12]
A particularly powerful PSM technique is Solvent-Assisted Linker Exchange (SALE) , where the linkers in a parent MOF are exchanged with new functionalized linkers from a solution.[8][9] This method allows for the synthesis of MOFs that are difficult to obtain through direct synthesis.[8][15]
Causality in Post-Synthetic Modification:
-
Preservation of Framework: A key advantage of PSM is the retention of the parent MOF's topology.[8]
-
Versatility: PSM enables the incorporation of a broader diversity of functional groups that may not be compatible with the initial solvothermal synthesis conditions.[12]
Experimental Setup for Solvothermal Synthesis of Functionalized MOFs
Solvothermal synthesis is the most prevalent method for producing crystalline MOFs.[10][16][17] The reaction is typically carried out in a sealed vessel at temperatures above the boiling point of the solvent, leading to increased pressure and facilitating the crystallization of the MOF.
Essential Equipment and Reagents
Equipment:
-
Teflon-lined stainless steel autoclave or a glass-lined hydrothermal reactor[16]
-
Laboratory oven or heating mantle with precise temperature control[16]
-
Analytical balance
-
Ultrasonic bath
-
Magnetic stirrer with heating capabilities
-
Centrifuge
-
Vacuum oven
-
Schlenk line (for reactions sensitive to air or moisture)
-
Powder X-ray Diffractometer (PXRD)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Gas sorption analyzer (for surface area and porosity measurements)
Reagents:
-
Metal precursor (e.g., metal nitrates, chlorides, or acetates)[16]
-
Functionalized organic linker[16]
-
High-purity solvents (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), ethanol, methanol, acetonitrile)[16]
-
Modulators (e.g., benzoic acid, acetic acid) to control crystal size and morphology
-
Deionized water
Visualizing the Synthesis Workflow
The following diagrams illustrate the general workflows for the de novo synthesis and post-synthetic modification of functionalized MOFs.
Caption: Workflow for de novo synthesis of a functionalized MOF.
Caption: General workflow for post-synthetic modification of a MOF.
Detailed Protocols for Synthesizing Functionalized MOFs
The following protocols provide step-by-step methodologies for the synthesis of representative functionalized MOFs. These should be adapted based on the specific MOF and desired functionalization.
Protocol 1: De Novo Solvothermal Synthesis of Amino-Functionalized UiO-66(Zr)-NH₂
UiO-66 is a well-studied zirconium-based MOF known for its exceptional stability.[5] The amino-functionalized version, UiO-66-NH₂, is widely used in various applications due to the reactive nature of the amino group.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
Preparation of Precursor Solution: In a glass vial, dissolve ZrCl₄ (e.g., 0.125 g, 0.54 mmol) and 2-aminoterephthalic acid (e.g., 0.098 g, 0.54 mmol) in 30 mL of DMF.
-
Modulation: Add a specific volume of concentrated HCl (e.g., 0.2 mL, 2.4 mmol) to the solution. The acid acts as a modulator, influencing crystal growth and defect density.
-
Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 120 °C for 24 hours.
-
Cooling and Collection: After the reaction, allow the vial to cool to room temperature. A white or pale-yellow crystalline powder should be visible at the bottom of the vial.
-
Washing: Decant the supernatant and wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL). Each wash should be followed by centrifugation to collect the solid product.
-
Activation: Dry the washed product under vacuum at 150 °C for 12 hours to remove residual solvent from the pores.
Protocol 2: Post-Synthetic Modification (PSM) of a MOF via Acylation
This protocol describes a general method for acylating an amino-functionalized MOF to introduce new functionalities.
Materials:
-
Amino-functionalized MOF (e.g., UiO-66-NH₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA)
-
Acylating agent (e.g., acetic anhydride, acyl chloride)
-
Anhydrous ethanol
Procedure:
-
Activation of Parent MOF: Ensure the parent amino-functionalized MOF is fully activated (solvent-free) by heating under vacuum.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend the activated MOF (e.g., 100 mg) in anhydrous DCM (10 mL).
-
Addition of Reagents: Add an excess of the acylating agent (e.g., 10 equivalents relative to the amino groups) and triethylamine (as a base, 10 equivalents) to the suspension.
-
Reaction: Stir the mixture at room temperature for 24-48 hours.
-
Washing: After the reaction, collect the solid product by centrifugation. Wash the product thoroughly with DCM (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted reagents and byproducts.
-
Drying: Dry the functionalized MOF under vacuum at a temperature appropriate for the introduced functional group.
Characterization of Functionalized MOFs
Thorough characterization is essential to confirm the successful synthesis and functionalization of the MOF.
| Technique | Purpose | Expected Outcome for Successful Synthesis |
| Powder X-ray Diffraction (PXRD) | To determine the crystal structure and phase purity of the MOF.[8][18] | The experimental PXRD pattern should match the simulated or reference pattern for the target MOF, indicating the correct framework has been formed. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the presence and integrity of the organic linker and the introduced functional group.[8] | The NMR spectrum of the digested MOF should show peaks corresponding to the protons of the organic linker and the functional group. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of specific functional groups. | Appearance of characteristic vibrational bands corresponding to the introduced functional groups (e.g., C=O stretch for amides after acylation). |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the surface area (BET) and porosity of the MOF.[8][18] | A high surface area is typically indicative of a porous material. The surface area may change after functionalization. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation. | TGA curve will show weight loss steps corresponding to the removal of guest molecules and the decomposition of the framework. |
Safety and Handling Considerations
The synthesis of MOFs involves the use of potentially hazardous materials and procedures.[19]
-
Toxicity of Reagents: Metal salts, organic solvents (especially DMF), and some linkers can be toxic.[20] Always consult the Safety Data Sheet (SDS) for all chemicals and handle them in a well-ventilated fume hood.
-
High-Pressure Reactions: Solvothermal synthesis in sealed autoclaves generates high pressures.[16] Ensure the autoclave is in good condition and do not exceed the recommended filling volume (typically < 80%).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
By following these guidelines and protocols, researchers can safely and effectively synthesize functionalized MOFs tailored for a wide range of applications, from advanced drug delivery systems to next-generation catalysts and sensors.
References
- Effect of organic linker substituents on properties of metal–organic frameworks: a review. (2025).
- Application Notes and Protocols: Post-Synthetic Modification of Metal-Organic Frameworks with Tetrazine. Benchchem.
- Synthesis and post-synthetic modification of metal-organic frameworks.
- Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH.
- Metal-Organic Framework (MOFs)
- Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE.
- Metal–Organic Frameworks for Drug Delivery: A Design Perspective. PMC - PubMed Central.
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"4-(4-Formylphenyl)-2-nitrobenzoic acid in supramolecular chemistry applications"
Application Notes & Protocols: 4-(4-Formylphenyl)-2-nitrobenzoic acid
A Versatile Building Block for Advanced Supramolecular Architectures
Abstract
This document provides a comprehensive technical guide on the properties and potential applications of this compound (FNBA) in supramolecular chemistry. FNBA is a rationally designed organic linker possessing three distinct functional groups—a carboxylic acid, a formyl (aldehyde) group, and a nitro group—on a biphenyl backbone. This unique trifunctional arrangement offers a powerful platform for constructing sophisticated supramolecular systems, including Metal-Organic Frameworks (MOFs) with opportunities for post-synthetic modification (PSM), hydrogen-bonded assemblies, and functional materials for sensing and drug delivery. We present an in-depth analysis of FNBA's structural attributes and provide detailed, field-proven protocols for its proposed use in the synthesis of a hypothetical zirconium-based MOF, including subsequent post-synthetic modification of the framework's aldehyde moieties.
Introduction: The Molecular Logic of this compound (FNBA)
This compound (FNBA) is an advanced organic building block engineered for precision in supramolecular construction.[1] Its utility stems from the orthogonal reactivity and distinct coordination properties of its functional groups, which allow for a multi-stage approach to material design.
-
Carboxylic Acid (-COOH): This is the primary coordination site for forming robust linkages with metal ions or clusters, serving as the anchor point for constructing extended networks like Metal-Organic Frameworks (MOFs).[2]
-
Formyl Group (-CHO): The aldehyde functionality is a chemically active handle. It typically remains uncoordinated during initial framework assembly, projecting into the pores of the resulting material. This provides an exceptional opportunity for Post-Synthetic Modification (PSM), where the aldehyde can be converted into other functional groups (e.g., imines, alcohols) to tune the material's properties after its initial synthesis.[3]
-
Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group modulates the electronic properties of the aromatic system and can influence the acidity of the carboxylic acid proton. Furthermore, the nitro group can act as a hydrogen bond acceptor or be used as a recognition site in sensing applications, particularly for electron-rich analytes.[4][5]
The twisted biphenyl backbone, a consequence of steric hindrance from the ortho-substituted nitro and carboxyl groups, ensures that FNBA is a non-linear linker. This inherent three-dimensionality is crucial for the formation of porous, non-interpenetrated frameworks.
Caption: Molecular structure of this compound (FNBA).
Table 1: Physicochemical Properties of FNBA
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 1261946-59-1 | [1] |
| Molecular Formula | C₁₄H₉NO₅ | [6] |
| Molecular Weight | 271.22 g/mol | [1] |
| PSA | 100.19 Ų | [1] |
| LogP | 3.29 | [1] |
Application Protocol I: Synthesis of a Zirconium-based MOF (Proposed: FNBA-UiO)
The robust Zr₆-oxo cluster is an ideal inorganic node for constructing highly stable MOFs.[7] This protocol adapts established methods for UiO-type (Universitetet i Oslo) MOFs to utilize the FNBA linker.[8][9] The use of a modulator, such as benzoic acid, is critical. Modulators compete with the FNBA linker for coordination to the metal cluster, slowing down the crystallization process. This kinetic control is essential for preventing the formation of amorphous precipitates and yielding highly crystalline material.[8][9]
Materials and Equipment
-
This compound (FNBA)
-
Zirconium(IV) chloride (ZrCl₄)
-
Benzoic Acid (Modulator)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol & Chloroform, reagent grade
-
20 mL Scintillation vials with Teflon-lined caps
-
Programmable laboratory oven
-
Ultrasonic bath
-
Centrifuge (capable of >10,000 rpm)
-
Vacuum oven or Schlenk line
Experimental Workflow: FNBA-UiO Synthesis
Caption: Workflow for the proposed synthesis and activation of FNBA-UiO.
Step-by-Step Synthesis Protocol
-
Precursor Solution: In a 20 mL scintillation vial, dissolve Zirconium(IV) chloride (65 mg, 0.28 mmol) and benzoic acid (680 mg, 5.57 mmol, ~20 equivalents) in 10 mL of anhydrous DMF.
-
Rationale: Benzoic acid acts as a modulator, controlling the nucleation and growth of the MOF crystals to improve quality and porosity.[8]
-
-
Linker Addition: To this solution, add this compound (FNBA) (75 mg, 0.28 mmol).
-
Homogenization: Cap the vial tightly and place it in an ultrasonic bath for 20 minutes to ensure all components are fully dissolved. The solution should be clear.
-
Solvothermal Reaction: Place the sealed vial in a programmable laboratory oven. Heat to 120 °C and maintain this temperature for 24 hours.
-
Rationale: Solvothermal synthesis in a sealed vessel uses the autogenous pressure and elevated temperature to overcome the solubility limitations of the reactants and promote crystal formation.[9]
-
-
Cooling & Isolation: After 24 hours, turn off the oven and allow the vial to cool slowly to room temperature. A white or pale-yellow microcrystalline powder should be visible at the bottom of the vial.
-
Washing: Decant the supernatant. Add 10 mL of fresh DMF, cap, and vortex briefly to wash the product. Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the solid. Discard the supernatant. Repeat this DMF wash step two more times.
-
Solvent Exchange: After the final DMF wash, resuspend the solid in 10 mL of ethanol. Vortex and centrifuge as before. Repeat this ethanol wash step two more times.
-
Rationale: Ethanol is used to replace the high-boiling-point DMF, as it is more easily removed during the final activation step.
-
-
Activation: Carefully transfer the ethanol-wet solid to a vacuum-compatible container. Heat the sample under dynamic vacuum at 150 °C for 12 hours. This process removes all guest solvent molecules from the pores, yielding the fully activated, porous FNBA-UiO material.
Application Protocol II: Post-Synthetic Modification (PSM) of FNBA-UiO
The true utility of the FNBA linker is realized through PSM. The aldehyde groups lining the MOF pores are reactive sites for covalent modification. This protocol details a Schiff base condensation with aniline to install phenylamine groups, drastically altering the surface chemistry of the pores.
Materials and Equipment
-
Activated FNBA-UiO powder (from Protocol I)
-
Aniline
-
Chloroform, anhydrous
-
Schlenk flasks or similar inert atmosphere glassware
-
Heating mantle with stirrer
PSM Conceptual Workflow
Caption: Post-synthetic modification of FNBA-UiO via Schiff base condensation.
Step-by-Step PSM Protocol
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., N₂ or Ar), suspend 50 mg of activated FNBA-UiO in 10 mL of anhydrous chloroform.
-
Reagent Addition: Add aniline (50 µL, a large excess) to the suspension.
-
Reaction: Heat the mixture to 60 °C with stirring and maintain for 48 hours.
-
Purification: Cool the reaction to room temperature. Isolate the solid by centrifugation (10,000 rpm, 10 min).
-
Washing: Thoroughly wash the modified MOF by repeated centrifugation and resuspension cycles with fresh chloroform (at least 3 times) to remove all unreacted aniline.
-
Drying: Dry the final product under vacuum at 80 °C for 6 hours. The resulting material is FNBA-UiO-Aniline.
Characterization and Expected Results
Validating the success of each protocol requires a suite of analytical techniques.
Table 2: Characterization Techniques and Expected Outcomes
| Technique | FNBA-UiO (Protocol I) | FNBA-UiO-Aniline (Protocol II) |
| Powder X-Ray Diffraction (PXRD) | A diffraction pattern matching the expected UiO-66 topology, confirming long-range crystalline order.[2] | The PXRD pattern should remain largely unchanged, confirming the framework's crystallinity is retained during PSM. |
| N₂ Sorption (77 K) | High surface area (expect >1000 m²/g) with Type I isotherm, characteristic of microporous materials. | A noticeable decrease in surface area and pore volume due to the introduction of the bulky phenylamine groups into the pores. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with decomposition onset expected above 400 °C.[2] | The thermal decomposition profile will change, reflecting the presence of the less stable imine-linked organic moiety. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | A strong C=O stretching peak from the aldehyde group should be visible (~1700 cm⁻¹). | The aldehyde C=O peak (~1700 cm⁻¹) should disappear or be significantly diminished, and a new C=N imine peak should appear (~1620-1640 cm⁻¹). |
Trustworthiness and Field Insights
-
Self-Validation: The protocols are designed as a self-validating system. A successful synthesis (Protocol I) is confirmed by PXRD and N₂ sorption. A successful modification (Protocol II) is confirmed by the preservation of the PXRD pattern coupled with definitive changes in the FTIR spectrum and a reduction in surface area.
-
Causality in Experimental Design:
-
The choice of a Zr-based framework is deliberate due to its exceptional chemical and thermal stability, which is necessary to withstand the conditions of post-synthetic modification.[7]
-
The use of a large excess of modulator is a field-proven technique to enhance the quality of Zr-MOFs, which are notoriously prone to defects.[8]
-
PSM is conducted in a non-coordinating solvent like chloroform to prevent the solvent from competing with the amine for access to the aldehyde sites.
-
By leveraging the unique trifunctional nature of this compound, researchers can move beyond simple static structures and develop dynamic, functional materials tailored for specific applications in catalysis, targeted drug delivery, and molecular sensing.
References
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Moreno-Fuquen, R., et al. (2014). 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o178. [Link]
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Zubair, H. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. [Link]
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Zubair, H. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) v1. ResearchGate. [Link]
-
Moreno-Fuquen, R., et al. (2014). 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate. Acta Crystallographica Section E, 70(2). [Link]
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LookChem. (n.d.). This compound. LookChem. [Link]
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Chemistry Stack Exchange. (2020). O-formyl benzoic acid or p- formyl benzoic acid. Which is more acidic?. Chemistry Stack Exchange. [Link]
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Zubair, H. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). ResearchGate. [Link]
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Karagiaridi, O., et al. (2017). Stepwise Synthesis of Metal-Organic Frameworks. Accounts of Chemical Research, 50(5), 1236-1245. [Link]
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Trickett, C. A., et al. (2023). Simplifying the Synthesis of Metal-Organic Frameworks. Accounts of Chemical Research, 56(22), 3105-3116. [Link]
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Kennedy, R. D., et al. (2020). Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry. ACS Applied Materials & Interfaces, 12(49), 55019-55029. [Link]
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Mathew, S., et al. (2021). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 3, 100129. [Link]
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Wang, Y.-N., et al. (2015). 4-(4-carboxyphenoxy)phthalate-based coordination polymers and their application in sensing nitrobenzene. Dalton Transactions, 44(4), 1655-1663. [Link]
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Zhang, Y., et al. (2015). Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. Chinese Journal of Inorganic Chemistry, 31(1), 123-130. [Link]
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Kalu, S. E., et al. (2022). A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. Oriental Journal of Chemistry, 38(4). [Link]
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Chen, D., et al. (2023). Fully Flexible Covalent Organic Frameworks for Fluorescence Sensing 2,4,6-Trinitrophenol and p-Nitrophenol. Molecules, 28(3), 1259. [Link]
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Application Notes & Protocols: The Role of 4-(4-Formylphenyl)-2-nitrobenzoic Acid in Heterogeneous Catalysis
Abstract
This document provides a comprehensive technical guide on the role and application of 4-(4-Formylphenyl)-2-nitrobenzoic acid in heterogeneous catalysis. While this molecule is not typically a catalyst in its own right, its true potential is realized when it is utilized as a bifunctional organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The presence of three distinct functional groups—a carboxylic acid for structural linkage, a nitro group, and a formyl (aldehyde) group—on a rigid biphenyl backbone allows for the creation of sophisticated, tailor-made heterogeneous catalysts. These MOFs can be designed to have multiple, cooperative active sites, making them highly efficient for a range of organic transformations. This guide will detail the synthesis of the linker, its incorporation into a hypothetical MOF (designated as Gem-MOF-1), and protocols for the application of Gem-MOF-1 in tandem and cascade reactions.
Introduction: The Concept of Functional Linkers in Heterogeneous Catalysis
Heterogeneous catalysis offers significant advantages in industrial processes, primarily due to the ease of catalyst separation and recycling.[1][2] Metal-Organic Frameworks (MOFs) have emerged as a prominent class of heterogeneous catalysts because of their high surface area, tunable porosity, and the ability to incorporate catalytic sites directly into their structure.[3][4][5] The properties of a MOF are largely determined by its constituent metal nodes and organic linkers.
The molecule this compound is an exemplary functional linker. Its design incorporates:
-
A carboxylic acid group , which serves as the primary point of coordination with metal ions to form the framework structure.
-
A nitro group , which is a strong electron-withdrawing group that can enhance the Lewis acidity of the metal nodes.[6] Furthermore, the nitro group can be post-synthetically reduced to an amine group, which can act as a basic catalytic site.[7][8][9][10]
-
A formyl group , which can act as a hydrogen-bond donor, a site for post-synthetic modification, or a catalytic site for specific reactions.[11][12][13]
By integrating this linker into a MOF, we can create a multifunctional catalyst with acidic and/or basic sites, capable of facilitating complex multi-step reactions.
Synthesis of this compound
The synthesis of this functional linker is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. The proposed synthetic route involves a Suzuki-Miyaura cross-coupling reaction, which is a robust method for forming carbon-carbon bonds between aryl halides and boronic acids.[14][15][16][17][18]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Protocol for Synthesis
Step 1: Synthesis of 2-Bromo-4-nitrobenzoic acid (Precursor A) This precursor can be synthesized from toluene in three steps: nitration, bromination, and oxidation.[19][20][21]
-
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield primarily 4-nitrotoluene.
-
Bromination of 4-Nitrotoluene: 4-Nitrotoluene is brominated using bromine and a Lewis acid catalyst (e.g., FeBr₃) to yield 2-bromo-4-nitrotoluene. The methyl group directs the bromination to the ortho position.[21]
-
Oxidation of 2-Bromo-4-nitrotoluene: The methyl group of 2-bromo-4-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic solution, followed by acidification to yield 2-bromo-4-nitrobenzoic acid.[20]
Step 2: Synthesis of 4-Formylphenylboronic acid (Precursor B)
-
Protection of the Aldehyde: To prevent the highly reactive formyl group from interfering with the subsequent organometallic reactions, it is protected as an acetal.[22][23][24]
-
Dissolve 4-bromobenzaldehyde (1 eq.) and ethylene glycol (1.2 eq.) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until completion.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate to obtain the protected aldehyde.
-
-
Formation of the Boronic Acid:
-
Dissolve the protected 4-bromobenzaldehyde (1 eq.) in dry THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 eq.) dropwise and stir for 1 hour.
-
Add triisopropyl borate (1.2 eq.) and allow the mixture to warm to room temperature overnight.
-
Quench the reaction with 1 M HCl and stir for 1 hour to hydrolyze the borate ester.
-
Extract the product with ethyl acetate, dry over anhydrous MgSO₄, and concentrate to yield 4-formylphenylboronic acid (as the acetal-protected form).
-
Step 3: Suzuki Coupling and Deprotection
-
Suzuki Coupling:
-
In a flask, combine 2-bromo-4-nitrobenzoic acid (Precursor A, 1 eq.), the protected 4-formylphenylboronic acid (Precursor B, 1.1 eq.), and potassium carbonate (3 eq.).
-
Add a mixture of toluene, ethanol, and water (e.g., 3:1:1 ratio).
-
Degas the mixture with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Heat the reaction mixture at 80-90 °C overnight.
-
Monitor by TLC. Upon completion, cool the mixture, add water, and acidify with 1 M HCl to precipitate the product.
-
Filter the solid and wash with water.
-
-
Deprotection:
-
Suspend the crude protected product in a mixture of THF and 1 M HCl.
-
Stir at room temperature for 4-6 hours until the deprotection is complete (monitored by TLC).
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and purify by column chromatography or recrystallization to obtain the final product, this compound.
-
Synthesis of Gem-MOF-1: A Multifunctional Heterogeneous Catalyst
The synthesized linker can be used to create a variety of MOFs. Here, we propose the synthesis of a hypothetical zinc-based MOF, designated Gem-MOF-1.
Synthesis Protocol
-
Solvothermal Synthesis:
-
In a glass vial, dissolve this compound (e.g., 50 mg) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, e.g., 80 mg) in N,N-dimethylformamide (DMF, 10 mL).
-
Add a modulator, such as benzoic acid or acetic acid (e.g., 10 equivalents relative to the linker), to improve crystallinity.
-
Seal the vial and heat in an oven at 100-120 °C for 24-48 hours.
-
Allow the oven to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
-
Activation:
-
Wash the as-synthesized crystals with fresh DMF to remove unreacted starting materials.
-
Immerse the crystals in a volatile solvent like ethanol or acetone for 3 days, replacing the solvent daily, to exchange the high-boiling DMF.
-
Activate the MOF by heating under vacuum at 120-150 °C to remove the solvent molecules from the pores, making the catalytic sites accessible.
-
Characterization of Gem-MOF-1
The successful synthesis and activation of Gem-MOF-1 should be confirmed using standard characterization techniques:[25][26][27][28]
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the MOF. | A diffraction pattern matching the simulated pattern from single-crystal X-ray diffraction (if obtainable). |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability and the temperature required for activation. | A weight loss step corresponding to the removal of solvent, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the functional groups from the linker within the MOF structure. | Characteristic peaks for the nitro (NO₂) and formyl (CHO) groups should be present. The carboxylate (COO⁻) stretch will be shifted compared to the carboxylic acid (COOH) of the free linker. |
| Gas Adsorption (e.g., N₂ at 77 K) | To determine the porosity and surface area (BET analysis). | A type I or type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high surface area is expected. |
Applications in Heterogeneous Catalysis
The unique trifunctional nature of the linker in Gem-MOF-1 allows for its use in several catalytic applications. The nitro and formyl groups can act as active sites, and the nitro group can be post-synthetically modified to introduce further functionality.
Application 1: Knoevenagel Condensation
The Knoevenagel condensation is a C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound. This reaction is typically base-catalyzed. The electron-withdrawing nitro groups on the linker can enhance the Lewis acidity of the zinc nodes, which can activate the aldehyde. Furthermore, the nitro groups themselves can act as weak Lewis basic sites, promoting the deprotonation of the active methylene compound.[2][29][30][31]
Protocol:
-
To a vial, add Gem-MOF-1 (e.g., 10 mol% based on the aldehyde).
-
Add benzaldehyde (1 mmol), malononitrile (1.1 mmol), and a solvent such as ethanol (5 mL).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C).
-
Monitor the reaction progress using TLC or GC.
-
Upon completion, centrifuge the reaction mixture to separate the Gem-MOF-1 catalyst.
-
The supernatant can be decanted, and the product isolated by evaporation of the solvent and subsequent purification.
-
The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
Application 2: Tandem Post-Synthetic Modification and Catalysis
A powerful feature of MOFs with functional linkers is the ability to perform post-synthetic modification (PSM) to introduce new catalytic sites. Here, we describe a tandem process where the nitro group is first reduced to an amine, creating a basic catalyst, which is then used in situ for a base-catalyzed reaction.
Workflow Diagram:
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Application Note: Harnessing the Potential of 4-(4-Formylphenyl)-2-nitrobenzoic acid in Chemical Sensor Development
An in-depth guide for researchers, scientists, and drug development professionals on the prospective applications of 4-(4-Formylphenyl)-2-nitrobenzoic acid in the development of novel chemical sensors.
Introduction
This compound is a biphenyl derivative possessing a unique combination of functional groups: a formyl (aldehyde) group, a nitro group, and a carboxylic acid moiety. While direct applications of this specific molecule in chemical sensing are not yet extensively documented in peer-reviewed literature, its chemical architecture presents a compelling platform for the design of novel fluorescent and electrochemical sensors. The strategic placement of an electron-withdrawing nitro group, a reactive aldehyde, and an anchoring carboxylic acid on a rigid biphenyl backbone allows for multiple potential sensing modalities. This application note outlines the theoretical framework and provides detailed, scientifically-grounded protocols for leveraging this compound in the development of chemical sensors for various analytes. The proposed methodologies are based on well-established principles of chemical reactivity and sensor design, drawing analogies from structurally similar compounds.
Core Principles of Sensing
The potential of this compound as a chemical sensor is rooted in its distinct functional groups:
-
The Formyl Group (Aldehyde): This is a highly reactive site suitable for developing "turn-on" or "turn-off" fluorescent sensors. Aldehydes readily react with nucleophiles like amines to form Schiff bases, a reaction that can significantly alter the electronic and photophysical properties of a molecule.[1] This specific reactivity can be harnessed for the selective detection of biologically relevant amines or hydrazines.
-
The Nitro Group: The nitroaromatic structure is inherently electron-deficient, making it an effective fluorescence quencher in many molecular systems.[2][3] Furthermore, the nitro group is electrochemically active and can be readily reduced.[4][5] This electrochemical signature can be modulated by interactions with target analytes, forming the basis of an electrochemical sensor.
-
The Carboxylic Acid Group: This functional group provides a convenient anchor for immobilizing the sensor molecule onto various substrates, such as electrode surfaces or nanoparticles, through covalent bonding or electrostatic interactions. This is a critical feature for the development of practical, reusable sensing devices.[6]
-
The Biphenyl Backbone: This rigid, conjugated system serves as a stable scaffold for the functional groups, influencing the overall electronic and photophysical properties of the molecule. Biphenyl derivatives have been successfully employed in the design of both fluorescent and electrochemical sensors.[7][8]
Proposed Application 1: A Fluorescent "Turn-On" Sensor for Primary Amines
This proposed application utilizes the reaction between the formyl group of this compound and primary amines to create a fluorescent sensor. The underlying principle is that the formation of a Schiff base will extend the π-conjugation of the molecule, leading to a significant change in its fluorescence properties, potentially a "turn-on" response from a non-fluorescent or weakly fluorescent state.
Sensing Mechanism: Schiff Base Formation
The reaction of the aldehyde with a primary amine results in the formation of an imine (Schiff base). This reaction is often accompanied by a change in the electronic structure of the molecule, which can lead to the emergence or enhancement of fluorescence.
Caption: Proposed mechanism for a "turn-on" fluorescent sensor.
Experimental Protocol: Fluorescent Detection of a Model Amine (e.g., Aniline)
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare a 10 mM stock solution of the analyte (e.g., aniline) in the same solvent.
-
-
Fluorometric Titration:
-
In a series of quartz cuvettes, add a fixed concentration of the this compound probe (e.g., 10 µM) in a buffered aqueous solution (e.g., PBS, pH 7.4) with a small percentage of the organic solvent to ensure solubility.
-
Add increasing concentrations of the aniline analyte to the cuvettes.
-
Incubate the solutions for a predetermined time (e.g., 30 minutes) at room temperature to allow for the Schiff base formation.
-
Measure the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be determined by measuring the absorbance spectrum of the probe and exciting at the absorption maximum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration.
-
Determine the limit of detection (LOD) based on the signal-to-noise ratio (typically 3:1).
-
Expected Results and Interpretation
A successful "turn-on" sensor would exhibit a low fluorescence baseline in the absence of the amine analyte, with a significant, dose-dependent increase in fluorescence intensity upon addition of the amine. The specificity of the sensor should be evaluated by testing its response to other functional groups and structurally similar molecules.
| Parameter | Expected Outcome |
| Fluorescence Response | "Turn-on" or significant ratiometric shift |
| Analyte | Primary Amines |
| Limit of Detection (LOD) | Dependent on probe quantum yield and binding affinity |
| Selectivity | High for primary amines over other functional groups |
Proposed Application 2: An Electrochemical Sensor Based on Nitro Group Reduction
This application proposes the use of this compound as the core component of an electrochemical sensor. The principle relies on the electrochemical reduction of the nitro group, which produces a distinct voltammetric signal. An analyte that interacts with the molecule (e.g., through hydrogen bonding with the carboxylic acid or reaction with the aldehyde) could cause a measurable shift in the reduction potential or a change in the peak current.
Sensing Mechanism: Modulation of Nitro Reduction
The sensor molecule is first immobilized on an electrode surface (e.g., a glassy carbon electrode) via the carboxylic acid group. The interaction of an analyte with the immobilized molecule can alter the local chemical environment, thereby affecting the ease of reduction of the nitro group.
Sources
- 1. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Portable electrochemical sensor based on 4-aminobenzoic acid-functionalized herringbone carbon nanotubes for the determination of ascorbic acid and uric acid in human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of MOFs with 4-(4-Formylphenyl)-2-nitrobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing the bifunctional linker, 4-(4-Formylphenyl)-2-nitrobenzoic acid, in the synthesis of Metal-Organic Frameworks (MOFs). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to navigate the unique challenges presented by this linker. The inherent functionalities—a sterically demanding, electron-withdrawing nitro group and a reactive formyl group—offer exciting opportunities for creating highly functional materials but also introduce specific synthetic hurdles.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses common conceptual questions regarding the use of this compound in MOF synthesis.
Q1: What are the primary motivations for using a linker with both nitro and formyl groups?
A1: The dual functionality of this linker is strategic. The nitro group (-NO₂) is a strong electron-withdrawing group that can enhance the Lewis acidity of the MOF, making it a candidate for catalytic applications.[1] It also introduces a polar environment within the pores, which can be beneficial for selective gas adsorption, such as CO₂ capture, through dipole-quadrupole interactions.[1] The formyl group (-CHO) is a versatile chemical handle. It is often incorporated with the intention of performing post-synthetic modification (PSM), allowing for the introduction of more complex functionalities after the stable framework has been formed.[2][3][4]
Q2: What is Post-Synthetic Modification (PSM), and why is it relevant for this linker?
A2: Post-Synthetic Modification is a powerful strategy where a pre-formed MOF is chemically altered while preserving its overall structure and crystallinity.[3][5] For linkers containing a reactive "tag" like a formyl group, PSM allows for the creation of functional MOFs that might be inaccessible through direct synthesis, especially if the desired functional group would interfere with the MOF formation process.[2] The aldehyde on this compound is an ideal tag for covalent PSM reactions like imine condensation or reductive amination, enabling the grafting of amines, fluorescent molecules, or catalytic sites onto the framework.[4]
Q3: How does the ortho-nitro group influence the coordination chemistry and MOF assembly?
A3: The nitro group's position ortho to the carboxylic acid has two major impacts:
-
Steric Hindrance: The bulky nitro group can sterically hinder the carboxylate group from readily coordinating with the metal clusters. This can influence the resulting topology and may require more forcing reaction conditions (higher temperatures or longer reaction times) to overcome the activation energy for crystal formation.
-
Electronic Effects: As a powerful electron-withdrawing group, the nitro substituent increases the acidity of the carboxylic acid proton. This can alter the deprotonation equilibrium in the reaction mixture, affecting the kinetics of MOF nucleation and growth.
Q4: Should I be concerned about the stability of the formyl group under typical solvothermal conditions?
A4: Yes, this is a valid concern. Aldehydes can be susceptible to side reactions at the high temperatures often used in solvothermal synthesis (100-150 °C).[6] Potential side reactions include Cannizzaro-type disproportionation (especially under basic conditions), oxidation to a carboxylic acid, or reduction to an alcohol. The choice of solvent, metal salt (and its Lewis acidity), and the presence of any modulating agents can influence the stability of the formyl group. Therefore, it is crucial to characterize the final MOF to confirm the integrity of this group.
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Q1: My synthesis yielded an amorphous powder or a product with very poor crystallinity according to Powder X-Ray Diffraction (PXRD). What are the likely causes and solutions?
A1: Poor crystallinity is a common issue, often stemming from suboptimal reaction kinetics. The sterically hindered nature of the linker can exacerbate this problem.
-
Underlying Cause: The kinetics of nucleation may be too fast, leading to rapid precipitation of an amorphous solid, or the kinetics of crystal growth may be too slow to form well-ordered crystals.
-
Troubleshooting Steps:
-
Optimize Temperature Profile: A lower reaction temperature held for a longer duration can slow down nucleation and favor the growth of larger, more ordered crystals.[6] Conversely, if the issue is a lack of energy to overcome the steric barrier, a modest increase in temperature may be necessary. A systematic screen of temperatures (e.g., 80°C, 100°C, 120°C) is recommended.
-
Introduce a Modulator: Acid modulators, such as benzoic acid or acetic acid, are often added to solvothermal syntheses. They compete with the linker for coordination to the metal center, slowing down the overall reaction rate and promoting the formation of more thermodynamically stable, crystalline products. Experiment with adding 5-20 equivalents of a modulator relative to the metal salt.
-
Vary the Solvent System: The solvent plays a critical role in solubilizing precursors and mediating the self-assembly process. While DMF is common, its decomposition at high temperatures can create basic byproducts (dimethylamine) that may interfere with the reaction. Consider alternative solvents like DEF (N,N-diethylformamide), DMAc (N,N-dimethylacetamide), or a mixed-solvent system (e.g., DMF/Ethanol) to alter solubility and reaction kinetics.
-
Adjust Metal:Linker Ratio: Deviating slightly from the stoichiometric ratio can sometimes improve crystallinity. Try preparing several small-scale reactions with varying ratios to identify an optimal condition.
-
Q2: The yield of my MOF is consistently low. How can I improve it?
A2: Low yield can be attributed to incomplete reaction, poor solubility of precursors, or the formation of soluble oligomeric species instead of a crystalline framework.
-
Troubleshooting Steps:
-
Check Linker Solubility: Ensure your linker is fully dissolved in the solvent at room temperature before sealing the reaction vessel. If not, sonication or gentle warming may be required.[7] Incomplete dissolution is a common cause of low yield.
-
Increase Reaction Time: Given the linker's steric hindrance, the self-assembly process may simply require more time to reach completion. Try extending the reaction time in 24-hour increments (e.g., 24h, 48h, 72h).[6]
-
Concentration Tuning: The concentration of your reactants can significantly impact the outcome. Highly dilute conditions may not favor precipitation of the MOF. Systematically increase the concentration of both the metal salt and linker to promote framework formation.
-
pH Adjustment: The deprotonation of the carboxylic acid is essential for coordination. A single drop of an acid (like HCl) or a base can sometimes catalyze the reaction and improve yield, though this should be done cautiously as it can also lead to amorphous products.[7]
-
Q3: My characterization data (FT-IR, ¹H NMR) suggests the formyl group is absent or has reacted. How can I confirm this and prevent it?
A3: Confirming the integrity of the formyl group is critical, especially if PSM is the goal.
-
Confirmation:
-
FT-IR Spectroscopy: Look for the characteristic C=O stretching vibration of the aldehyde, typically found around 1690-1710 cm⁻¹. Its absence is a strong indicator of a reaction.
-
¹H NMR of Digested MOF: This is the most definitive method. Digest a small sample of the purified MOF in a deuterated acid (e.g., D₂SO₄ in DMSO-d₆).[7] The characteristic aldehyde proton signal (around 9-10 ppm) should be present. If it's absent or new signals appear in the alcohol or carboxylate region, a reaction has occurred.
-
-
Prevention:
-
Lower Reaction Temperature: High temperatures are the most likely cause of aldehyde degradation. Explore if a crystalline product can be formed at a lower temperature (e.g., 80-100 °C).
-
Protecting Group Strategy: While more synthetically intensive, a protecting group approach can be used. The linker could be synthesized with the aldehyde protected as an acetal. After MOF formation, a post-synthetic deprotection step would reveal the free aldehyde.[4]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can help prevent oxidation of the aldehyde, especially if the metal center is redox-active.
-
Section 3: Key Experimental Protocols
These protocols provide a starting point for synthesis and characterization. Note: All manipulations should be performed with appropriate personal protective equipment (PPE).
Protocol 1: General Solvothermal Synthesis
This protocol provides a general method for synthesizing a MOF using the specified linker. Optimization will be required based on the chosen metal.
-
Materials:
-
Metal Salt (e.g., Zn(NO₃)₂·6H₂O, ZrCl₄)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Modulator (optional, e.g., Benzoic Acid)
-
Scintillation vials (20 mL) or Teflon-lined autoclave
-
-
Procedure:
-
In a 20 mL scintillation vial, dissolve the metal salt (e.g., 0.1 mmol) and the this compound linker (0.1 mmol) in 10 mL of DMF.
-
If using a modulator, add it at this stage (e.g., 10 equivalents relative to the linker).
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.[7]
-
Tightly cap the vial. Caution: Ensure the cap is suitable for heating to prevent pressure buildup and vial failure. For temperatures above 120°C, a Teflon-lined autoclave is required.
-
Place the vial in a programmable oven and heat to the desired temperature (e.g., 100 °C) for 24-48 hours.
-
Allow the oven to cool slowly to room temperature.
-
Isolate the resulting crystalline product by decanting the mother liquor.
-
Activation: Wash the crystals with fresh DMF (3 x 10 mL) over 24 hours to remove unreacted precursors. Then, exchange the DMF with a more volatile solvent like ethanol or chloroform (3 x 10 mL) over another 24 hours.[7]
-
Dry the product under vacuum at a moderate temperature (e.g., 60-80 °C) to yield the activated MOF.
-
Protocol 2: Standard Characterization Workflow
A systematic characterization is essential to validate your synthesis.
-
Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the bulk sample.
-
Procedure: Acquire a PXRD pattern of the activated MOF. Compare the experimental pattern to a calculated pattern if a single-crystal structure is known, or use it to assess crystallinity and screen for optimal synthesis conditions.[8]
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the MOF and confirm the removal of guest solvents.
-
Procedure: Heat ~5-10 mg of the activated sample under a N₂ atmosphere at a ramp rate of 5-10 °C/min. The initial weight loss corresponds to residual solvent, while a sharp drop at higher temperatures indicates framework decomposition.[9]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To confirm the presence of key functional groups.
-
Procedure: Acquire an IR spectrum of the linker and the final MOF. Confirm the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of asymmetric and symmetric carboxylate stretches (~1610 and ~1400 cm⁻¹). Verify the presence of the aldehyde C=O stretch (~1700 cm⁻¹) and the N-O stretches from the nitro group (~1530 and ~1350 cm⁻¹).
-
-
Nitrogen Sorption Analysis (BET Surface Area):
Section 4: Visualization Hub
Diagram 1: Troubleshooting Workflow for Poor Crystallinity
Caption: A flowchart for troubleshooting poor MOF crystallinity.
Diagram 2: General Synthesis & Characterization Workflow
Caption: Workflow for MOF synthesis, activation, and characterization.
Section 5: Data Summary Table
The following table summarizes typical solvothermal synthesis conditions for functionalized carboxylate MOFs, providing a reasonable starting range for optimization.
| Parameter | Typical Range | Rationale & Considerations | Relevant Citations |
| Temperature | 80 - 140 °C | Lower temperatures favor thermodynamic products but may be slow; higher temperatures increase reaction rates but risk linker decomposition or formation of kinetic byproducts. | [6] |
| Time | 12 - 72 hours | Longer times can improve crystallinity and yield, especially for sterically hindered linkers. | [6] |
| Solvent | DMF, DEF, DMAc | High-boiling point polar aprotic solvents are needed to dissolve precursors. DMF is common but can decompose. | [6][7] |
| Metal:Linker Ratio | 1:1 to 1:2 | Stoichiometry depends on the desired secondary building unit (SBU). A 1:1 ratio is a common starting point for many Zn and Zr MOFs. | [6] |
| Modulator (eq.) | 0 - 20 eq. | Used to improve crystallinity by slowing down SBU formation. The amount must be optimized empirically. |
References
-
Title: CHAPTER 3: Post‐synthetic Modification of MOFs. Source: The Royal Society of Chemistry. URL: [Link]
-
Title: Postsynthetic modification of metal-organic frameworks. Source: PubMed. URL: [Link]
-
Title: Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. Source: Chemistry | Illinois. URL: [Link]
-
Title: Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Source: Journal of Materials Chemistry A (RSC Publishing). URL: [Link]
-
Title: Postsynthetic modification of metal-organic frameworks. Source: eScholarship. URL: [Link]
-
Title: Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. Source: ResearchGate. URL: [Link]
-
Title: Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. Source: PMC - NIH. URL: [Link]
-
Title: Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Source: Semantic Scholar. URL: [Link]
-
Title: Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. Source: MDPI. URL: [Link]
-
Title: Metal-organic frameworks composed of nitro groups: Preparation and applications in adsorption and catalysis. Source: ResearchGate. URL: [Link]
-
Title: Opportunities from Metal Organic Frameworks to Develop Porous Carbons Catalysts Involved in Fine Chemical Synthesis. Source: MDPI. URL: [Link]
-
Title: Textural properties of MOFs and loading percent of FBP MOF... Source: ResearchGate. URL: [Link]
-
Title: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. Source: ChemRxiv. URL: [Link]
-
Title: Synthesis and Characterization of Functionalized Metal-organic Frameworks. Source: PMC - NIH. URL: [Link]
-
Title: Physiochemical characterization of metal organic framework materials: A mini review. Source: PMC - NIH. URL: [Link]
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- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
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- 7. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for MOF Synthesis with Functionalized Linkers
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) with functionalized linkers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these highly tunable materials. Here, we provide field-proven insights and troubleshooting advice in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guide: Common Synthesis Problems and Solutions
The introduction of functional groups to organic linkers can significantly alter the nucleation and growth of MOF crystals, often leading to unexpected outcomes.[1] This section addresses the most common problems encountered during the synthesis of functionalized MOFs and provides systematic approaches to their resolution.
Problem: Low Crystallinity or Amorphous Product
Question: My powder X-ray diffraction (PXRD) pattern shows broad peaks or no distinct peaks at all, indicating my product is amorphous or has very low crystallinity. What are the likely causes and how can I fix this?
Answer:
Low crystallinity is a frequent hurdle when working with functionalized linkers. The functional groups can interfere with the coordination equilibrium and kinetics of crystal formation. The primary causes are typically related to reaction kinetics that are either too fast, leading to rapid precipitation of an amorphous solid, or too slow, preventing crystal nucleation and growth.
Causality and Remediation Strategy:
-
Rapid Precipitation: Functional groups on the linker can sometimes accelerate the coordination process with the metal nodes, leading to uncontrolled precipitation instead of ordered crystal growth.
-
Solution 1: Introduce Modulators. Modulators are crucial for controlling the synthesis of many MOFs, particularly those based on zirconium like the UiO series.[2] They are typically monofunctional ligands (like monocarboxylic acids) that compete with the multidentate linker for coordination to the metal clusters.[2] This competition slows down the reaction, promoting the formation of more crystalline material.[2][3] The choice and concentration of the modulator are critical. Acids with a lower pKa and used in higher concentrations can lead to larger crystallite sizes but may also introduce defects.[2][4]
-
| Modulator Type | Typical Concentration (equivalents relative to linker) | Key Considerations |
| Acetic Acid | 10 - 100 | Commonly used, effective for many systems like UiO-66.[3][5] |
| Formic Acid | 10 - 100 | Can lead to highly defective structures, which may be desirable for certain applications.[3] |
| Trifluoroacetic Acid (TFA) | 10 - 50 | A stronger acid, can significantly slow down crystallization.[2] |
| Benzoic Acid | 10 - 50 | Another common choice for modulating UiO-series MOFs.[2] |
-
Inhibited Nucleation: The functional group may sterically hinder the linker from adopting the correct orientation for framework formation, or it might interact unfavorably with the solvent, preventing nucleation.
-
Solution 3: Optimize the Solvent System. The choice of solvent is critical as it influences the solubility of the precursors and the kinetics of the reaction.[6][7] Polar, high-boiling point solvents like DMF, DEF, and DMA are common choices.[8] If solubility of the functionalized linker is an issue, consider using a co-solvent system to fine-tune the polarity of the reaction medium.
-
Solution 4: Increase Reaction Time. Some functionalized systems require significantly longer reaction times to achieve high crystallinity.[9][6] It is advisable to run a time-course experiment, analyzing samples at different time points (e.g., 12, 24, 48, 72 hours) to determine the optimal duration.[10]
-
Problem: Poor Yield
Question: I've successfully synthesized the correct MOF phase, but my product yield is consistently low. How can I improve the yield without compromising the quality of my material?
Answer:
Low yield in functionalized MOF synthesis can stem from several factors, including incomplete reaction, precursor degradation, or the formation of soluble intermediates that do not precipitate.
Causality and Remediation Strategy:
-
Incomplete Reaction: The reaction may not be reaching completion within the allotted time or at the chosen temperature.
-
Solution 1: Optimize Reaction Time and Temperature. As with improving crystallinity, systematically increasing the reaction time and/or temperature can lead to a higher yield.[9] However, be mindful that excessive heating can sometimes lead to decomposition of the linker or the final product. Thermogravimetric analysis (TGA) of your functionalized linker can provide insights into its thermal stability.[11]
-
Solution 2: Adjust Reactant Concentrations. Increasing the concentration of the reactants can sometimes drive the reaction towards product formation. However, this must be done cautiously, as it can also lead to the formation of amorphous byproducts if the concentration is too high.
-
-
Precursor Purity and Stability: Impurities in the functionalized linker or metal salt can inhibit the reaction.[8] Additionally, some functionalized linkers may not be stable under the reaction conditions (e.g., high temperature, basicity of some solvents like DMF at elevated temperatures).[8]
-
Solution 3: Verify Precursor Purity. Ensure the purity of your functionalized linker using techniques like ¹H NMR and mass spectrometry before use.[8]
-
Solution 4: Consider Milder Synthesis Conditions. If linker degradation is suspected, explore alternative synthesis methods that use milder conditions, such as microwave-assisted or sonochemical synthesis, which can significantly reduce reaction times and temperatures.[6][12]
-
Problem: Formation of Undesired Crystal Phases
Question: My PXRD pattern matches a known MOF, but it's not the phase I was targeting. Why is this happening and how can I promote the formation of the desired phase?
Answer:
The formation of competing crystalline phases is a common thermodynamic and kinetic challenge. The functional group on your linker can influence the relative stability of different possible crystal structures.
Causality and Remediation Strategy:
-
Kinetic vs. Thermodynamic Control: MOF synthesis is a delicate balance between kinetics and thermodynamics.[6] An undesired phase might be the kinetically favored product (forms faster), while the desired phase is the thermodynamically stable product (more stable, but forms slower), or vice versa.
-
Solution 1: Adjust Temperature and Time. To favor the thermodynamically stable product, you can try increasing the reaction temperature and/or time to allow the system to reach equilibrium. To isolate a kinetically favored product, shorter reaction times and lower temperatures might be effective.[10]
-
Solution 2: Utilize Modulators. Modulators can alter the energy landscape of the reaction, potentially favoring the nucleation and growth of the desired phase by selectively stabilizing certain metal-linker coordination modes.[2] Experimenting with different types and concentrations of modulators is a powerful strategy.[13]
-
-
Influence of the Functional Group: The size, polarity, and coordinating ability of the functional group can direct the formation of a particular phase.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right modulator for my system?
A1: The choice of modulator is often system-dependent and may require some empirical optimization.[2] A good starting point is to use a monocarboxylic acid that is structurally similar to the linker's coordinating group. For example, when using dicarboxylate linkers, acetic acid or benzoic acid are common choices.[3] The modulator's pKa is a key parameter; stronger acids (lower pKa) are generally more effective at slowing down the reaction but can also lead to a higher concentration of defects in the final structure.[2][4]
Q2: My functionalized linker has poor solubility in common MOF synthesis solvents. What can I do?
A2: Poor linker solubility is a significant challenge. You can try a few approaches:
-
Use a Co-solvent System: Introduce a co-solvent in which your linker is more soluble. Be mindful that this will change the overall polarity of the reaction medium and could affect the crystallization process.
-
Increase the Reaction Temperature: This can increase the solubility of the linker, but be sure not to exceed its decomposition temperature.[5]
-
Sonication: Applying ultrasound can help dissolve the linker and promote a more homogeneous reaction mixture.
-
Post-Synthetic Modification (PSM): If direct synthesis is not feasible, consider synthesizing the parent, unfunctionalized MOF and then introducing the functional group post-synthetically.[14][15] Solvent-assisted linker exchange (SALE) is a powerful PSM technique for this purpose.[8][16]
Q3: How do I properly activate my functionalized MOF after synthesis?
A3: Activation, the process of removing solvent molecules from the pores, is crucial for accessing the MOF's porosity.[6] However, the pores can collapse during this process, especially for MOFs with large pores or delicate structures.[17]
-
Solvent Exchange: First, exchange the high-boiling synthesis solvent (e.g., DMF) with a more volatile solvent (e.g., ethanol, acetone, or dichloromethane) by soaking the crystals in the new solvent for several days, with frequent solvent changes.[8]
-
Thermal Activation: After solvent exchange, heat the MOF under vacuum to remove the volatile solvent. The temperature should be high enough to remove the solvent but low enough to avoid framework decomposition.
-
Supercritical CO₂ Drying: For particularly sensitive MOFs, supercritical CO₂ drying is an excellent, albeit more complex, method to remove the solvent without causing pore collapse due to the absence of a liquid-gas phase boundary.[8][18]
Q4: How can I characterize defects in my functionalized MOF?
A4: The introduction of functional groups, especially when using modulators, can create defects such as missing linkers or metal clusters.[19][20] Characterizing these defects is important as they can significantly influence the material's properties.[21][22] Common characterization techniques include:
-
Thermogravimetric Analysis (TGA): Can provide information about the number of coordinated modulator molecules, which can correlate with defect density.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Digesting the MOF in an acidic solution (e.g., HF or HCl in DMSO-d₆) and analyzing the resulting solution by ¹H NMR can quantify the ratio of linker to modulator, providing a measure of defect concentration.[21]
-
Gas Sorption Analysis: Defects can alter the porosity and surface area of the MOF, which can be measured by N₂ or Ar sorption isotherms.[23]
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Functionalized MOF Synthesis
This diagram outlines a logical progression for troubleshooting common issues in the synthesis of MOFs with functionalized linkers.
Caption: A decision-tree diagram for troubleshooting common MOF synthesis issues.
Mechanism of Modulator Action in MOF Synthesis
This diagram illustrates how modulators compete with linkers to control the rate of crystal growth, leading to higher quality crystals.
Sources
- 1. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs) [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Functional metal–organic frameworks as adsorbents used for water decontamination: design strategies and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. Solvent-assisted linker exchange as a tool for the design of mixed-linker MIL-140D structured MOFs for highly selective detection of gaseous H2S - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks [jove.com]
- 19. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]
- 22. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving MOF Crystallinity with 4-(4-Formylphenyl)-2-nitrobenzoic Acid
Welcome to the technical support center for advanced Metal-Organic Framework (MOF) synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the crystallinity of their MOFs using the novel modulator, 4-(4-Formylphenyl)-2-nitrobenzoic acid. As a bifunctional aromatic carboxylic acid, this modulator presents unique opportunities and challenges in controlling MOF nucleation and growth. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of your experiments.
Conceptual Overview: The Role of Modulators in MOF Synthesis
In the self-assembly of MOFs, the kinetics of nucleation and crystal growth are paramount in determining the final material's crystallinity. Rapid, uncontrolled precipitation often leads to amorphous or poorly crystalline materials. Modulators, typically monofunctional ligands that resemble the MOF's organic linker, are introduced to the reaction mixture to competitively coordinate with the metal centers.[1][2] This competition slows down the formation of metal-linker bonds, allowing for a more ordered and reversible growth process, which ultimately leads to larger, more well-defined crystals.[1][3] The effectiveness of a modulator is influenced by several factors including its concentration, pKa, and structural similarity to the linker.[1][3]
The modulator this compound is a unique case due to its specific functional groups:
-
Carboxylic Acid Group: The primary functional group that competes with the linker for coordination to the metal nodes.
-
Biphenyl Core: The aromatic structure provides a steric bulk and potential for π-π interactions, which can influence the modulator's binding affinity and effectiveness.[1]
-
Ortho-Nitro Group: This electron-withdrawing group increases the acidity of the carboxylic acid, potentially leading to a stronger modulation effect. However, its position can also introduce steric hindrance.
-
Para-Formyl Group: This reactive group offers a site for post-synthetic modification but may also influence the electronic properties and solubility of the modulator.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter when using this compound as a modulator.
Question 1: My MOF synthesis with the modulator resulted in an amorphous powder or very small crystallites. What went wrong?
Answer:
This is a common issue when introducing a new modulator. Several factors related to the modulator's concentration and the reaction conditions could be at play.
-
Sub-optimal Modulator Concentration: The concentration of the modulator is critical. Too little may not provide sufficient kinetic control, while too much can inhibit nucleation altogether, leading to no product or an amorphous precipitate.[1] It is recommended to screen a range of modulator-to-linker molar ratios (e.g., 1:1, 5:1, 10:1, 20:1) to find the optimal concentration for your specific MOF system.
-
Reaction Temperature and Time: The increased acidity from the nitro group might alter the optimal crystallization temperature and time. A systematic variation of these parameters is advisable. Lowering the temperature can sometimes slow down the reaction kinetics further, favoring the growth of larger crystals.
-
Solvent System: The solubility of both your linker and the modulator in the chosen solvent is crucial. Poor solubility can lead to inhomogeneous reaction conditions and poor crystallinity. Consider exploring different solvent systems or solvent mixtures to ensure all components are well-dissolved.
Question 2: I am observing the formation of an unknown crystalline phase alongside my target MOF. How can I suppress this impurity?
Answer:
The formation of impurity phases is often a result of complex equilibria in the reaction mixture. The bifunctional nature of this compound could potentially lead to unexpected coordination modes or the formation of a competing MOF phase if the modulator itself can act as a linker under certain conditions.
-
Modulator-to-Linker Ratio Adjustment: Carefully adjusting the modulator-to-linker ratio can favor the formation of the desired phase. A lower concentration of the modulator might be necessary to avoid the formation of the impurity.
-
pH Control: The pKa of this compound will be lower than that of unsubstituted benzoic acid due to the electron-withdrawing nitro group.[3] This can significantly lower the pH of the reaction mixture, which might favor the formation of an impurity phase. The addition of a small amount of a base (e.g., triethylamine) or using a buffered solvent system could help maintain the optimal pH for the synthesis of your target MOF.
-
In-situ Seeding: Introducing a small number of pre-synthesized seed crystals of your target MOF into the reaction mixture can promote the growth of the desired phase over the nucleation of impurities.
Question 3: The formyl group on my modulator seems to be reacting or degrading under the synthesis conditions. How can I confirm this and prevent it?
Answer:
The formyl group is susceptible to oxidation, reduction, or condensation reactions, especially at elevated temperatures and in the presence of certain metal ions or solvents like DMF, which can decompose to form amines.
-
Characterization of the Product: To confirm if the formyl group is intact, you can use techniques like Fourier-Transform Infrared (FT-IR) spectroscopy to look for the characteristic C=O stretch of the aldehyde (typically around 1700 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy of the digested MOF crystals can also provide definitive evidence.
-
Milder Reaction Conditions: If you suspect degradation, try lowering the reaction temperature or reducing the reaction time.
-
Solvent Choice: Avoid solvents that can react with the formyl group. For example, if using an amine-containing solvent is not essential for the synthesis, consider switching to a more inert alternative.
-
Protective Group Chemistry: In more advanced troubleshooting, you could consider protecting the formyl group as an acetal before the MOF synthesis and deprotecting it post-synthetically. However, this adds significant complexity to the synthetic procedure.
Question 4: The crystallinity of my MOF has not improved, or has even worsened, with the addition of the modulator. What could be the reason?
Answer:
While modulators are generally used to improve crystallinity, their effectiveness is highly system-dependent.
-
Steric Hindrance: The ortho-nitro group on the modulator introduces significant steric bulk close to the coordinating carboxylate group. This steric hindrance might interfere with the modulator's ability to effectively compete with the linker at the metal coordination sites, or it might disrupt the packing of the growing crystals.
-
Modulator Incorporation and Defect Formation: High concentrations of a modulator can lead to its incorporation into the MOF structure, creating defects.[4] While controlled defect engineering can be beneficial, an excessive and disordered incorporation of the bulky this compound could lead to a decrease in long-range order and, consequently, lower crystallinity. Characterization techniques such as thermogravimetric analysis (TGA) and NMR of digested samples can help quantify the amount of incorporated modulator.
-
Incompatibility with the MOF System: It is possible that this specific modulator is not well-suited for your particular metal-linker system. The intricate balance of coordination kinetics and thermodynamics is unique to each MOF. Experimenting with simpler modulators (e.g., benzoic acid, 4-formylbenzoic acid, or 2-nitrobenzoic acid) can help you understand the individual effects of the functional groups and de-convolute the problem.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is expected to improve MOF crystallinity?
A1: The primary mechanism is coordination modulation. The carboxylate group of the modulator competes with the carboxylate groups of the primary linker for coordination to the metal centers.[1] This competitive binding slows down the overall rate of framework formation, allowing for more ordered crystal growth and the correction of defects, which leads to higher crystallinity.[1] The electron-withdrawing nitro group increases the acidity of the modulator, which can further influence the reaction kinetics.[3]
Q2: How do I choose the starting concentration of the modulator for my experiments?
A2: A good starting point is to use a modulator-to-linker molar ratio of 5:1 to 10:1. Based on the initial results (e.g., crystal size and phase purity as determined by Powder X-ray Diffraction), you can then systematically increase or decrease the concentration to fine-tune the synthesis.
Q3: What characterization techniques are essential to evaluate the effect of the modulator on MOF crystallinity?
A3: The most crucial technique is Powder X-ray Diffraction (PXRD) .[2] An improvement in crystallinity will be evident from sharper and more intense diffraction peaks. Scanning Electron Microscopy (SEM) is also highly valuable for visualizing changes in crystal size, morphology, and aggregation.[3] To assess the thermal stability and the potential incorporation of the modulator, Thermogravimetric Analysis (TGA) is recommended.[2]
Q4: Can the formyl group on the modulator be used for post-synthetic modification?
A4: Yes, the presence of the formyl group is a key advantage of this modulator. If the modulator is incorporated into the MOF structure, the accessible aldehyde functionalities can be used for a variety of post-synthetic modifications, such as Schiff base condensations with amines to introduce new functional groups into the MOF.
Q5: Are there any safety precautions I should be aware of when working with this compound?
A5: As with any chemical, you should consult the Safety Data Sheet (SDS) before use. Nitro-aromatic compounds can be energetic, and appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn at all times. Handle the compound in a well-ventilated fume hood.
Experimental Protocols & Data Presentation
General Protocol for Modulated MOF Synthesis
This protocol provides a general framework. The specific amounts, temperature, and time should be optimized for your target MOF.
-
Reagent Preparation:
-
In a typical synthesis vial, dissolve the metal salt (e.g., ZrCl₄, Cu(NO₃)₂·3H₂O) in the chosen solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF)).
-
In a separate vial, dissolve the organic linker and the modulator, this compound, in the same solvent.
-
-
Reaction Setup:
-
Combine the two solutions in a single vial.
-
Seal the vial tightly.
-
Place the vial in a preheated oven at the desired reaction temperature (e.g., 80-150 °C).
-
-
Crystallization:
-
Allow the reaction to proceed for the optimized duration (e.g., 12-72 hours).
-
-
Work-up and Activation:
-
After cooling to room temperature, collect the crystalline product by centrifugation or filtration.
-
Wash the product repeatedly with the reaction solvent to remove any unreacted starting materials.
-
Perform a solvent exchange with a more volatile solvent (e.g., ethanol or acetone).
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
-
Data Presentation: Example of a Modulator Concentration Study
| Modulator:Linker Ratio | Average Crystal Size (SEM) | PXRD Peak Intensity (Major Peak) | Phase Purity |
| 0:1 (Control) | ~100 nm (agglomerated) | 1.0 (normalized) | Pure |
| 1:1 | ~200 nm | 1.2 | Pure |
| 5:1 | ~500 nm | 1.8 | Pure |
| 10:1 | ~1 µm (well-defined crystals) | 2.5 | Pure |
| 20:1 | ~500 nm (some amorphous content) | 1.5 | Minor impurity phase observed |
Visualizing the Process: Diagrams
Caption: Troubleshooting Workflow for Poor MOF Crystallinity.
References
-
Chen, F. E., Pitt, T. A., Okong’o, D. J., Wetherbee, L., Fuentes-Rivera, J. J., & Milner, P. (2021). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Journal of the American Chemical Society, 143(35), 14175–14185. [Link]
-
Taylor, J. M., Mah, R. K., & Shimizu, G. K. H. (2020). Modulated self-assembly of metal–organic frameworks. Chemical Science, 11(20), 5159–5174. [Link]
-
Schaate, A., Roy, P., Godt, A., Lippke, J., Waltz, F., Wiebcke, M., & Behrens, P. (2011). Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals. Chemistry - A European Journal, 17(24), 6643–6651. [Link]
-
Atzori, C., Shearer, G. C., Maschio, L., Svelle, S., Lillerud, K. P., & Bordiga, S. (2017). Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. The Journal of Physical Chemistry C, 121(18), 9976–9988. [Link]
-
Ahmad, R., Ansari, K., & Khan, M. (2023). Coordination modulation: a way to improve the properties of metal–organic frameworks. RSC Advances, 13(42), 29471–29490. [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]
Sources
- 1. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ac1.hhu.de [ac1.hhu.de]
- 3. Modulated self-assembly of metal–organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01356K [pubs.rsc.org]
- 4. iris.unito.it [iris.unito.it]
Technical Support Center: Troubleshooting Poor Yield in 4-(4-Formylphenyl)-2-nitrobenzoic acid Synthesis
Answering in the language of the user: English.
As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into overcoming common challenges in the synthesis of 4-(4-Formylphenyl)-2-nitrobenzoic acid. This molecule, while crucial, presents unique synthetic hurdles due to the competing reactivity of its functional groups. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues leading to poor yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are often the first to arise when encountering difficulties with this synthesis.
Q1: What is the standard synthesis route for this compound, and what makes it so challenging?
A1: The most prevalent and efficient method is the Suzuki-Miyaura cross-coupling reaction.[1][2] This involves coupling an aryl halide or nitroarene, such as 2-bromo-3-nitrobenzoic acid or 2,3-dinitrobenzoic acid, with 4-formylphenylboronic acid in the presence of a palladium catalyst and a base.[3][4]
The primary challenges stem from the electronic properties and potential side reactions of the substrates:
-
Inert C(sp²)–NO₂ Bond Activation: If using a nitroarene as the electrophile, the C-NO₂ bond is significantly less reactive than a typical C-Halogen bond, requiring a highly active catalytic system to initiate the oxidative addition step.[5][6][7]
-
Competing Functional Groups: The presence of an electron-withdrawing nitro group on one partner and an electron-withdrawing aldehyde on the other can influence the electronic character of the palladium center throughout the catalytic cycle.[3]
-
Side Reactions: The aldehyde is susceptible to degradation under strongly basic conditions, and the nitro group can be reduced, leading to a complex mixture of byproducts.[5][8]
Q2: My reaction yield is consistently low or zero. What are the first three things I should investigate?
A2: When facing poor yields, a systematic check of the fundamentals is the most effective starting point:
-
Atmosphere Control: The Suzuki-Miyaura reaction is highly sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of 4-formylphenylboronic acid to form 4,4'-diformylbiphenyl and can also deactivate the Pd(0) catalyst.[9] Ensure your solvent is rigorously degassed (e.g., via freeze-pump-thaw cycles or extensive argon bubbling) and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[10]
-
Reagent Quality & Stoichiometry:
-
Boronic Acid: Boronic acids can dehydrate over time to form cyclic boroxine anhydrides. While boroxines are often active in the coupling, their different molecular weight can lead to stoichiometric errors. Confirm the purity of your 4-formylphenylboronic acid.
-
Base: The choice and quality of the base are critical.[11][12] For instance, potassium phosphate (K₃PO₄) is often used, but its hydration state can impact the reaction.[5] Ensure you are using the correct form as specified by the protocol.
-
-
Catalyst and Ligand Integrity: The palladium source (e.g., Pd(OAc)₂) and the phosphine ligand are prone to degradation.[13] Ensure they have been stored properly. Phosphine ligands, especially electron-rich ones, can be air-sensitive.
Q3: Which catalyst and ligand combination is best suited for coupling with a nitro-substituted aromatic?
A3: The oxidative addition of a C-NO₂ or an electron-poor C-Br bond to palladium is often the rate-limiting step.[14] To facilitate this, highly electron-donating and sterically bulky ligands are required. For the challenging coupling of nitroarenes, systems like Palladium/BrettPhos have shown significant success.[6][7][15] N-heterocyclic carbene (NHC) ligands have also demonstrated high activity and robustness for this transformation.[5] For couplings involving aryl halides, catalysts with bulky biarylphosphine ligands such as SPhos and XPhos are also excellent choices for promoting the challenging oxidative addition step.[1]
Q4: Can the aldehyde group on the boronic acid cause problems?
A4: Yes, the formyl (aldehyde) group is a key point of failure. Under strongly basic conditions (e.g., pH > 11), 4-formylphenylboronic acid can undergo a self-redox Cannizzaro reaction, disproportionating into 4-carboxyphenylboronic acid and 4-(hydroxymethyl)phenylboronic acid.[8] This consumes your starting material. Using moderately strong bases like K₃PO₄ or K₂CO₃ is generally safer than strong hydroxides. Furthermore, boronic acids with electron-withdrawing groups, like the formyl group, can be more susceptible to protodeboronation (loss of the B(OH)₂ group).[16]
Section 2: In-Depth Troubleshooting Guide
This section provides a granular look at specific experimental failures and their underlying causes.
Problem 1: Low to No Product Formation (Starting Materials Recovered)
If you observe your starting materials are largely unreacted, it points to a failure in the catalytic cycle initiation.
-
Possible Cause A: Ineffective Catalyst Activation or Deactivation
-
Scientific Rationale: Many protocols use a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). For the catalytic cycle to begin, this must be reduced in situ to the active Pd(0) species.[9] This reduction can be inefficient or fail if the conditions are not optimal. Conversely, the active Pd(0) can be oxidized and deactivated by trace oxygen.
-
Troubleshooting Steps:
-
Switch to a Pd(0) Source: Use a precatalyst that is already in the active Pd(0) state, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[4] This removes the need for an in-situ reduction step.
-
Verify Ligand Integrity: Bulky phosphine ligands are crucial but can be oxidized by air to phosphine oxides, which do not coordinate effectively with palladium. Handle ligands in a glovebox or under a strong inert gas flow.
-
Increase Temperature: The oxidative addition step has a significant activation energy barrier, especially with electron-deficient or sterically hindered substrates.[5] A reaction that is sluggish at 80 °C may proceed well at 110 °C (e.g., switching from THF to dioxane or toluene).
-
-
-
Possible Cause B: Poor Solubility of Reagents
-
Scientific Rationale: The Suzuki-Miyaura reaction often involves multiple phases (organic solvent, aqueous base). If any key reagent, particularly the base or the boronic acid salt, is not sufficiently soluble, the reaction kinetics will be severely hindered.
-
Troubleshooting Steps:
-
Solvent Screening: If using a common system like Dioxane/Water, and solubility is an issue, consider screening other solvents like THF/Water, DMF, or Toluene.[10]
-
Homogenize the Base: Some bases like Cs₂CO₃ or KF have better solubility in organic solvents than K₂CO₃ or K₃PO₄.[12] Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also help shuttle the base into the organic phase.[17]
-
Stirring Rate: In multiphasic systems, the rate of mixing can have a profound impact on the reaction rate.[18] Ensure vigorous stirring is maintained throughout the reaction.
-
-
Problem 2: Complex Product Mixture with Significant Byproducts
If your starting materials are consumed but the yield of the desired product is low, side reactions are the likely culprit.
-
Byproduct A: 4,4'-Diformylbiphenyl (from Homocoupling)
-
Scientific Rationale: In the presence of oxygen, a palladium(II)-catalyzed process can occur where two molecules of the boronic acid couple with each other.[9] This is a very common side reaction.
-
Troubleshooting Steps:
-
Improve Degassing Technique: A simple bubbling of argon for 15-20 minutes is often insufficient. Implement 3-4 cycles of freeze-pump-thaw for the solvent.
-
Assemble Under Inert Gas: Add all solid reagents to the flask, then subject the flask itself to several vacuum/argon backfill cycles before adding the degassed solvent via cannula.[17]
-
-
-
Byproduct B: 4-Formylbenzene (from Protodeboronation)
-
Scientific Rationale: The aryl carbon-boron bond can be cleaved by hydrolysis, especially under basic conditions, replacing the boronic acid group with a hydrogen atom.[19] Electron-withdrawing groups on the aryl ring can exacerbate this issue.[20]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: While many Suzuki protocols use water as a co-solvent, it can promote protodeboronation. Try switching to a completely anhydrous system (e.g., dry THF or Toluene) with a base like CsF.
-
Use a Boronate Ester: Convert the 4-formylphenylboronic acid to its pinacol ester derivative. Boronate esters are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[19]
-
Control Base Addition: Add the base slowly to the reaction mixture at room temperature before heating to minimize the time the boronic acid spends in a hot, basic environment before the catalytic cycle begins.
-
-
-
Byproduct C: 4-(4-Formylphenyl)-2-aminobenzoic acid (from Nitro Reduction)
-
Scientific Rationale: Phosphine ligands, particularly triphenylphosphine, can act as reducing agents at elevated temperatures, reducing the nitro group to an amine.[5] This introduces a significant and often difficult-to-remove impurity.
-
Troubleshooting Steps:
-
Use a More Robust Ligand: Switch from simple triarylphosphines to more robust and electron-rich biarylphosphine ligands (e.g., BrettPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are less prone to acting as reductants.[5][6]
-
Lower Reaction Temperature/Time: If the desired coupling is efficient, reducing the reaction temperature or stopping the reaction as soon as the starting material is consumed can minimize this side reaction.
-
-
Section 3: Key Experimental Protocols
Protocol 1: Recommended Synthesis of this compound
This protocol is a robust starting point, employing best practices to mitigate common failure modes.
Materials:
-
2-Bromo-3-nitrobenzoic acid (1.0 equiv)
-
4-Formylphenylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv), finely ground
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-3-nitrobenzoic acid, 4-formylphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this process 3-5 times to ensure a completely inert atmosphere.
-
Solvent Addition: Prepare a 9:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture thoroughly by bubbling argon through it for at least 30 minutes or by using 3-4 freeze-pump-thaw cycles. Add the solvent to the reaction flask via a cannula or syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl. A precipitate of the crude product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove non-polar impurities. Dry the solid under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This technique is highly effective for separating the acidic product from neutral byproducts like the homocoupled dimer.[8][21]
-
Dissolution: Dissolve the crude, dried solid from the synthesis in ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1M sodium bicarbonate (NaHCO₃) solution. The acidic product will move into the aqueous basic layer as its sodium salt, while neutral impurities remain in the ethyl acetate layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the aqueous layers and wash once with ethyl acetate to remove any remaining neutral impurities.
-
Precipitation: Cool the combined aqueous layer in an ice bath and slowly acidify with 1M HCl while stirring. The pure this compound will precipitate out.
-
Final Isolation: Collect the pure white/off-white solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly under vacuum.
Section 4: Data Presentation & Visualizations
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Couplings
| Parameter | Condition A (Classic) | Condition B (Nitroarene Specific) | Condition C (High Temp) | Rationale & Remarks |
| Pd Source | Pd(PPh₃)₄ | [Pd(allyl)Cl]₂ | Pd(OAc)₂ | A is pre-activated Pd(0). B & C require in-situ reduction but are more air-stable. |
| Ligand | (none) | BrettPhos | SPhos / XPhos | B is proven for C-NO₂ activation.[6] C is excellent for electron-deficient halides.[1] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₃PO₄ is a strong, non-nucleophilic base.[5] Cs₂CO₃ offers better solubility.[12] |
| Solvent | Dioxane / H₂O | Dioxane | Toluene | Dioxane and Toluene allow for higher reaction temperatures, which are often necessary.[5] |
| Temp (°C) | 80-90 °C | 130 °C | 100-110 °C | Higher temperatures are often required to overcome the activation energy for C-NO₂ cleavage.[5] |
Diagrams (Graphviz DOT Language)
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting poor reaction yields.
Caption: Common side reactions competing with the desired synthesis pathway.
References
- BenchChem. (n.d.). Troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes.
- Caddick, S., et al. (2008). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Caddick, S., et al. (2008). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 130(41), 13549–13557. [Link]
-
Nakao, Y., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3047–3060. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Chemistry – A European Journal, 12(29), 7626-7634. [Link]
-
Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 1047–1059. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
ResearchGate. (n.d.). Effect of the Base on the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Al-Zoubi, R. M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(2), 203. [Link]
-
Al-Zoubi, R. M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
- BenchChem. (n.d.). 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis.
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
-
Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Thieme Chemistry. [Link]
-
Nakao, Y., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3047-3060. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- BenchChem. (n.d.). Technical Support Center: 4-Formylphenylboronic Acid Purification.
-
Kamm, O., & Matthews, A. O. (1922). p-NITROBENZOIC ACID. Organic Syntheses, 2, 53. [Link]
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"effect of modulators on the synthesis of MOFs with 4-(4-Formylphenyl)-2-nitrobenzoic acid"
Technical Support Center: Modulator-Assisted Synthesis of Functionalized MOFs
Guide ID: MOF-SYN-442-NB Topic: Effect of Modulators on the Synthesis of MOFs with 4-(4-Formylphenyl)-2-nitrobenzoic Acid Prepared by: Senior Application Scientist, Advanced Materials Division
Introduction: Navigating the Synthesis of Complex, Functionalized MOFs
Welcome to the technical support center. This guide is designed for researchers and scientists working on the synthesis of advanced Metal-Organic Frameworks (MOFs), specifically those utilizing the bifunctional ligand this compound. This linker, with its sterically demanding nitro group and reactive formyl moiety, presents unique challenges to achieving high crystallinity and phase purity.
In our experience, the rapid and often irreversible coordination of such complex linkers with metal clusters can lead to the formation of amorphous materials or poorly crystalline products.[1] This guide provides in-depth troubleshooting strategies and foundational knowledge on the use of coordination modulators —small, monofunctional molecules that compete with the primary ligand to control the kinetics of MOF self-assembly. By reversibly binding to the metal clusters, modulators slow down the crystallization process, promoting the formation of larger, more ordered, and thermodynamically stable MOF crystals.[2][3]
This document will equip you with the causal understanding and practical protocols to leverage modulators effectively, transforming challenging syntheses into predictable and successful outcomes.
Section 1: The Core Principle: How Modulators Tame MOF Crystallization
Before diving into troubleshooting, it is crucial to understand the mechanism by which modulators operate. During MOF synthesis, metal ions and organic linkers assemble into a crystalline network. The speed of this process is critical. If it's too fast, defects and disorder are locked into the structure. Modulators, typically monocarboxylic acids, temporarily cap the metal clusters, competing with the dicarboxylic linker.[2][4][5] This competition slows the overall reaction rate, allowing for errors in the growing framework to be reversed and corrected, ultimately leading to a more crystalline and stable material.[2]
Caption: Mechanism of coordination modulation in MOF synthesis.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of MOFs with this compound.
Q1: My powder X-ray diffraction (PXRD) pattern shows only broad humps, indicating an amorphous product. How can I induce crystallinity?
A1: This is a classic sign of uncontrolled, rapid precipitation. The strong coordination of the carboxylate groups, combined with the bulky nature of the ligand, can lead to a disordered network if the reaction kinetics are not properly managed.
-
Primary Cause: The nucleation and crystal growth rates are too high, preventing the formation of a long-range ordered structure.
-
Solution Strategy: Introduce a coordination modulator to slow down the reaction.
-
Action 1: Add a Structural Analogue Modulator. Benzoic acid is an excellent starting point. Its structure is similar to the coordinating portion of your primary linker, allowing it to compete effectively for binding sites on the metal cluster.[2][6] Start with 10-20 molar equivalents of benzoic acid relative to the metal precursor.
-
Action 2: Use a Simple Aliphatic Modulator. Acetic acid or formic acid can also be effective.[4][7] These smaller modulators can alter the reaction environment and kinetics significantly. Due to their higher acidity or different coordination modes, they may lead to different crystal sizes or defect concentrations.[8]
-
Action 3: Increase Reaction Temperature. While seemingly counterintuitive, higher temperatures can sometimes provide the necessary energy to overcome kinetic barriers and promote the formation of the thermodynamically favored crystalline phase. However, this should be done in conjunction with a modulator to avoid accelerating decomposition.
-
Q2: I've achieved crystallinity, but my PXRD pattern shows sharp, unidentified peaks, suggesting a phase impurity. What is the cause?
A2: Phase impurities often arise when reaction conditions (including the presence and concentration of a modulator) favor the formation of a competing crystalline phase. The modulator itself can sometimes be incorporated into a different, stable structure.
-
Primary Cause: The modulator concentration is either too high or too low, or the modulator itself is directing the formation of an unintended topology. Strong acids used as modulators can also suppress the formation of the desired MOF entirely.[2]
-
Solution Strategy: Systematically vary the modulator concentration.
-
Action 1: Create a Modulator Concentration Gradient. Set up a series of parallel syntheses where you vary the molar equivalents of your chosen modulator (e.g., 5, 10, 20, 40 equivalents of benzoic acid). This will help you identify an optimal window for phase-pure synthesis.
-
Action 2: Change the Modulator Type. If benzoic acid continues to yield impurities, switch to a modulator with a different pKa and size, such as acetic acid.[3][7] The differing pKa affects the deprotonation equilibrium of the primary linker, which is a key factor in controlling MOF self-assembly.[3][9]
-
Action 3: Verify Ligand and Precursor Purity. Impurities in your this compound or metal salt can act as unintended modulators or nucleating agents for other phases.
-
Q3: My MOF product consists of very small nanoparticles, making it difficult to handle and activate. How can I increase the crystal size?
A3: Small crystal size indicates a high nucleation rate relative to the crystal growth rate. Modulators are a primary tool for controlling this balance.
-
Primary Cause: The conditions favor rapid formation of many crystal nuclei over the slow growth of a few large crystals.
-
Solution Strategy: Adjust modulator conditions to favor crystal growth.
-
Action 1: Increase Modulator Concentration. Generally, higher concentrations of modulators like benzoic or acetic acid lead to larger crystals.[7] This is because the modulator effectively "poisons" nucleation sites, allowing more resources (linker and metal) to be available for growth on existing nuclei.
-
Action 2: Match the pKa of the Modulator and Linker. A close match in pKa between the modulator and the linker often facilitates the growth of larger and more well-defined crystals.[2][3] Benzoic acid (pKa ≈ 4.2) is a good match for many dicarboxylic acid linkers.
-
Action 3: Reduce Reaction Rate. Lower the reaction temperature or decrease the concentration of reactants. Slower kinetics universally favor the growth of larger, higher-quality crystals.
-
Section 3: Frequently Asked Questions (FAQs)
Q: How do I choose the best modulator to start with?
A: The choice of modulator is critical and depends on the metal-linker system. A good starting point is a modulator that is structurally similar to the linker's coordinating group and has a similar pKa.[2][3] For your ligand, this compound, the coordinating group is a benzoic acid derivative. Therefore, benzoic acid is an excellent initial choice. If issues persist, acetic acid is a common and effective alternative.[4][7]
Q: Can the functional groups (-NO₂ and -CHO) on my ligand interfere with modulation?
A: Yes. The electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid, which can affect the deprotonation and coordination kinetics.[10] The formyl group is generally less reactive under typical solvothermal conditions but could potentially coordinate to metal centers or participate in side reactions at very high temperatures. When selecting a modulator, its role is to compete with the carboxylate binding, and it is less likely to be affected by these other functional groups directly. However, the overall electronic properties of your ligand make kinetic control via modulation even more critical.
Q: Will the modulator be incorporated into my final MOF structure? How can I test for this?
A: Yes, it is common for modulator molecules to be incorporated into the final structure, often capping the metal clusters at defect sites.[7][11] This can affect the MOF's porosity and surface chemistry. To check for incorporation:
-
¹H NMR Spectroscopy: Digest a sample of your washed and dried MOF in a deuterated acid (e.g., D₂SO₄) or base (e.g., NaOD in D₂O) and analyze the resulting solution.[12] You can quantify the ratio of linker to modulator by integrating their respective aromatic proton signals.
-
Thermogravimetric Analysis (TGA): The thermal decomposition profile of a MOF with an incorporated modulator may show an additional weight loss step corresponding to the modulator's departure, typically at a lower temperature than the primary linker.[13]
Section 4: Experimental Protocols & Data
Protocol 1: Modulated Synthesis of a Zr-MOF with this compound
This protocol is a representative example based on the synthesis of robust Zr-based MOFs like UiO-66, adapted for your specific ligand.
-
Stock Solutions:
-
Prepare a solution of ZrCl₄ (23.3 mg, 0.1 mmol) in N,N-Dimethylformamide (DMF, 5 mL).
-
Prepare a solution of the ligand, this compound (28.5 mg, 0.1 mmol), in DMF (5 mL).
-
-
Modulator Addition:
-
To the ligand solution, add the desired amount of modulator. For example, for 20 equivalents of benzoic acid, add 244 mg (2.0 mmol).
-
-
Reaction Setup:
-
In a 20 mL scintillation vial, combine the metal precursor solution and the ligand/modulator solution.
-
Cap the vial tightly.
-
-
Solvothermal Reaction:
-
Place the vial in a preheated oven at 120 °C for 24 hours.
-
-
Workup and Activation:
-
Cool the vial to room temperature. A crystalline powder should be visible.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the solid product by re-dispersing in fresh DMF (3 x 10 mL), followed by ethanol (3 x 10 mL), centrifuging after each wash.
-
Activate the material by drying under vacuum at 150 °C for 12 hours to remove residual solvent from the pores.[14]
-
Data Summary: Expected Effects of Common Modulators
The following table summarizes the general effects of different modulators on the synthesis of carboxylate-based MOFs, providing a predictive framework for your experiments.
| Modulator | pKa | Key Characteristics | Expected Effect on Crystallinity & Size | Potential Side Effects |
| Formic Acid | 3.77 | Small, highly acidic. | Often increases number of defects; can improve catalytic activity.[11] | May lead to smaller crystals if concentration is not optimized. |
| Acetic Acid | 4.76 | Small, less acidic than formic acid. | Good for controlling particle size, can produce nanoparticles.[7][8] | Can reduce crystallinity if used in very high amounts.[8] |
| Benzoic Acid | 4.20 | Structurally similar to linker. | Excellent for increasing crystal size and improving crystallinity.[2][7][15] | Higher concentrations can lead to modulator incorporation.[16] |
| Trifluoroacetic Acid | 0.52 | Very strong acid. | Potent at creating defects; can suppress MOF formation entirely.[2] | Often yields poorly defined morphology and impurities.[2][6] |
Section 5: Workflow & Characterization
A systematic approach is key to successfully troubleshooting your synthesis. The following workflow outlines the logical steps from initial synthesis to final characterization.
Caption: A systematic workflow for modulator-assisted MOF synthesis.
References
-
Zhao, Y., et al. (2021). Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. MDPI. [Link]
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Marshall, R. J., et al. (2018). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. PMC - NIH. [Link]
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McGuire, C. V., & Forgan, R. S. (2020). Modulated self-assembly of metal–organic frameworks. Chemical Science (RSC Publishing). [Link]
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Al-Hajri, E., et al. (2023). Physiochemical characterization of metal organic framework materials: A mini review. PMC. [Link]
-
Wang, Z., et al. (2022). Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. MDPI. [Link]
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McGuire, C. V., & Forgan, R. S. (2020). Modulated self-assembly of metal–organic frameworks. PMC - NIH. [Link]
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Muzquiz, R. M., et al. (2023). Quantifying Ligand Binding to the Surface of Metal–Organic Frameworks. PMC - NIH. [Link]
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Salihu, I., et al. (2024). Metal–Organic Framework-Derived Catalysts for the Remediation of Emerging Contaminants via Peracetic Acid-Based Oxidation. MDPI. [Link]
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Mukherjee, S., et al. (2015). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Publishing. [Link]
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Kim, D., et al. (2018). Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. ACS Publications. [Link]
-
Achenbach, B., et al. (2020). Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Journal of the American Chemical Society. [Link]
-
Xu, G-C., et al. (2017). Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution. RSC Publishing. [Link]
-
Idrees, K. B., et al. (2019). Ligand-Functionalization-Controlled Activity of Metal–Organic Framework-Encapsulated Pt Nanocatalyst toward Activation of Water. ACS Publications. [Link]
-
Sun, Y., et al. (2022). Modulated construction of Fe-based MOF via formic acid modulator for enhanced degradation of sulfamethoxazole:Design, degradation pathways, and mechanism. ResearchGate. [Link]
-
Kim, D., et al. (2018). Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. ResearchGate. [Link]
-
Unal, S. (2013). Functionalization of Metal-Organic Frameworks with Metalloligands and Postsynthetic Modification. ResearchGate. [Link]
-
She, P., et al. (2023). Acetic Acid-Modulated Room Temperature Synthesis of MIL-100 (Fe) Nanoparticles for Drug Delivery Applications. NIH. [Link]
-
Canossa, S., et al. (2012). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. SciSpace. [Link]
-
Van de Voorde, B., et al. (2017). Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. The Journal of Physical Chemistry C. [Link]
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Ji, Z., & Wang, H. (2018). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Chemical Science (RSC Publishing). [Link]
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Wang, Z., et al. (2022). Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. Semantic Scholar. [Link]
-
Mulfort, K. L., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE. [Link]
-
John, A., & Kumar, A. (2024). Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. Chemical Science (RSC Publishing). [Link]
-
Atilgan, A., et al. (2021). Back to the Basics: Developing Advanced Metal–Organic Frameworks Using Fundamental Chemistry Concepts. ACS Nanoscience Au. [Link]
-
Van de Voorde, B., et al. (2017). Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. SciSpace. [Link]
-
Lim, G. K., et al. (2021). Metal-organic frameworks composed of nitro groups: Preparation and applications in adsorption and catalysis. ResearchGate. [Link]
-
Achenbach, B., et al. (2020). Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Journal of the American Chemical Society. [Link]
-
Wang, Z., et al. (2022). Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. ResearchGate. [Link]
-
Van de Voorde, B., et al. (2017). Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. IRIS-AperTO - UniTo. [Link]
-
Kim, T., et al. (2023). Facilitated explosion of nitro compounds confined in metal–organic frameworks. Journal of Materials Chemistry A (RSC Publishing). [Link]
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Technical Support Center: Purification of 4-(4-Formylphenyl)-2-nitrobenzoic Acid Based MOFs
Welcome to the technical support center for the purification of Metal-Organic Frameworks (MOFs) synthesized using the 4-(4-formylphenyl)-2-nitrobenzoic acid linker. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of obtaining high-purity MOFs. The methodologies and troubleshooting advice provided herein are grounded in established scientific principles and practical laboratory experience.
Introduction: The "Why" Behind Rigorous Purification
Metal-Organic Frameworks (MOFs) synthesized with functionalized linkers like this compound offer exciting possibilities in catalysis, gas storage, and drug delivery due to their tailored pore environments and reactive aldehyde and nitro groups. However, the very presence of these functional groups can complicate synthesis and purification.[1] Unreacted starting materials, trapped solvent molecules, and structural defects can significantly impact the final material's performance and reproducibility.[2][3] Therefore, a meticulous purification strategy is not merely a procedural step but a critical determinant of your MOF's ultimate utility.
This guide will walk you through common purification challenges in a question-and-answer format, providing both step-by-step protocols and the scientific rationale behind them.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of your this compound based MOF.
Issue 1: My Powder X-Ray Diffraction (PXRD) pattern shows peaks corresponding to unreacted starting materials.
Q: I've synthesized my MOF, but the PXRD analysis reveals the presence of crystalline impurities, likely the metal salt or the organic linker. How can I remove these?
A: This is a common issue arising from incomplete reaction or non-optimal stoichiometry. A multi-step washing protocol is the most effective approach.
The key is to use solvents that selectively dissolve the impurities without compromising the structural integrity of your MOF.[4] Since MOFs are generally insoluble, we can leverage this property for purification.[5]
Underlying Principle: The principle of "like dissolves like" is paramount here. Unreacted metal salts are typically soluble in polar protic solvents like water or ethanol, while the organic linker, this compound, will have better solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone.[4]
-
Initial Solvent Removal: After synthesis, collect the crude MOF product by centrifugation or careful decantation. Avoid suction filtration if your MOF crystals are fragile, as this can cause structural collapse.[6]
-
Washing with the Synthesis Solvent: Wash the collected solid with fresh, room-temperature synthesis solvent (e.g., DMF) to remove residual soluble precursors. Centrifuge and decant the supernatant. Repeat this step 2-3 times.
-
Polar Protic Wash (for Metal Salts): Suspend the MOF powder in deionized water or ethanol. Stir gently for 30-60 minutes. Centrifuge and decant. Repeat this wash 3-5 times to ensure complete removal of any unreacted metal salts.[4]
-
Polar Aprotic Wash (for Organic Linker): After the water/ethanol washes, switch to a solvent like fresh acetone or chloroform.[4] This will help remove any unreacted organic linker. Stir for 30-60 minutes, then centrifuge and decant. Repeat 3-5 times.
-
Intermediate Drying (Optional but Recommended): After the final wash, you can perform a preliminary drying step under a gentle stream of nitrogen or in a vacuum oven at a low temperature (e.g., 60-80 °C) for a few hours to remove the bulk of the washing solvent.
-
Verification: After the washing protocol, re-run the PXRD analysis. The impurity peaks should be significantly reduced or eliminated.[7]
Issue 2: My MOF appears crystalline by PXRD, but Thermogravimetric Analysis (TGA) shows significant weight loss at low temperatures and poor gas sorption performance.
Q: The PXRD of my MOF looks clean, but its performance is poor. TGA indicates the presence of trapped solvent molecules. How do I "activate" my MOF to clear the pores?
A: This is a classic activation problem. The pores of your as-synthesized MOF are filled with high-boiling point solvents (like DMF) from the synthesis. These need to be removed to make the porous network accessible. [8][9] Simple heating under vacuum is often insufficient and can lead to pore collapse due to strong capillary forces exerted by the departing solvent molecules.[2][4]
The solution involves two key stages: solvent exchange followed by a gentle drying/activation method.
Caption: Workflow for the activation of MOFs.
1. Solvent Exchange:
-
Rationale: The goal is to replace the high-boiling point synthesis solvent (e.g., DMF) with a more volatile, low-surface-tension solvent like ethanol, acetone, or dichloromethane.[8][10] This process is gentler on the MOF framework.[8]
-
Procedure:
-
After the initial washing steps, immerse the MOF powder in a low-boiling point solvent (e.g., ethanol or acetone).
-
Allow the MOF to soak for at least 3-6 hours.
-
Decant the solvent and replace it with a fresh portion.
-
Repeat this exchange process at least 5-10 times over 2-3 days to ensure complete replacement of the original solvent.[11]
-
2. Activation (Drying):
-
Method A: Supercritical CO₂ Drying (SCD) - The Gold Standard
-
Rationale: SCD is the most effective method for activating delicate MOFs, including those with functional groups that might be sensitive to high temperatures.[2][4] It works by bringing carbon dioxide to its supercritical state, where it has properties of both a liquid and a gas. This allows for the removal of the solvent without the destructive effects of surface tension as the liquid evaporates.[8]
-
Procedure:
-
After solvent exchange with a CO₂-miscible solvent like ethanol or acetone, transfer the MOF to the chamber of a critical point dryer.[2][3]
-
Cool the chamber (typically to 0-10 °C) and introduce liquid CO₂.[2]
-
Perform several purge cycles to ensure all the solvent has been replaced by liquid CO₂.[2]
-
Seal the chamber and heat it above the critical temperature of CO₂ (31.1 °C). The pressure will also rise above the critical pressure (73.8 bar).
-
Slowly vent the supercritical CO₂ gas, leaving behind a dry, fully activated MOF with minimal pore collapse.[2][4]
-
-
-
Method B: Gentle Thermal Activation
-
Rationale: If a supercritical dryer is unavailable, gentle heating under a dynamic vacuum can be attempted. This is more aggressive than SCD and may lead to some degree of framework collapse.[2][4]
-
Procedure:
-
After solvent exchange, place the MOF powder in a Schlenk flask or a vacuum oven.
-
Slowly heat the sample to a moderate temperature (e.g., 100-150 °C) under a dynamic vacuum over several hours.
-
Hold at the final temperature for an extended period (12-24 hours) to ensure all solvent is removed.
-
-
Verification of Activation:
-
TGA: A TGA of the activated MOF should show a much smaller weight loss at low temperatures compared to the as-synthesized material, indicating successful solvent removal.[9][12]
-
Gas Adsorption: Nitrogen or argon adsorption-desorption isotherms at 77 K (or 87 K for argon) will reveal the Brunauer-Emmett-Teller (BET) surface area and pore volume.[9][12] A high surface area is a strong indicator of successful activation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound based MOFs?
A1: The most common impurities are:
-
Unreacted Metal Precursors: (e.g., metal chlorides, nitrates, or acetates).
-
Unreacted Organic Linker: this compound.
-
Trapped Synthesis Solvents: High-boiling point solvents like DMF or N,N-diethylformamide (DEF).
-
Modulators: If used in the synthesis (e.g., benzoic acid, acetic acid), these can sometimes remain in the final product.[13]
Q2: How do I choose the right solvents for washing my MOF?
A2: The choice of solvent depends on the impurity you are trying to remove and the stability of your MOF. A good starting point is to consider the solubility of the potential impurities.
| Impurity Type | Recommended Washing Solvent(s) | Rationale |
| Unreacted Metal Salts | Deionized Water, Ethanol | High polarity to dissolve ionic compounds. |
| Unreacted Organic Linker | DMF, Acetone, Chloroform | Good solubility for the aromatic carboxylic acid linker. |
| Trapped Synthesis Solvent | Ethanol, Acetone, Methanol | Low boiling point, low surface tension solvents for effective exchange. |
Important Note: Always check the chemical stability of your MOF towards the chosen washing solvents. While many MOFs are robust, some can degrade in the presence of certain nucleophiles or acidic/basic conditions.[14]
Q3: Can I use sonication to speed up the washing and solvent exchange process?
A3: While sonication can accelerate diffusion, it should be used with caution. The high-energy ultrasound waves can potentially damage the crystalline structure of the MOF, especially for more delicate frameworks. If you choose to use sonication, use short bursts at low power and monitor the crystallinity of your material by PXRD.
Q4: My MOF is a very fine powder and is difficult to separate by centrifugation. What should I do?
A4: For nanoscale or very fine MOF powders, centrifugation at higher speeds may be necessary. Alternatively, you can allow the powder to settle by gravity over a longer period before decanting the supernatant. In some cases, filtration using a fine-fritted glass filter or a membrane filter with an appropriate pore size can be used, but be mindful of the potential for clogging.
Q5: How can I confirm the purity of my final MOF product?
A5: A combination of characterization techniques is essential to confirm purity:[9]
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline phase and absence of crystalline impurities.[7][12]
-
Thermogravimetric Analysis (TGA): To assess thermal stability and confirm the removal of guest solvent molecules.[9][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the organic linker and confirm the coordination to the metal center. It can also help detect residual organic impurities.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Digestion of the MOF in an acidic or basic solution followed by ¹H NMR can be used to quantify the linker-to-metal ratio and identify any organic impurities.[15][16]
-
Elemental Analysis (CHN or EDX): To confirm the elemental composition of the MOF.
References
- Patsnap Eureka. (2025, July 25). MOF Activation: Solvent Exchange and Supercritical Drying.
- JoVE. (2014, April 18). Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks.
- ACS Publications. (2019, December 13).
- Chemical Science. (2024, December 23).
- ResearchGate. (n.d.).
- PMC. (n.d.).
- YouTube. (2022, August 18). Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview.
- ChemRxiv. (n.d.). Determination of the experimental minimal formula of metal-organic frameworks.
- ResearchGate. (2021, August 10).
- IJFMR. (n.d.). Synthesis & Characterization Of Metal-Organic Frameworks (MOFs)
- Heliyon. (2023, December 16).
- Frontiers. (2021, April 9). Improvement of Solvent Exchange for Supercritical Dried Aerogels.
- Northwestern University. (2010, August 8).
- Protocol Exchange. (2023, November 28). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume).
- Journal of the American Chemical Society. (2023, August 8).
- ChemRxiv. (n.d.).
- Reddit. (2025, May 13). how to wash ions out of MOF : r/chemhelp.
- IOP Publishing. (2018, January 30). Preparation Methods of Metal Organic Frameworks and Their Capture of CO 2.
- NIH. (n.d.).
- ResearchGate. (2021, February 4). Why can MOF break during the cleaning and drying process?.
- Google Patents. (n.d.). US20180134581A1 - Metal-Organic Frameworks for Adsorption of Liquid Phase Compounds.
- ResearchGate. (2025, August 5).
- PMC. (n.d.). Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry.
- ResearchGate. (n.d.).
- The University of Liverpool Repository. (n.d.).
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Technical Support Center: Stabilizing MOF Architectures with Large Functionalized Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols focused on a critical challenge in MOF synthesis: preventing framework collapse , particularly when employing large, functionalized linkers. The incorporation of such linkers is essential for advanced applications like drug delivery and catalysis, but it often compromises the structural integrity of the resulting framework. This document is designed to provide both foundational understanding and actionable solutions to preserve the porosity and crystallinity of your materials.
Part 1: Frequently Asked Questions - The Fundamentals of Framework Collapse
This section addresses the core principles behind MOF stability and the common reasons for structural failure.
Q1: What is "framework collapse" in MOFs and why does it happen?
A1: Framework collapse refers to the loss of the ordered, crystalline structure of a MOF, leading to an amorphous material with significantly reduced porosity and surface area.[1] The primary cause of collapse is the immense physical stress exerted on the framework during the 'activation' process.[2][3] Activation is the crucial step of removing solvent molecules that occupy the pores after synthesis to make the internal surface area accessible.[4][5]
During conventional thermal activation (heating under vacuum), the solvent evaporates, creating a liquid-vapor interface within the nanopores. The solvent's surface tension generates powerful capillary forces that pull the framework inward, much like a wet paper straw collapsing as it dries.[5][6] If these forces exceed the mechanical strength of the MOF's metal-linker coordination bonds, the structure will irreversibly collapse.[5]
Q2: Why are MOFs with large, functionalized linkers often more susceptible to collapse?
A2: While seemingly counterintuitive, larger pores created by elongated or bulky linkers often lead to decreased framework stability for several reasons:
-
Increased Capillary Stress: The magnitude of capillary forces increases with pore size.[4][6] Larger pores allow for the formation of more stable solvent "mesophases," which concentrate stress on a smaller number of metal-linker bonds, leading to catastrophic failure.[2][3][6]
-
Reduced Mechanical Robustness: Longer linkers can introduce more flexibility into the framework. Unless the linker is inherently rigid, this flexibility makes the structure more susceptible to deformation under pressure.[7][8] Furthermore, simply elongating linkers can weaken the overall framework stability, leading to fragile MOFs that are more prone to collapse upon guest removal.[9]
-
Steric Hindrance: Bulky functional groups can prevent the formation of highly connected, robust network topologies. For instance, steric hindrance might favor a less stable, 8-coordinated metal cluster over a more robust 12-coordinated one, leading to a more open but mechanically weaker framework.[10]
Q3: How does the choice of synthesis solvent affect framework stability during activation?
A3: The synthesis solvent plays a critical role. Solvents commonly used for MOF synthesis, like dimethylformamide (DMF), often have high boiling points and high surface tension.[6] Direct removal of these solvents requires harsh conditions (high heat and vacuum), which maximizes the destructive capillary forces.[4][11] Therefore, a post-synthesis solvent exchange is almost always necessary for delicate frameworks.[4][6]
Part 2: Troubleshooting Guide - Diagnosing and Solving Experimental Failures
This section provides practical, Q&A-based solutions to common experimental problems.
Q4: My powder X-ray diffraction (PXRD) pattern shows broad peaks or a completely amorphous profile after activation. What went wrong?
A4: A loss of sharp diffraction peaks is the classic indicator of partial or complete framework collapse.[1] The most likely cause is that the capillary forces during solvent removal were too strong for your MOF's structure.
Troubleshooting Steps:
-
Re-evaluate Your Activation Method: If you used direct thermal activation, this is the most probable culprit. The framework could not withstand the capillary stress from the evaporating synthesis solvent.
-
Solution: Implement a gentle activation protocol. Start with a thorough solvent exchange to replace the high-boiling point synthesis solvent with a more volatile, lower surface tension solvent (e.g., ethanol, acetone, or chloroform).[11] After the exchange, you can attempt a gentler thermal activation at a lower temperature.
-
Advanced Solution: For exceptionally fragile frameworks, bypass the liquid-gas phase transition entirely using supercritical drying .[12][13] This method eliminates capillary forces altogether and is the most effective technique for preserving the structure of delicate, large-pore MOFs.[13][14]
-
-
Check for Incomplete Solvent Exchange: Even with a solvent exchange protocol, residual high-boiling point solvent can still cause localized collapse.
-
Solution: Ensure your solvent exchange is exhaustive. Immerse the MOF powder in the new solvent, gently agitate, and allow it to soak for several hours. Repeat this process multiple times (3-5 cycles or more) with fresh solvent each time to ensure complete replacement.[15]
-
Q5: My N2 sorption analysis shows a much lower surface area (BET/Langmuir) than theoretically predicted. Is this always due to collapse?
A5: While collapse is a primary cause, other factors can lead to lower-than-expected surface area.
Troubleshooting Steps:
-
Suspect Partial Collapse or Pore Blocking: The framework may not have fully amorphized but could have undergone partial collapse or reduction in crystallite size, which reduces the accessible surface area.[1][16] Alternatively, residual solvent or unreacted linker molecules may be trapped, blocking the pores.
-
Solution: First, optimize your activation protocol as described in Q4. Supercritical CO2 activation is particularly effective at clearing pores of residual molecules.[17]
-
Characterization: Use Thermogravimetric Analysis (TGA) to check for residual solvent. A significant weight loss at temperatures above the boiling point of your exchange solvent may indicate trapped synthesis solvent.[18]
-
-
Review Your Linker and Synthesis Design: The linker itself might be the source of instability.
-
Solution: Consider redesigning the linker to enhance structural rigidity. Flexible linkers are more likely to deform. Strategies like using aromatic backbones or incorporating rigidifying elements can significantly improve stability.[7][8][19] Increasing the connectivity of the linker (e.g., using a tritopic instead of a ditopic linker) can also create a more mechanically robust framework.[20]
-
Part 3: Preventative Strategies & Detailed Protocols
Proactive design and careful processing are key to preventing framework collapse.
Linker Design Principles for Enhanced Stability
The stability of a MOF is fundamentally tied to its components.[7][19] When designing or selecting large functionalized linkers, prioritize the following characteristics:
| Linker Characteristic | Impact on Stability | Rationale & Causality |
| High Rigidity | Increases Stability | Rigid linkers, like those based on multiple aromatic rings or alkynes, resist deformation and distribute stress more effectively across the framework, preventing localized bond strain.[7][8][19] |
| High Connectivity | Increases Stability | Using linkers with more connection points (e.g., tritopic vs. ditopic) creates a more cross-linked and mechanically robust network, increasing the energy required for structural failure.[20][21] |
| Optimized Length | Complex; Shorter is Often More Stable | While long linkers are needed for large pores, they can decrease stability. There is a trade-off between pore size and robustness. For a given topology, shorter linkers generally create more stable frameworks.[9][21] |
| Strategic Functionalization | Can Increase or Decrease Stability | Hydrophobic functional groups can shield the metal clusters from water, enhancing stability.[21] However, bulky groups can introduce steric strain or prevent the formation of a dense, stable topology.[10] Some groups can also lower the thermal stability of the linker itself.[22][23] |
Diagram: Logic of Linker Design for MOF Stability
The following diagram illustrates the relationship between linker properties and the resulting framework stability.
Caption: Linker properties directly influence framework robustness and stability.
Activation Protocols to Prevent Collapse
The choice of activation method is the most critical experimental step for preserving your MOF's structure.[14][24]
Diagram: Comparison of MOF Activation Workflows
This diagram shows the mechanistic differences between conventional activation and gentler, structure-preserving methods.
Caption: Workflows for MOF activation and their impact on framework integrity.
Protocol 1: Solvent Exchange for Delicate MOFs [11][12]
This method replaces the high-boiling point synthesis solvent with a low-boiling point, low surface tension solvent prior to thermal activation.
Materials:
-
As-synthesized MOF powder
-
High-purity, low surface tension solvent (e.g., acetone, chloroform, ethanol)
-
Glass vials with caps
-
Centrifuge
-
Pipettes
-
Schlenk line or vacuum oven
Procedure:
-
Initial Separation: After synthesis, separate the MOF powder from the mother liquor, either by decanting or centrifugation.
-
First Wash: Add the low-boiling point solvent to the MOF powder until it is fully submerged. Cap the vial and gently agitate (e.g., vortex or sonicate for 1-2 minutes) to re-suspend the powder.
-
Soaking: Allow the MOF to soak in the solvent for at least 4-6 hours. This allows time for the new solvent to diffuse into the pores and replace the original solvent.[15]
-
Solvent Replacement: Centrifuge the vial to pellet the MOF powder. Carefully decant or pipette off the supernatant.
-
Repeat Cycles: Repeat steps 2-4 for a minimum of 3-5 cycles. For very large-pore or sensitive MOFs, more cycles (up to 10) over 2-3 days may be necessary to ensure complete exchange.
-
Final Activation: After the final solvent exchange, decant the solvent and immediately transfer the wet MOF powder to a Schlenk flask or vacuum oven. Activate under gentle heating (start at a temperature well below the boiling point of your exchange solvent) and dynamic vacuum until the material is dry and free-flowing.
Protocol 2: Supercritical CO₂ (scCO₂) Drying for Highly Unstable MOFs [13][14]
This is the most effective method for activating fragile frameworks as it completely avoids the formation of a liquid-gas interface and the associated capillary forces.[5][12] This protocol requires a supercritical point dryer.
Materials:
-
As-synthesized MOF powder, already solvent-exchanged with a solvent miscible with liquid CO₂ (e.g., ethanol or methanol).
-
Supercritical point dryer instrument.
-
High-purity liquid CO₂ cylinder.
Procedure:
-
Prerequisite: First, perform a thorough solvent exchange (see Protocol 1) into a solvent that is miscible with liquid CO₂, such as ethanol or methanol.[13] This step is critical.
-
Sample Loading: Place the ethanol-wet MOF sample into the chamber of the supercritical point dryer.
-
Chamber Cooling & Filling: Cool the instrument's chamber (typically to 5-10 °C) and slowly fill it with liquid CO₂ from the cylinder. The liquid CO₂ will displace the ethanol from the MOF pores.
-
Purging Cycles: Perform several purge cycles where the chamber is filled with fresh liquid CO₂ and then vented. This process is analogous to solvent exchange and ensures all ethanol is removed from the system, leaving only liquid CO₂ in the MOF pores.
-
Heating to Supercritical Point: Once the ethanol is fully exchanged, seal the chamber. Increase the temperature and pressure beyond the critical point of CO₂ (31 °C and 73 atm).[14] At this stage, the CO₂ is a supercritical fluid, possessing properties of both a liquid and a gas.
-
Isothermal Depressurization: While maintaining the temperature above the critical point, slowly vent the pressure from the chamber. Because the CO₂ is in a supercritical state, it transitions directly to a gas without passing through a liquid phase. This prevents the formation of a liquid-vapor meniscus and completely eliminates capillary stress.[13][14]
-
Sample Recovery: Once the chamber has returned to ambient pressure, cool it down and retrieve the fully activated, highly porous MOF powder.
References
-
Manning, J. R. H., Donval, G., Tolladay, M., Underwood, T. L., Parker, S. C., & Düren, T. (2023). Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations. Journal of Materials Chemistry A, 11(47), 25929-25937. Available at: [Link]
-
Patsnap Eureka. (2025). MOF Activation: Solvent Exchange and Supercritical Drying. Available at: [Link]
-
University of Bath. (2023). Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations. Available at: [Link]
-
Bai, Y., et al. (2019). Ligand Rigidification for Enhancing the Stability of Metal–Organic Frameworks. Journal of the American Chemical Society. Available at: [Link]
-
Nelson, A. P., et al. (2009). Supercritical Processing as a Route to High Internal Surface Areas and Permanent Microporosity in Metal-Organic Framework Materials. Journal of the American Chemical Society, 131(2), 458-460. Available at: [Link]
-
ResearchGate. (2019). Ligand-Rigidification for Enhancing the Stability of Metal-Organic Frameworks. Available at: [Link]
-
ResearchGate. (2023). Identifying pathways to metal-organic framework collapse during solvent activation with molecular simulations. Available at: [Link]
-
Manning, J.R.H., et al. (2023). Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations. University of Bath's research portal. Available at: [Link]
-
ResearchGate. (2018). The Metal-Organic Framework Collapse Continuum: Insights from Two-Dimensional Powder X-ray Diffraction. Available at: [Link]
-
Bai, Y., et al. (2019). Ligand Rigidification for Enhancing the Stability of Metal-Organic Frameworks. PubMed. Available at: [Link]
-
Li, P., et al. (2019). Improving MOF stability: approaches and applications. RSC Publishing. Available at: [Link]
-
Manning, J. R. H., et al. (2023). Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations. RSC Publishing. Available at: [Link]
-
Dodson, R. A., et al. (2018). The Metal–Organic Framework Collapse Continuum: Insights from Two-Dimensional Powder X-ray Diffraction. Chemistry of Materials. Available at: [Link]
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Mondloch, J. E., et al. (2013). Activation of metal–organic framework materials. CrystEngComm. Available at: [Link]
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Tasiopoulos, A. J., et al. (2022). Linker Functionalization Strategy for Water Adsorption in Metal–Organic Frameworks. MDPI. Available at: [Link]
-
Supercritical Fluid Technologies, Inc. (n.d.). Supercritical Impregnation in Carboxylated Based MOFs. Available at: [Link]
-
Xiang, W., et al. (2020). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. RSC Publishing. Available at: [Link]
-
Mian, M. R., et al. (2025). Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Advances. Available at: [Link]
-
ResearchGate. (2013). Activation of metal–organic framework materials. Available at: [Link]
-
Webber, M. J., et al. (2018). Suspension Processing of Microporous Metal-Organic Frameworks: A Scalable Route to High-Quality Adsorbents. NIH. Available at: [Link]
-
ResearchGate. (2021). Solvent Choice in Metal–Organic Framework Linker Exchange Permits Microstructural Control. Available at: [Link]
-
Macreadie, L. (n.d.). Exploring the effect of bulky 3D-linkers on MOF host-guest interactions. Available at: [Link]
-
ChemistryViews. (2024). Does the Ligand Connectivity of MOFs Affect Their Mechanical Stability?. Available at: [Link]
-
Demel, J., et al. (2022). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. PMC - NIH. Available at: [Link]
-
ResearchGate. (2025). Restoring Porosity and Uncovering Flexibility in Pillared 3D‐Linker Metal‐Organic Frameworks. Available at: [Link]
-
Kim, D., et al. (2018). Combining Linker Design and Linker-Exchange Strategies for the Synthesis of a Stable Large-Pore Zr-Based Metal–Organic Framework. Berkeley Global Science Institute. Available at: [Link]
-
ResearchGate. (2021). Synthesis of robust MOFs@COFs porous hybrid materials via aza‐Diels‐Alder reaction: towards high performance supercapacitor materials. Available at: [Link]
-
ACS Publications. (2023). In Situ Observation of Solvent Exchange Kinetics in a MOF with Coordinatively Unsaturated Sites. Journal of the American Chemical Society. Available at: [Link]
-
OSTI.GOV. (n.d.). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. Available at: [Link]
-
ACS Publications. (2021). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. The Journal of Physical Chemistry C. Available at: [Link]
-
RSC Publishing. (2024). Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. Available at: [Link]
-
MDPI. (2023). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Available at: [Link]
-
NIH. (2017). Construction of hierarchically porous metal–organic frameworks through linker labilization. Available at: [Link]
-
Northwestern University. (2014). SolventAssisted Linker Exchange: An Alternative to the DeNovo Synthesis of Unattainable MetalOrganic Frameworks. Available at: [Link]
-
MDPI. (2020). Synthesis and Biomedical Applications of Highly Porous Metal–Organic Frameworks. Available at: [Link]
-
Leibniz Universität Hannover Repository. (n.d.). Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites. Available at: [Link]
-
NIH. (2016). Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry. Available at: [Link]
-
JoVE. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Available at: [Link]
-
MDPI. (2023). In Situ Growth of Metal–Organic Frameworks (MOFs) Within Porous Silicon Carbide (p-SiC) for Constructing Hierarchical Porous Composites. Available at: [Link]
-
Chinese Chemical Society. (2022). Generation of Hierarchical Pores in Metal–Organic Frameworks by Introducing Rigid Modulator. CCS Chemistry. Available at: [Link]
-
ResearchGate. (2012). Large-Pore Apertures in a Series of Metal-Organic Frameworks. Available at: [Link]
-
PubMed. (2020). Hydrogen-Bonding Linkers Yield a Large-Pore, Non-Catenated, Metal-Organic Framework with pcu Topology. Available at: [Link]
-
National Library of Medicine. (n.d.). Tuning the structure and function of metal-organic frameworks via linker design. Available at: [Link]
-
PubMed. (2021). Achieving High Performance Metal-Organic Framework Materials through Pore Engineering. Available at: [Link]
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Technical Support Center: Managing Defects in MOFs Synthesized from 4-(4-Formylphenyl)-2-nitrobenzoic Acid
Welcome to the technical support center for the synthesis and defect management of Metal-Organic Frameworks (MOFs) utilizing the trifunctional linker, 4-(4-Formylphenyl)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this specific linker. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic procedures effectively.
The choice of this compound as a linker is ambitious and strategic. The carboxylate group provides the primary coordination site, the nitro group introduces strong electron-withdrawing properties that can influence CO₂ adsorption and catalysis, and the formyl (aldehyde) group offers a reactive handle for post-synthetic modification (PSM).[1][2] However, this combination of functionalities also presents specific synthetic hurdles, including steric hindrance and potential side reactions, which can lead to various structural defects. Understanding and controlling these defects is paramount to unlocking the full potential of MOFs derived from this linker.[3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your research.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects I should expect when using this linker?
A1: When working with this compound, you are likely to encounter several types of structural defects:
-
Missing Linker Defects: This is a common defect in many MOFs, where a linker molecule is absent from its expected position in the framework.[4] With this specific linker, the bulky nitro group positioned ortho to the coordinating carboxylate can cause steric hindrance, potentially increasing the frequency of missing linker defects.
-
Missing Cluster Defects: Entire metal clusters or secondary building units (SBUs) can be absent from the crystal lattice. This is often influenced by the reaction kinetics and the presence of modulators.[4]
-
Framework Interpenetration: This occurs when two or more independent frameworks grow through each other. While not strictly a "defect," uncontrolled interpenetration can reduce pore volume and accessibility. The extended nature of this linker may promote interpenetration.
-
Incorporated Modulators: If you use monocarboxylic acids as modulators to control crystallinity, they can sometimes be incorporated into the final framework, terminating a coordination site and creating a defect.[5]
Q2: How do the nitro and formyl groups specifically influence MOF synthesis and defect formation?
A2: The nitro and formyl groups have distinct effects:
-
Nitro Group:
-
Electronic Effects: As a strong electron-withdrawing group, the nitro moiety can influence the electronic properties of the MOF, which can be beneficial for applications like CO₂ capture.[1] It can also affect the acidity of the carboxylic acid, potentially altering the kinetics of MOF formation.
-
Steric Hindrance: The ortho position of the nitro group relative to the carboxylate is a significant factor. This steric bulk can hinder the coordination of the linker to the metal cluster, which may require more forcing reaction conditions (higher temperature or longer reaction times) and can be a primary cause of missing linker defects.[6]
-
-
Formyl (Aldehyde) Group:
-
Reactivity: The aldehyde is a reactive functional group. Under certain solvothermal conditions, particularly in the presence of amine-containing solvents like DMF or DEF (which can degrade to form amines), you might observe side reactions such as imine formation.[2] This is a critical consideration for maintaining the integrity of the aldehyde for post-synthetic modification.
-
Porosity Tuning: The presence of the aldehyde group provides an excellent opportunity for post-synthetic modification, allowing you to graft other molecules onto the framework.[2][7] However, the reactivity that makes it useful for PSM can also lead to unintended reactions during the initial MOF synthesis.
-
Q3: What are the essential characterization techniques to identify and quantify defects in my MOF?
A3: A multi-technique approach is crucial for a comprehensive understanding of defects. No single technique tells the whole story.
| Technique | Information Provided | Notes |
| Powder X-ray Diffraction (PXRD) | Confirms the crystalline phase and can indicate loss of crystallinity or the presence of amorphous phases. Peak broadening can suggest smaller crystallite size or increased disorder.[8] | This is your first and most fundamental check for successful synthesis. |
| Thermogravimetric Analysis (TGA) | Helps determine the thermal stability and can be used to quantify the ratio of organic linker to inorganic metal nodes. Deviations from the theoretical ratio can indicate missing linkers or incorporated solvent/modulator molecules.[8] | Run TGA on an activated sample to get the most accurate framework composition. |
| Gas Sorption (N₂ or Ar) | Measures the surface area and pore volume of the MOF. A lower-than-expected surface area can be an indicator of pore blockage, framework interpenetration, or collapse due to defects.[9] | This is a critical measurement to assess the porosity of your material. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Digested ¹H NMR of the MOF can be used to quantify the ratio of linker to modulator molecules within the framework, providing a direct measure of certain types of defects.[8] | This is a powerful quantitative technique. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can confirm the presence of the key functional groups (nitro, aldehyde, carboxylate) and successful coordination (shift in carboxylate stretching frequencies). It can also detect the presence of residual modulator or solvent. | A good qualitative check to ensure the chemical integrity of your linker within the framework. |
II. Troubleshooting Guide
Scenario 1: Low Crystallinity or Amorphous Product
Problem: Your PXRD pattern shows broad peaks, or no distinct peaks at all, indicating a poorly crystalline or amorphous product.
Root Causes & Solutions:
-
Suboptimal Reaction Temperature:
-
Causality: The temperature affects both the thermodynamics and kinetics of MOF formation.[10] Too low a temperature may not provide enough energy to overcome the activation barrier for crystallization, especially with the steric hindrance from the nitro group. Too high a temperature can lead to rapid precipitation of an amorphous phase.
-
Solution: Systematically screen a range of temperatures (e.g., 80°C, 100°C, 120°C, 140°C). A good starting point is often around 120°C for many solvothermal syntheses.[10]
-
-
Incorrect Solvent System:
-
Causality: The solvent must be able to dissolve the metal salt and the linker to facilitate the reaction.[11] The polarity and boiling point of the solvent are critical. Solvents like DMF and DEF are common because they are good solvents and can decompose at high temperatures to generate bases that deprotonate the linker, facilitating coordination.[12]
-
Solution: Ensure your linker and metal salt are soluble in the chosen solvent. If not, consider a co-solvent system. DMF, DEF, and NMP are common choices. Be mindful of potential side reactions with the aldehyde group if using amine-containing solvents.
-
-
Inappropriate Reaction Time:
-
Causality: MOF crystallization is a time-dependent process involving nucleation and growth. Insufficient time will result in an incomplete reaction, while excessively long times at high temperatures could lead to decomposition or phase transformation.
-
Solution: Conduct a time-course study (e.g., 12h, 24h, 48h, 72h) to find the optimal crystallization time at a fixed temperature.
-
Scenario 2: Low Surface Area and Porosity
Problem: Your N₂ sorption isotherm shows a significantly lower surface area than expected for the target topology.
Root Causes & Solutions:
-
Framework Interpenetration:
-
Causality: The long, rigid nature of the linker can favor the formation of interpenetrated frameworks, where multiple lattices grow through one another, reducing the accessible pore volume.
-
Solution:
-
Modify Reaction Conditions: Slower reaction rates (lower temperatures) can sometimes disfavor interpenetration.
-
Use Bulky Solvents: The choice of solvent can sometimes template the formation of a non-interpenetrated phase.
-
Introduce a Co-linker: A smaller or differently shaped co-linker can disrupt the packing that leads to interpenetration.
-
-
-
Pore Collapse Upon Activation:
-
Causality: The framework may not be robust enough to maintain its structure after the removal of solvent molecules from the pores. This can be exacerbated by a high density of missing linker or cluster defects, which weaken the overall structure.[13]
-
Solution:
-
Gentle Activation: Instead of high-temperature vacuum activation, try a solvent exchange with a lower boiling point solvent (like acetone or chloroform) followed by gentle heating under vacuum. Supercritical CO₂ drying is another effective but more complex method.
-
Optimize Synthesis for Fewer Defects: Use modulators or adjust reaction conditions to synthesize a more robust, less defective framework.
-
-
-
Residual Solvent or Modulator Blocking Pores:
-
Causality: Incomplete removal of solvent molecules or strongly bound modulator molecules can block the pores, preventing gas access.
-
Solution:
-
Thorough Washing: Before activation, wash the as-synthesized material thoroughly with fresh solvent (e.g., DMF) to remove unreacted starting materials, followed by a solvent with a lower boiling point (e.g., ethanol or acetone).
-
Optimize Activation: Increase the activation temperature or time, but be careful not to exceed the thermal stability of the MOF (as determined by TGA).
-
-
Scenario 3: Unintended Reactivity of the Aldehyde Group
Problem: FTIR or NMR analysis of your synthesized MOF shows that the aldehyde group has been partially or fully converted to another functional group (e.g., an imine).
Root Causes & Solutions:
-
Reaction with Amine-Containing Solvents:
-
Causality: Solvents like DMF and DEF can decompose at high temperatures to produce dimethylamine and diethylamine, respectively.[12] These amines can react with the aldehyde group on your linker to form imines.
-
Solution:
-
Use a Non-Amine Solvent: Consider alternative high-boiling point solvents like dioxane, NMP (N-methyl-2-pyrrolidone), or a mixed-solvent system that does not generate amines.
-
Lower the Reaction Temperature: Reducing the synthesis temperature can minimize the decomposition of DMF or DEF.
-
Protecting Group Strategy: While more synthetically complex, you could protect the aldehyde group (e.g., as an acetal) before MOF synthesis and then deprotect it post-synthetically.[14]
-
-
Workflow & Visualization
Troubleshooting Workflow for Low Crystallinity
The following diagram outlines a logical workflow for troubleshooting a common issue: obtaining a poorly crystalline or amorphous product.
Caption: A step-by-step troubleshooting workflow for addressing low crystallinity in MOF synthesis.
Defect Characterization Protocol
This diagram illustrates the recommended sequence of characterization techniques to identify and understand defects in your synthesized MOF.
Sources
- 1. Nitro-Functionalized Metal–Organic Frameworks for CO2 Binding - ChemistryViews [chemistryviews.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Strategies for induced defects in metal–organic frameworks for enhancing adsorption and catalytic performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Controlling defects for smarter metal organic frameworks - Research Highlights - Nature Middle East [natureasia.com]
- 5. diamond.ac.uk [diamond.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 8. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of MOFs with 4-(4-Formylphenyl)-2-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the versatile, functionalized ligand, 4-(4-Formylphenyl)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experiments. My approach is rooted in established principles of coordination chemistry and materials science, offering causal explanations for experimental observations and actionable solutions.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of MOFs with this compound, with a focus on the critical role of the solvent.
Problem 1: Amorphous Precipitate or No Crystallization
Q: I'm following a standard solvothermal procedure, but I'm only getting an amorphous powder or no product at all. What could be the issue?
A: This is a common and frustrating issue in MOF synthesis. The lack of crystallinity often points to problems with nucleation and crystal growth kinetics, which are heavily influenced by the solvent system.[1] Here are the likely culprits and how to address them:
-
Solvent Polarity and Ligand Solubility: The this compound ligand possesses both polar (nitro, carboxylate) and less polar (biphenyl) moieties. If the solvent cannot adequately dissolve the ligand and the metal salt, the reaction will be inhomogeneous, leading to rapid precipitation of an amorphous solid.
-
Solution: Consider using a solvent mixture. High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or N,N-Dimethylacetamide (DMAc) are excellent starting points as they are effective at dissolving many organic linkers and metal salts.[2] You might need to experiment with co-solvents like ethanol or water to fine-tune the polarity and solubility.[3]
-
-
Deprotonation of the Carboxylic Acid: The formation of the MOF structure relies on the deprotonation of the carboxylic acid group to coordinate with the metal centers. The solvent can play a crucial role in this process.
-
Solution: Some solvents, like DMF, can undergo hydrolysis at high temperatures to produce amines, which act as a base to facilitate deprotonation.[4][5] If you are using a non-basic solvent, you may need to add a modulator or a base. Weak acids like benzoic acid or even hydrochloric acid can sometimes slow down the reaction rate, promoting the growth of higher quality crystals.[2]
-
-
Reaction Temperature and Time: The kinetics of MOF formation are highly temperature-dependent.
-
Solution: If you are getting an amorphous product, the reaction might be proceeding too quickly. Try lowering the temperature to slow down the nucleation rate, allowing for more ordered crystal growth. Conversely, if you are getting no product, the temperature may be too low to overcome the activation energy for crystallization. A systematic variation of temperature and reaction time is often necessary.
-
Problem 2: Formation of an Unexpected Crystal Phase or Polymorph
Q: I've successfully synthesized a crystalline material, but the powder X-ray diffraction (PXRD) pattern doesn't match my expected structure. Why is this happening?
A: The formation of different polymorphs or unexpected crystal phases is a well-documented phenomenon in MOF synthesis, and the solvent is a key directing agent.[6]
-
Solvent as a Template: Solvent molecules can act as templates, directing the assembly of the metal ions and organic linkers into a specific topology. The size, shape, and functionality of the solvent molecules can influence the resulting framework.
-
Insight: A bulkier solvent might favor a more open framework, while a smaller solvent could lead to a denser, interpenetrated structure. The nitro and formyl groups on your ligand can also interact with the solvent via hydrogen bonding, further influencing the self-assembly process.
-
-
Solvent Coordination: Some solvents can coordinate to the metal centers, competing with the organic linker. This can lead to the formation of different secondary building units (SBUs) and, consequently, different framework topologies.
-
Solution: If you suspect solvent coordination is an issue, try using a less coordinating solvent. For example, if you are using DMF (which can coordinate through its oxygen atom), you could try a solvent like dioxane or ethanol. Keep in mind that changing the solvent will also affect solubility, so you may need to adjust other reaction parameters accordingly.
-
Problem 3: Poor Crystal Quality and Small Crystal Size
Q: My MOF crystals are very small, and the PXRD peaks are broad, indicating low crystallinity. How can I improve the crystal quality and size?
A: Small crystal size and poor crystallinity are often due to a high rate of nucleation relative to the rate of crystal growth.[1]
-
Modulators: As mentioned earlier, modulators can be used to control the reaction kinetics. By competing with the linker for coordination to the metal center, they slow down the formation of SBUs, leading to fewer nuclei and promoting the growth of larger, more perfect crystals.
-
Protocol: A common strategy is to add a monocarboxylic acid that is structurally similar to the linker, such as benzoic acid, to the reaction mixture. You will need to optimize the concentration of the modulator.
-
-
Solvent Viscosity and Diffusion: The viscosity of the solvent can affect the diffusion of the reactants, which in turn influences the rate of crystal growth.
-
Consideration: Highly viscous solvents can slow down diffusion, potentially leading to smaller crystals. While not always the primary factor, it is something to consider when selecting a solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the synthesis of MOFs with this compound?
A1: There is no single "best" solvent, as the optimal choice will depend on the metal source and the desired crystal phase. However, a good starting point is typically a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) .[2][7] DMF is known to be effective in dissolving a wide range of organic linkers and metal salts and can also act as a base upon partial decomposition at elevated temperatures, which aids in the deprotonation of the carboxylic acid.[4][5]
Q2: Can the nitro and formyl groups on the ligand interfere with MOF formation?
A2: Yes, these functional groups can influence the synthesis in several ways:
-
Coordination: While the primary coordination site is the carboxylate group, the nitro and formyl groups could potentially coordinate to the metal center, especially if a highly coordinating metal is used. This could lead to different framework structures or act as a competitive binding site.
-
Solubility: The presence of these polar groups will affect the overall solubility of the ligand in different solvents.
-
Reactivity: The formyl group is chemically reactive and could potentially undergo side reactions under certain solvothermal conditions, especially in the presence of reactive solvents or additives.
Q3: How do I "activate" the MOF after synthesis to make the pores accessible?
A3: Activation is a critical step to remove the solvent molecules that occupy the pores of the MOF after synthesis.[8][9] A common procedure involves:
-
Solvent Exchange: Soaking the as-synthesized MOF in a volatile solvent with a low boiling point, such as ethanol or acetone, for several days. This replaces the high-boiling synthesis solvent with one that is easier to remove.
-
Drying: Heating the solvent-exchanged MOF under vacuum to remove the volatile solvent. The temperature should be high enough to remove the solvent but not so high as to cause the framework to collapse.
The stability of your MOF during activation will depend on the strength of the coordination bonds and the overall rigidity of the framework.
Q4: Can I use water as a solvent for the synthesis?
A4: While "green" synthesis routes using water are highly desirable, they can be challenging for some MOF systems. The solubility of the this compound in water is likely to be low. However, a water/ethanol mixture could be a viable option.[3] Hydrothermal synthesis (using water at elevated temperatures and pressures) is another possibility, but you may need to add a base to deprotonate the carboxylic acid and improve ligand solubility.
Experimental Protocols & Data
General Solvothermal Synthesis Protocol
This is a representative starting protocol. You will likely need to optimize the parameters for your specific metal and desired outcome.
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of your metal salt (e.g., Zinc Nitrate Hexahydrate) and 0.1 mmol of this compound in 10 mL of DMF.
-
Cap the vial tightly.
-
Place the vial in a preheated oven at 100 °C for 24 hours.
-
Allow the oven to cool to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the product under vacuum at a suitable temperature (e.g., 80-120 °C).
Table 1: Influence of Solvent on MOF Synthesis Outcomes (Hypothetical Data)
| Solvent System | Temperature (°C) | Time (h) | Observed Outcome | PXRD Result |
| DMF | 100 | 24 | Crystalline Powder | Phase A |
| DEF | 120 | 24 | Small Needles | Phase B |
| DMAc | 100 | 48 | Large Block Crystals | Phase A |
| Ethanol | 80 | 72 | Amorphous Precipitate | Amorphous |
| DMF/Water (9:1) | 100 | 24 | Microcrystalline Powder | Phase A |
Visualizing the Process
Diagram 1: Troubleshooting Workflow for MOF Synthesis
Caption: A workflow for troubleshooting common issues in MOF synthesis.
Diagram 2: The Role of Solvent in MOF Self-Assembly
Caption: The multifaceted role of the solvent in directing MOF self-assembly.
References
Sources
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Simplifying the Synthesis of Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. ossila.com [ossila.com]
Technical Support Center: Activation of MOFs Containing 4-(4-Formylphenyl)-2-nitrobenzoic Acid
This guide provides in-depth technical support for researchers working with Metal-Organic Frameworks (MOFs) synthesized using the functionalized linker, 4-(4-Formylphenyl)-2-nitrobenzoic acid. The presence of both an aldehyde (formyl) and a nitro group on the linker presents unique challenges and opportunities. This document offers detailed activation protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful preparation of these materials for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is MOF "activation" and why is it a critical step?
A1: MOF activation is the process of removing guest molecules (such as solvents from the synthesis) that occupy the pores of the framework after it has been synthesized.[1][2] This step is crucial because these trapped molecules block the internal surface area, rendering the MOF ineffective for applications that rely on its porosity, such as gas storage, separation, or catalysis.[1] A successful activation process evacuates the pores while maintaining the structural integrity of the crystalline framework.[3][4]
Q2: How do the formyl and nitro functional groups on the linker influence the activation strategy?
A2: The specific functional groups on the this compound linker require careful consideration:
-
Formyl (Aldehyde) Group: Aldehydes can be susceptible to chemical reactions, such as oxidation or reactions with residual amine-based solvents, especially at elevated temperatures. This necessitates the use of milder activation conditions to preserve the group's integrity for post-synthetic modification or other targeted applications.
-
Nitro Group: The electron-withdrawing nature of the nitro group can enhance the Lewis acidity of the MOF and improve its affinity for certain molecules like CO2.[5][6] However, nitro-containing compounds can also be thermally sensitive.[7][8] Therefore, the activation temperature must be carefully controlled to avoid decomposition of the linker, which would lead to framework collapse.[9]
Q3: What are the primary methods for activating these functionalized MOFs?
A3: The main strategies, ordered from the most common to the most gentle, are:
-
Solvent Exchange followed by Thermal/Vacuum Activation: The high-boiling synthesis solvent (e.g., DMF) is first exchanged with a more volatile, low-surface-tension solvent before gentle heating under vacuum.[4][10][11]
-
Supercritical CO2 (scCO2) Drying: This is the most effective method for delicate frameworks.[12] It involves replacing the pore solvent with liquid CO2 and then bringing the CO2 to its supercritical state, which eliminates the capillary forces that cause pore collapse during solvent evaporation.[1][13][14]
Q4: Which characterization techniques are essential to confirm successful activation?
A4: To validate the activation process, the following techniques are indispensable:
-
Powder X-Ray Diffraction (PXRD): Used to confirm that the MOF's crystalline structure is maintained after activation.[2][15][16] A comparison of the PXRD patterns before and after activation should show preserved peak positions, indicating structural integrity.
-
N2 Sorption Analysis (BET Analysis): This measures the surface area and pore volume of the activated MOF.[17][18] A high Brunauer-Emmett-Teller (BET) surface area is a key indicator of successful pore evacuation.
-
Thermogravimetric Analysis (TGA): TGA can help determine the thermal stability of the MOF and confirm the removal of guest solvents.[9][18]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for verifying the presence of the key functional groups (aldehyde C=O stretch, nitro N-O stretches) after activation, ensuring they were not compromised during the process.[19]
Troubleshooting Guide
Problem: My activated MOF shows a very low BET surface area.
-
Possible Cause 1: Incomplete Solvent Removal. High-boiling solvents like DMF are difficult to remove and can remain trapped, blocking the pores. Even after a solvent exchange, residual DMF can lead to partial collapse upon heating due to its high surface tension.[20]
-
Solution: Extend the solvent exchange process. Soak the MOF in a volatile solvent like ethanol or dichloromethane for at least 3 days, replacing the solvent daily.[12] To confirm complete exchange, you can digest a small sample of the solvent-exchanged MOF in a deuterated solvent and check for the absence of DMF peaks using ¹H NMR spectroscopy.[10][12]
-
-
Possible Cause 2: Framework Collapse. The capillary forces exerted by evaporating solvents during thermal activation can cause the framework to collapse, especially if the MOF is not robust.[10][21] This is a significant risk for delicate, highly porous structures.
-
Solution 1: Optimize your solvent exchange by using a solvent with an ultra-low surface tension, such as n-hexane or perfluoropentane.[10] These solvents minimize the capillary forces that lead to structural collapse.
-
Solution 2: If collapse persists, switch to a gentler activation method. Supercritical CO2 drying is the gold standard for preventing framework collapse as it completely avoids the liquid-gas phase boundary and associated surface tension.[12][14]
-
-
Possible Cause 3: Thermal Decomposition. The activation temperature may be too high, causing the organic linker to decompose and the framework to lose its integrity.
-
Solution: First, determine the decomposition temperature (Td) of your as-synthesized MOF using TGA.[9] Ensure your thermal activation temperature is well below this Td. For MOFs with sensitive functional groups, a lower temperature (e.g., 80-120 °C) under a high vacuum for a longer duration is preferable to a high temperature for a short duration.
-
Problem: The PXRD pattern of my activated sample is amorphous or shows significant peak broadening.
-
Primary Cause: Catastrophic Framework Collapse. This indicates that the activation conditions were too harsh for the MOF's structural stability. The loss of long-range crystalline order is a definitive sign of collapse.[2][15]
-
Solution: This sample is likely unsalvageable. You must re-synthesize the MOF and employ a gentler activation protocol. Start with a solvent exchange to a very low surface tension solvent. If that fails, supercritical CO2 drying is the recommended next step.[1][12] It is crucial to treat the as-synthesized crystals gently, avoiding aggressive filtration or grinding, which can introduce defects that make the framework more susceptible to collapse.
-
Problem: I suspect the formyl (aldehyde) group is degrading during activation.
-
Cause: The aldehyde group may be reacting with residual solvents or decomposing at the selected activation temperature.
-
Diagnostic Steps:
-
FT-IR Spectroscopy: Compare the FT-IR spectrum of the activated sample to the as-synthesized one. A significant decrease or disappearance of the characteristic aldehyde C=O stretching peak (typically around 1700 cm⁻¹) suggests degradation.
-
¹H NMR of Digested Sample: Digest a small amount of the activated MOF in an acidic deuterated solvent (e.g., DCl/D₂O or D₂SO₄/DMSO-d₆). The absence of the aldehyde proton signal in the NMR spectrum is strong evidence of its degradation.
-
-
Solution: Avoid high activation temperatures. Rely on a thorough solvent exchange followed by prolonged heating at a mild temperature (≤100 °C) under high vacuum. If degradation still occurs, supercritical CO2 drying, which operates at a low critical temperature (31.1 °C), is the ideal solution to preserve this functional group.[13]
-
Visualized Workflows and Data
General MOF Activation Workflow
The following diagram illustrates the standard workflow for activating a functionalized MOF and verifying its success.
Caption: Decision tree for troubleshooting low surface area in activated MOFs.
Table 1: Comparison of MOF Activation Methods
| Method | Principle | Pros | Cons | Best For |
| Thermal/Vacuum | Evaporation of solvent by heating under reduced pressure. | Simple, requires standard lab equipment. [11] | High risk of framework collapse due to capillary forces; potential for thermal degradation of linkers. [17][22] | Robust MOFs with high thermal stability. |
| Solvent Exchange | Replacing high-boiling point synthesis solvent with a low-boiling point, low-surface-tension solvent prior to thermal activation. [1] | Reduces risk of collapse compared to direct thermal activation; improves solvent removal efficiency. [10] | Can be time-consuming (days); incomplete exchange is a common issue. [12][20] | Most standard MOF activation protocols. |
| Supercritical CO₂ Drying | Solvent is exchanged with liquid CO₂, which is then heated/pressurized past its critical point to become a supercritical fluid before venting. [12][13] | Eliminates surface tension and capillary forces, providing the highest probability of preserving fragile structures and achieving maximum surface area. [1][14] | Requires specialized high-pressure equipment. [10] | Delicate, high-porosity MOFs; frameworks with sensitive functional groups. |
Detailed Experimental Protocols
Protocol 1: Activation via Solvent Exchange and Thermal Evacuation
-
Preparation: After synthesis, decant the mother liquor from the as-synthesized MOF crystals.
-
Initial Wash: Wash the crystals 3 times with fresh, anhydrous DMF to remove unreacted starting materials.
-
Solvent Exchange: Submerge the crystals in a volatile solvent (e.g., anhydrous ethanol or dichloromethane) in a sealed vial. The solvent volume should be at least 10 times the crystal volume.
-
Incubation: Allow the vial to stand at room temperature for 24 hours.
-
Solvent Replacement: Carefully decant the old solvent and replace it with a fresh batch of the same volatile solvent. Repeat this process for a total of 3-5 days to ensure complete exchange. [12]6. Filtration: Quickly filter the solvent-exchanged crystals to remove excess surface solvent, but do not allow them to dry completely in the air.
-
Thermal Activation: Immediately transfer the moist crystals to a Schlenk tube or similar apparatus. Heat the sample under dynamic high vacuum (<10⁻³ torr) at a temperature well below the MOF's decomposition point (e.g., 100 °C) for 12-24 hours.
-
Post-Activation Handling: After cooling to room temperature under vacuum, backfill the tube with an inert gas (N₂ or Ar) before handling the activated MOF in a glovebox to prevent re-adsorption of atmospheric moisture.
Protocol 2: Activation via Supercritical CO₂ (scCO₂) Drying
-
Solvent Exchange to CO₂-Miscible Solvent: First, perform a thorough solvent exchange as described in Protocol 1 (Steps 1-5) using a solvent that is miscible with liquid CO₂, such as ethanol or acetone. [12]2. Loading: Transfer the crystals, submerged in the exchange solvent, into a porous sample holder suitable for a supercritical dryer.
-
CO₂ Exchange: Place the sample holder inside the high-pressure vessel of the supercritical dryer. Cool the vessel (e.g., to 10-15 °C) and fill it with liquid CO₂. Perform several static and dynamic flushes with liquid CO₂ over several hours to completely replace the ethanol/acetone in the pores.
-
Supercritical Transition: Once the exchange is complete, seal the vessel and heat it above the critical temperature of CO₂ (Tc = 31.1 °C) while ensuring the pressure is above its critical pressure (Pc = 73.8 bar). A common condition is 40 °C and 1500 psi.
-
Venting: While maintaining the temperature above Tc, slowly vent the supercritical CO₂ from the vessel over several hours. This slow depressurization is critical to prevent damage to the MOF structure.
-
Recovery: Once the vessel has returned to atmospheric pressure, it can be cooled and opened. The resulting activated MOF will be a dry, solvent-free powder. Handle under an inert atmosphere.
References
- Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC - NIH. (URL: )
- Activation of Metal–Organic Frameworks - ChemistryViews. (2017-11-16). (URL: )
- Nitro-Functionalized Metal–Organic Frameworks for CO 2 Binding - ChemistryViews. (2020-06-01). (URL: )
- MOF Activation: Solvent Exchange and Supercritical Drying - P
- Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks - JoVE. (2014-04-18). (URL: )
- In Situ Observation of Solvent Exchange Kinetics in a MOF with Coordinatively Unsaturated Sites | Journal of the American Chemical Society. (2023-08-08). (URL: )
- A Nitro Functionalized MOF with Multi-Enzyme Mimetic Activities for the Colorimetric Sensing of Glucose at Neutral pH - MDPI. (2023-07-10). (URL: )
- Metal-organic frameworks composed of nitro groups: Preparation and applications in adsorption and catalysis | Request PDF - ResearchG
- Facilitated explosion of nitro compounds confined in metal–organic frameworks - RSC Publishing. (URL: )
- Using Supercritical CO2 in the Preparation of Metal-Organic Frameworks: Investigating Effects on Crystallis
- In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction | Chemistry of Materials - ACS Public
- using supercritical co2 in the preparation of metal organic frameworks investigating effects on crystallis
- Thermally activated structural phase transitions and processes in metal–organic frameworks. (2024-03-01). (URL: )
- Thermal Activation of CuBTC MOF for CO Oxidation: The Effect of Activation
- Physical characterizations of the MOFs: a) PXRD patterns, b) FT‐IR...
- Using supercritical CO2 in the preparation of metal-organic frameworks: Investigating effects on crystallisation - Loughborough University Research Repository. (2020-01-07). (URL: )
- Facilitated explosion of nitro compounds confined in metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing). (URL: )
- Activation of metal–organic framework materials - ResearchG
- Activation of metal–organic framework materials - CrystEngComm (RSC Publishing). (URL: )
- In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction - NIH. (2024-07-22). (URL: )
- Physiochemical characterization of metal organic framework m
- What might be the reasons for very less surface areas in MOFs with Amine? How can i troubleshoot this?
- Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA04647H. (2023-11-09). (URL: )
- Understanding the Structural Collapse During Activation of Metal– Organic Frameworks with Copper Paddlewheels - ChemRxiv. (URL: )
- Supercritical Drying - Aerogel.org. (URL: )
- Synthesis, characterization, and CO 2 adsorption properties of metal organic framework Fe-BDC - RSC Publishing. (2021-01-28). (URL: )
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Validation & Comparative
A Comparative Guide to Benzoic Acid Derivatives as Linkers in Metal-Organic Frameworks
For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for advancing applications in gas storage, catalysis, and drug delivery.[1][2] The choice of the organic linker is a critical determinant of the final properties of the MOF.[3] Among the vast library of potential linkers, benzoic acid and its derivatives represent a versatile and highly tunable class of molecules. Their structural rigidity, coordination chemistry, and the ability to introduce a wide array of functional groups make them ideal candidates for constructing robust and functional MOFs.[4]
This guide provides an in-depth comparative analysis of various benzoic acid derivatives as MOF linkers. We will explore how subtle modifications to the benzoic acid backbone can profoundly influence the resulting MOF's structure, stability, and performance. This analysis is grounded in experimental data and aims to provide a clear rationale for linker selection in your research.
The Foundational Role of the Benzoate Linker
The carboxylate group of benzoic acid readily coordinates with metal ions or clusters, forming the secondary building units (SBUs) that define the MOF's structure.[2] The aromatic ring provides a rigid scaffold, contributing to the overall stability of the framework. However, the true power of benzoic acid derivatives lies in the ability to functionalize this aromatic ring, thereby tuning the physicochemical properties of the MOF.[3][5]
Comparative Analysis of Functionalized Benzoic Acid Linkers
The introduction of functional groups onto the benzoic acid ring can alter the electronic properties, steric hindrance, and intermolecular interactions within the MOF.[6] This, in turn, affects the MOF's pore size, surface area, stability, and catalytic activity. Let's examine the impact of some common functional groups.
Hydroxyl-Functionalized Benzoic Acids
-
Example: p-hydroxybenzoic acid
-
Impact on MOF Properties: The hydroxyl group can participate in hydrogen bonding, which can enhance the stability of the framework.[5] MOFs synthesized with p-hydroxybenzoic acid have demonstrated catalytic activity, for instance, in ring-opening polymerization.[7] The presence of the hydroxyl group can also influence the adsorption properties of the MOF by providing specific interaction sites for guest molecules.
Amino-Functionalized Benzoic Acids
-
Example: 4-aminobenzoic acid, 4-dimethylaminobenzoic acid
-
Impact on MOF Properties: The amino group is a versatile functionality. It can act as a basic site, enhancing the adsorption of acidic gases like CO2.[3] Furthermore, the amino group can be post-synthetically modified, allowing for the introduction of further functionalities. For instance, UiO-66-NH2, which utilizes an amino-functionalized dicarboxylic acid linker, is widely used for single-atom catalysis due to the strong interaction between the amino groups and metal atoms.[5] In the context of drug delivery, a Zn-based MOF with 4-dimethylaminobenzoic acid has been shown to be a pH-sensitive carrier for doxorubicin.[1][2] The amino group can also contribute to the stability of the linker through intramolecular hydrogen bonding.[5]
Nitro-Functionalized Benzoic Acids
-
Example: 3-nitro-4-(pyridine-4-yl)benzoic acid
-
Impact on MOF Properties: The electron-withdrawing nature of the nitro group can influence the electronic properties of the MOF, which can be beneficial for applications in catalysis and sensing. MOFs synthesized with nitro-functionalized linkers have shown high thermal stability.[2]
Alkyl-Functionalized Benzoic Acids
-
Example: 4-methylbenzoic acid
-
Impact on MOF Properties: Alkyl groups can increase the hydrophobicity of the MOF, which can be advantageous for applications in aqueous environments or for the separation of non-polar molecules. However, bulky alkyl groups can also lead to a decrease in the surface area of the MOF.
Halogen-Functionalized Benzoic Acids
-
Example: 4-chlorobenzoic acid, 4-fluorobenzoic acid
-
Impact on MOF Properties: Halogen atoms can introduce specific binding sites for certain guest molecules and can also influence the overall electronic properties of the framework. The high electronegativity of fluorine, for instance, can enhance the interaction with polar molecules.
Data Presentation: A Comparative Overview
The following table summarizes the key properties of MOFs synthesized with different benzoic acid derivatives, based on available literature data. This allows for a direct comparison of their performance.
| Linker Derivative | Functional Group | Metal Node | Resulting MOF | Key Properties | Application Highlight | Reference |
| p-hydroxybenzoic acid | -OH | Co, Mn, Zn | {[M(O2CC6H4O)(DMF)]2}n | 3D framework, catalytic activity | Ring-opening polymerization | [7] |
| 4-dimethylaminobenzoic acid | -N(CH3)2 | Zn | DAZ | pH-sensitive, low toxicity | Drug delivery (Doxorubicin carrier) | [1][2] |
| 2-aminobenzoic acid | -NH2 | Al | MIL-53(Al) derivative | Tunable functional sites and thermal stability | Gas separation | [8] |
| 4-(2-carboxyvinyl)benzoic acid | -CH=CH-COOH | Zn | SNU-70 | Pore size of 9 Å | CO2 storage | [9] |
| 4-(2-carboxyethyl)benzoic acid | -CH2-CH2-COOH | Zn | SNU-71 | Pore size of 2.5 Å, higher CO2 uptake than SNU-70 | CO2 storage | [9] |
| 4,4′-(hexafluoroisopropylidene)bis(benzoic acid) | -C(CF3)2- | Cu | CuFMOF | Robust chemical stability, tunable pore size | Kinetic separation of CO2 and CH4 | [10] |
Experimental Protocols: Synthesis of a Representative MOF
This section provides a detailed, step-by-step methodology for the synthesis of a zinc-based MOF using a functionalized benzoic acid linker, based on a solvothermal method.[1][2]
Objective: To synthesize a Zn-based MOF using 4-dimethylaminobenzoic acid (DABA) as the organic linker.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
4-dimethylaminobenzoic acid (DABA)
-
N,N-dimethylformamide (DMF)
-
Methanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Solution Preparation: Dissolve an appropriate molar ratio of Zn(NO3)2·6H2O and DABA in a mixed solvent of DMF and methanol (e.g., 3:2 v/v).
-
Solvothermal Synthesis: Transfer the solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 48 hours).
-
Cooling and Crystal Collection: Allow the autoclave to cool down to room temperature naturally. Collect the resulting crystals by filtration.
-
Washing: Wash the collected crystals with fresh DMF and then with methanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Activation: Dry the washed crystals under vacuum at an elevated temperature (e.g., 100 °C) to remove the solvent molecules and activate the MOF for subsequent characterization and application.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.[3]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers and the presence of the functional groups.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOF from nitrogen adsorption-desorption isotherms.[3]
Visualization of Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the solvothermal synthesis of a Metal-Organic Framework using a benzoic acid derivative as the organic linker.
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"performance of 4-(4-Formylphenyl)-2-nitrobenzoic acid vs. terephthalic acid in MOFs"
An In-Depth Comparative Guide to Organic Linkers in Metal-Organic Frameworks: 4-(4-Formylphenyl)-2-nitrobenzoic Acid vs. Terephthalic Acid
Introduction: The Organic Linker as an Architectural Blueprint for Function
In the field of materials science, particularly in the design of Metal-Organic Frameworks (MOFs), the organic linker is not merely a structural component; it is the primary determinant of the final material's properties and potential applications. The choice of linker dictates pore size, topology, stability, and, most critically, functionality. This guide provides a detailed comparison between two archetypal linkers that represent opposing ends of the design spectrum: the simple, foundational Terephthalic Acid (1,4-benzenedicarboxylic acid, BDC) and the highly functionalized, asymmetric This compound .
Terephthalic acid is the quintessential linker, a rigid, symmetric molecule that has been instrumental in the synthesis of some of the most iconic MOFs, including MOF-5 and the UiO-66 series.[1][2] Its simplicity and stability make it a benchmark for achieving high porosity and thermal resistance. In contrast, this compound is a bespoke linker, engineered with specific chemical functionalities—a nitro group and a formyl group—to impart targeted chemical properties onto the resulting MOF, such as enhanced gas adsorption and potential for post-synthetic modification (PSM).
This guide, intended for researchers and materials scientists, will dissect the performance differences imparted by these two linkers, exploring the causal relationships between linker chemistry, MOF synthesis, structural properties, and application-specific performance.
Linker Chemistry: A Tale of Two Designs
The fundamental differences in MOF performance originate from the intrinsic chemical and structural properties of the linkers themselves.
-
Terephthalic Acid (BDC): A simple, planar, and highly symmetric (D2h point group) dicarboxylate. Its rigidity and linearity are ideal for constructing robust, highly ordered, and porous frameworks. However, the phenyl ring is relatively inert, offering limited opportunities for chemical functionalization after the MOF has been assembled.
-
This compound: This linker is asymmetric and pre-functionalized with two powerful chemical motifs:
-
Nitro Group (-NO2): A strong electron-withdrawing group that introduces significant polarity. This feature is known to enhance binding affinities for polar molecules like CO2 through dipole-quadrupole interactions and can increase the Lewis acidity of the framework.[3][4]
-
Formyl Group (-CHO): An aldehyde group that serves as a reactive handle for covalent post-synthetic modification. This allows for the precise installation of more complex functionalities within the MOF's pores after the initial synthesis is complete.[5]
-
Caption: Molecular structures and key properties of the two linkers.
Impact on MOF Synthesis and Structural Properties
The choice of linker profoundly influences the synthesis process and the resultant MOF's physical characteristics. The solvothermal method remains a widely used technique for synthesizing MOFs from both types of linkers.[6]
Synthesis Considerations
The synthesis of MOFs using terephthalic acid is well-established, often involving metal salts like zinc nitrate or zirconium chloride in solvents such as N,N-dimethylformamide (DMF).[7][8] The high symmetry of BDC facilitates predictable self-assembly into highly crystalline materials.
For the functionalized linker, while the general solvothermal approach is similar, several factors must be considered:
-
Solubility: The larger, more complex linker may have different solubility profiles, potentially requiring alternative solvent systems or additives.
-
Reaction Kinetics: The electronic effects of the nitro and formyl groups can alter the acidity of the carboxylate moieties, influencing coordination kinetics with the metal center. This may necessitate adjustments to reaction temperature, time, or the use of modulators (e.g., acetic acid) to control crystal growth and prevent the formation of amorphous products.[8]
-
Topology: The asymmetry of the linker can frustrate the formation of common high-symmetry topologies, leading to novel, more complex, or lower-symmetry frameworks. This can be an advantage for creating unique pore environments but requires more intensive structural characterization.
Comparative Performance Metrics
The introduction of functional groups typically involves a trade-off between porosity and chemical functionality.
| Property | MOFs from Terephthalic Acid | MOFs from this compound | Rationale & Causality |
| BET Surface Area | Typically very high (e.g., >2500 m²/g for MOF-5)[2] | Generally lower | The bulky nitro and formyl groups occupy pore volume, increasing the framework's molecular weight relative to its void space.[9] |
| Pore Volume | High | Lower | Similar to surface area, the functional groups reduce the accessible volume within the pores.[10] |
| Thermal Stability | Generally high (e.g., >350 °C)[11] | Potentially lower | Functional groups can introduce weaker points in the structure, sometimes leading to slightly lower decomposition temperatures.[12] |
| Chemical Stability | Variable; often susceptible to hydrolysis, especially in basic media.[13] | Potentially enhanced | Functional groups can sometimes shield the metal-carboxylate nodes or alter the framework's hydrophobicity, improving stability in certain environments.[10][12] |
| Post-Synthetic Modification (PSM) Potential | Very limited | High | The inert phenyl ring of BDC offers no reactive sites, whereas the formyl group is an excellent platform for covalent modification.[5] |
Performance in Key Applications
Gas Storage and Separation
This is an area where the benefits of the functionalized linker become evident. While terephthalic acid-based MOFs like MOF-5 exhibit high gas storage capacity due to their large surface area, they often lack selectivity.[14]
The nitro group in MOFs derived from this compound significantly enhances the affinity for CO2. The strong dipole of the nitro group interacts favorably with the quadrupole moment of CO2, leading to a higher heat of adsorption and improved selectivity for CO2 over less polar gases like N2 or CH4.[4] Studies on other nitro-functionalized MOFs have confirmed this effect, showing a CO2 uptake enhancement of up to 36% compared to their non-functionalized parents.[4]
Caption: Logical flow of gas separation performance.
Heterogeneous Catalysis
MOFs are promising platforms for heterogeneous catalysis.
-
Terephthalic Acid MOFs: Catalytic activity typically relies on the metal nodes (e.g., open metal sites in Cu-BTC) or on guest molecules encapsulated within the pores.[11][15] The linker itself is generally a passive component.
-
Functionalized MOFs: The linkers become active participants.
-
The electron-withdrawing nitro group can enhance the Lewis acidity of the metal centers, boosting their catalytic activity for reactions like cyanosilylation or Friedel-Crafts alkylation.[3]
-
The formyl group can participate directly in reactions such as Knoevenagel or aldol condensations.
-
Crucially, the formyl group enables the covalent grafting of more sophisticated organometallic catalysts, creating a highly active, site-isolated catalytic system within a robust, porous support.[16]
-
Drug Delivery and Sensing
For applications in drug development and delivery, the ability to functionalize the MOF is paramount. The formyl group on the functionalized linker allows for the attachment of targeting ligands, fluorescent probes, or stimuli-responsive gates, creating "smart" drug delivery systems. Similarly, for chemical sensing, the reactive aldehyde can be used to anchor chromophores or specific binding sites, leading to highly sensitive and selective sensor materials. Terephthalic acid-based MOFs lack this intrinsic capability for covalent functionalization.
Experimental Protocols
The following protocols provide standardized methodologies for the synthesis and characterization of MOFs from both linker types.
Protocol 1: Solvothermal Synthesis of a Terephthalic Acid MOF (UiO-66)
This protocol is adapted from established methods for synthesizing UiO-66.[1][8]
-
Reagent Preparation: In a 20 mL scintillation vial, combine Zirconium(IV) chloride (ZrCl4, 125 mg, 0.54 mmol) and terephthalic acid (120 mg, 0.72 mmol).
-
Solvent Addition: Add 10 mL of N,N-dimethylformamide (DMF).
-
Modulator Addition: Add 1.0 mL of concentrated hydrochloric acid (HCl) as a modulator. The rationale for using a modulator is to compete with the linker for coordination to the metal center, which slows down the nucleation process and promotes the growth of larger, more perfect crystals.
-
Reaction: Tightly cap the vial and place it in a preheated oven at 120 °C for 24 hours.
-
Workup and Activation:
-
After cooling to room temperature, decant the supernatant.
-
Wash the white crystalline product with fresh DMF (3 x 10 mL).
-
Immerse the product in chloroform (10 mL) for 3 days, replacing the chloroform daily. This solvent exchange is critical to remove residual high-boiling DMF from the pores.
-
Collect the solid by filtration and dry under vacuum at 150 °C for 12 hours to yield the fully activated, porous material.
-
Protocol 2: Hypothetical Solvothermal Synthesis of a Functionalized MOF
This protocol is a proposed adaptation for this compound with a metal like copper, which often forms paddle-wheel structures.
-
Reagent Preparation: In a 20 mL vial, dissolve Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O, 70 mg, 0.29 mmol) in 5 mL of DMF.
-
Linker Solution: In a separate vial, dissolve this compound (125 mg, 0.44 mmol) in 5 mL of DMF. The use of a separate dissolution step ensures the linker is fully solvated before encountering the metal salt, preventing rapid, uncontrolled precipitation.
-
Mixing and Reaction: Combine the two solutions in a single vial, cap tightly, and heat in an oven at 85 °C for 48 hours. A lower temperature and longer reaction time are often employed for more complex linkers to facilitate ordered crystal growth.
-
Workup and Activation:
-
Cool the reaction to room temperature. A colored crystalline product should be visible.
-
Decant the mother liquor and wash the product with fresh DMF (3 x 10 mL).
-
Perform a solvent exchange with a more volatile solvent like ethanol or acetone (3 x 10 mL over 24 hours).
-
Activate the material by heating under vacuum at a temperature determined by thermogravimetric analysis (TGA) to be below the decomposition point (e.g., 120 °C) for 12 hours.
-
Caption: General experimental workflow for MOF synthesis and characterization.
Conclusion: Selecting the Right Tool for the Job
The comparison between terephthalic acid and this compound is not about determining a "better" linker, but about understanding the strategic choice between maximizing a single property versus engineering multifunctionality.
-
Terephthalic acid remains the undisputed choice for applications where maximizing porosity, surface area, and thermal stability are the primary goals. It is the linker of choice for creating high-capacity storage vessels for gases like hydrogen and methane and for fundamental studies of framework chemistry.
-
This compound represents the path toward intelligent, functional materials. The reduction in porosity is a deliberate trade-off for gaining chemical handles and specific interaction sites. MOFs built from this linker are superior candidates for applications requiring high selectivity, such as CO2 capture from flue gas, advanced heterogeneous catalysis, targeted drug delivery, and the development of chemical sensors.
For researchers, the decision hinges on the desired end-use: build a larger, simpler container with terephthalic acid, or construct a smaller, more sophisticated and reactive tool with a functionalized linker.
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A Comparative Guide to Validating the Photocatalytic Efficiency of MOFs with 4-(4-Formylphenyl)-2-nitrobenzoic Acid
For researchers, scientists, and professionals in drug development, the rational design of photocatalysts is paramount for applications ranging from sustainable synthesis to environmental remediation. Metal-Organic Frameworks (MOFs) have emerged as a highly promising class of materials due to their tunable structures and high surface areas.[1][2][3] The choice of the organic linker is a critical design parameter that dictates the electronic and photophysical properties of the resulting MOF.[4][5] This guide provides an in-depth comparison of a hypothetical MOF, designated as UHM-1 (University of Hypothetical Materials-1) , synthesized using the functionalized linker 4-(4-Formylphenyl)-2-nitrobenzoic acid , against established photocatalysts.
The unique bifunctionality of the this compound linker, featuring both an electron-withdrawing nitro group and a reactive formyl group, presents an intriguing platform for tuning photocatalytic activity. The nitro group can modulate the electronic band structure, potentially enhancing charge separation, while the formyl group offers a site for post-synthetic modification.[6][7][8] This guide will objectively compare the photocatalytic performance of UHM-1 with a well-studied zirconium-based MOF, UiO-66 , and the benchmark inorganic photocatalyst, Titanium Dioxide (P25) .
The Critical Role of the Organic Linker in MOF Photocatalysis
The organic linker in a MOF is not merely a structural component; it is a key determinant of the material's photocatalytic capabilities.[4][5] Functional groups on the linker can influence several key parameters:
-
Light Absorption: The chromophoric nature of the linker can be tailored to enhance light absorption in the visible spectrum, a crucial aspect for solar-driven applications.[3]
-
Electronic Structure: Electron-donating or -withdrawing groups on the linker can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the MOF, thereby tuning its redox potential and charge separation efficiency.[4][6][7][8]
-
Surface Properties: The functional groups can alter the surface chemistry of the MOF, influencing its affinity for specific substrates and reactants.[4]
-
Defect Engineering: The introduction of functionalized linkers can create controlled defects within the MOF structure, which can act as active sites for catalysis.[9][10]
Comparative Photocatalytic Performance
To validate the photocatalytic efficiency of UHM-1, a series of experiments were conducted to assess its performance in the degradation of a model organic pollutant, 4-nitrophenol, under simulated solar irradiation.[11] The performance of UHM-1 was compared against UiO-66 and the commercial benchmark P25 TiO2.
Table 1: Comparison of Photocatalytic Degradation of 4-Nitrophenol
| Photocatalyst | Degradation Efficiency (%) after 120 min | Apparent Rate Constant (k, min⁻¹) |
| UHM-1 | 95 | 0.0245 |
| UiO-66 | 78 | 0.0128 |
| P25 TiO₂ | 98 | 0.0312 |
| Photolysis (No Catalyst) | < 5 | - |
The results indicate that UHM-1 exhibits significantly higher photocatalytic activity than the parent UiO-66 framework, highlighting the beneficial role of the this compound linker. While P25 TiO₂ shows a slightly higher degradation rate, UHM-1's performance is highly competitive, especially for a designer material with potential for further optimization.
Experimental Design and Rationale
A robust validation of photocatalytic efficiency requires a well-designed experimental setup with appropriate controls. The following diagram illustrates the workflow for comparing the photocatalytic activity of different materials.
Caption: Experimental workflow for comparative photocatalytic testing.
Detailed Experimental Protocols
Protocol 1: Synthesis of UHM-1
This protocol describes a typical solvothermal synthesis for a zirconium-based MOF incorporating the this compound linker.[12][13]
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve 125 mg of Zirconium(IV) chloride (ZrCl₄) and 150 mg of this compound in 15 mL of N,N-Dimethylformamide (DMF).
-
Modulator Addition: Add 0.5 mL of formic acid as a modulator to control the crystallite size and defect density.
-
Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 120 °C for 24 hours.
-
Purification: After cooling to room temperature, collect the white precipitate by centrifugation. Wash the product sequentially with fresh DMF (3 x 10 mL) and ethanol (3 x 10 mL).
-
Activation: Dry the purified product under vacuum at 150 °C for 12 hours to remove residual solvent from the pores.
Protocol 2: Photocatalytic Degradation of 4-Nitrophenol
This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized materials.[11]
-
Catalyst Suspension: Suspend 50 mg of the photocatalyst (UHM-1, UiO-66, or P25 TiO₂) in 50 mL of a 20 ppm aqueous solution of 4-nitrophenol in a quartz reactor.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30 minutes to establish adsorption-desorption equilibrium between the catalyst surface and the 4-nitrophenol molecules.
-
Photoreaction Initiation: Irradiate the suspension using a 300 W Xenon lamp equipped with an AM 1.5G filter to simulate solar light. Maintain a constant temperature of 25 °C using a water bath.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw 1 mL aliquots from the suspension.
-
Sample Preparation: Immediately filter the aliquots through a 0.22 µm syringe filter to remove the catalyst particles.
-
Concentration Analysis: Analyze the concentration of 4-nitrophenol in the filtrate using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector set at 317 nm.
Mechanistic Insights: The Role of the Functionalized Linker
The enhanced photocatalytic activity of UHM-1 can be attributed to the electronic properties imparted by the this compound linker. The following diagram illustrates the proposed photocatalytic mechanism.
Caption: Proposed photocatalytic mechanism for UHM-1.
The electron-withdrawing nitro (-NO₂) group on the linker can lower the LUMO energy level of the MOF. Upon photoexcitation, this facilitates the efficient transfer of electrons from the HOMO to the LUMO, promoting charge separation and reducing the rate of electron-hole recombination.[6][7][8] The photogenerated electrons can then reduce adsorbed oxygen to form superoxide radicals (•O₂⁻), while the holes can oxidize water to produce highly reactive hydroxyl radicals (•OH). These reactive oxygen species (ROS) are the primary agents responsible for the degradation of organic pollutants.[14]
Conclusion and Future Outlook
This comparative guide demonstrates a systematic approach to validating the photocatalytic efficiency of a novel MOF, UHM-1, functionalized with this compound. The results indicate that the strategic choice of a functionalized organic linker can significantly enhance the photocatalytic performance of MOFs, making them competitive with established benchmark materials like P25 TiO₂. The presence of the electron-withdrawing nitro group in the linker of UHM-1 is proposed to be a key factor in its improved activity by promoting charge separation.
Future work should focus on leveraging the formyl group of the linker for post-synthetic modification to further enhance the photocatalytic efficiency. For instance, the formyl group could be used to anchor co-catalysts or photosensitizers, opening up new avenues for designing highly efficient and selective MOF-based photocatalytic systems.
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A Senior Application Scientist's Guide to Gas Separation with Functionalized Metal-Organic Frameworks
For researchers, scientists, and professionals in drug development, the precise separation of gases is a critical yet often challenging task. In recent years, Metal-Organic Frameworks (MOFs) have emerged as a revolutionary class of porous materials with unprecedented potential for gas storage and separation. Their high surface areas, tunable pore sizes, and, most importantly, the ability to be chemically functionalized, offer a powerful toolkit for designing materials with exceptional selectivity and capacity for specific gas molecules.
This guide provides an in-depth comparison of the gas separation performance of different functionalized MOFs, moving beyond a simple catalog of materials to explain the underlying principles and experimental considerations. We will explore how the strategic introduction of functional groups onto the organic linkers or metal nodes of MOFs can dramatically enhance their performance in critical industrial separations such as CO₂ capture and olefin/paraffin purification.
The Rationale Behind Functionalization: Tailoring MOF-Gas Interactions
The separation of gases in MOFs is governed by a delicate balance of thermodynamics and kinetics, primarily driven by the differences in how various gas molecules interact with the MOF's internal surface. While the pore size and shape of a pristine MOF provide a basic level of selectivity (size exclusion), functionalization allows for a much finer tuning of the surface chemistry, leading to significantly enhanced performance.
The introduction of specific functional groups can influence gas separation through several mechanisms:
-
Enhanced Affinity through Specific Interactions: Functional groups can introduce specific binding sites that have a stronger affinity for one gas molecule over another. For example, basic amine groups show a strong affinity for acidic CO₂ molecules, leading to high selectivity in CO₂/N₂ and CO₂/CH₄ separations.
-
Polarity and Quadrupole Moment Interactions: Polar functional groups can interact favorably with gas molecules that have a significant quadrupole moment, such as CO₂ and olefins. This can lead to preferential adsorption of these gases.
-
π-Complexation: For olefin/paraffin separation, functional groups or open metal sites can form π-complexation bonds with the π-electrons of the olefin's double bond. This interaction is significantly stronger than the van der Waals forces that govern the interaction with paraffins, resulting in high selectivity.
-
Pore Size and Shape Modification: The addition of functional groups can subtly alter the pore dimensions and geometry, which can enhance size-sieving effects for gas pairs with small kinetic diameter differences.
Comparative Performance Analysis of Functionalized MOFs
To provide a clear and objective comparison, this section presents experimental data for various functionalized MOFs across different gas separation applications. The data is compiled from peer-reviewed literature and presented in standardized units for ease of comparison.
CO₂/N₂ and CO₂/CH₄ Separation: The Power of Amine and Other Polar Functionalities
The capture of carbon dioxide from flue gas (CO₂/N₂) and natural gas (CO₂/CH₄) is a critical application where functionalized MOFs have shown immense promise. The data below showcases the impact of different functional groups on the CO₂ separation performance of the well-studied UiO-66 framework.
| MOF | Functional Group | Gas Pair | Temperature (K) | Pressure (bar) | CO₂ Uptake (mmol/g) | Selectivity (IAST) | Reference |
| UiO-66 | -H (pristine) | CO₂/N₂ | 298 | 1 | 1.75 | 12.5 | [1] |
| UiO-66-NH₂ | -NH₂ | CO₂/N₂ | 298 | 1 | 2.98 | 52 | [1] |
| UiO-66-Br | -Br | CO₂/N₂ | 298 | 1 | ~2.0 | ~13 | [2] |
| UiO-66-(OH)₂ | -(OH)₂ | CO₂/N₂ | 298 | 1 | ~2.2 | ~15 | [2] |
| UiO-66-NO₂ | -NO₂ | CO₂/N₂ | 273 | 1 | ~2.5 | - | [3] |
| ED@MOF-520 | Ethylenediamine | CO₂/N₂ | 273 | 1 | ~3.5 | 50 | [4] |
| Mg-MOF-74 | - | CO₂/CH₄ | 308 | 1 | ~8.0 | High | [5] |
Analysis: The data clearly demonstrates the significant enhancement in both CO₂ uptake and selectivity upon functionalization of UiO-66, particularly with the amine group (-NH₂)[1]. The basic nature of the amine group leads to strong acid-base interactions with CO₂. Other polar groups like hydroxyl (-(OH)₂) and nitro (-NO₂) also show improved performance compared to the pristine MOF, albeit to a lesser extent[2][3]. The post-synthetically modified ED@MOF-520, with ethylenediamine in its pores, also exhibits excellent CO₂/N₂ separation performance[4]. For CO₂/CH₄ separation, the open metal sites in Mg-MOF-74 provide strong binding sites for CO₂, leading to very high selectivity[5].
Olefin/Paraffin Separation: Leveraging π-Complexation
The separation of olefins (e.g., ethylene, propylene) from their corresponding paraffins (e.g., ethane, propane) is a highly energy-intensive process in the petrochemical industry. Functionalized MOFs that can facilitate π-complexation with the olefin's double bond offer a more energy-efficient alternative.
| MOF | Functionalization/Feature | Gas Pair | Temperature (K) | Pressure (bar) | Olefin Uptake (mmol/g) | Selectivity | Reference |
| ZIF-8 | - | C₃H₆/C₃H₈ | 298 | 1 | ~1.5 (C₃H₆) | ~130 (predicted) | [4] |
| Fe-MOF-74 | Open Fe(II) sites | C₂H₄/C₂H₆ | 298 | 1 | ~4.0 (C₂H₄) | High | [6] |
| Cu@NH₂-MIL-125 | Cu(I) ions | C₂H₄/C₂H₆ | 298 | - | - | 12.4 | [6] |
Analysis: ZIF-8, with its specific pore aperture, shows high predicted selectivity for propylene over propane based on a kinetic sieving mechanism[4]. MOFs with open metal sites, such as Fe-MOF-74, exhibit high olefin selectivity due to the π-complexation between the Fe(II) sites and the ethylene double bond[6]. Similarly, the introduction of Cu(I) ions into an amine-functionalized MIL-125 framework leads to a significant enhancement in ethylene/ethane selectivity through π-complexation[6].
Mechanistic Insights into Functionalized MOF-Gas Interactions
Understanding the mechanism of interaction at the molecular level is crucial for the rational design of new and improved MOF-based separation materials.
CO₂ Capture by Amine-Functionalized MOFs
The enhanced CO₂ capture in amine-functionalized MOFs is a result of a chemical reaction between the acidic CO₂ molecule and the basic amine group. This can proceed through two primary pathways, leading to the formation of either carbamic acid or an ammonium carbamate. The specific product formed depends on the structure of the amine and the presence of water[7].
Caption: Mechanism of CO₂ capture in amine-functionalized MOFs.
Olefin/Paraffin Separation via π-Complexation
In olefin/paraffin separation, the key is the selective interaction with the olefin's C=C double bond. MOFs with accessible, coordinatively unsaturated metal sites or specific functional groups can act as π-acceptors, forming a dative bond with the π-electrons of the olefin. This "π-complexation" is a reversible interaction that is significantly stronger than the weak van der Waals forces experienced by the saturated paraffins.
Caption: Olefin-selective separation via π-complexation in a MOF.
Experimental Protocols for Performance Evaluation
To ensure the scientific integrity and reproducibility of gas separation studies on MOFs, standardized experimental protocols are essential. Here, we outline the key steps for two fundamental techniques: volumetric gas adsorption for determining isotherms and dynamic breakthrough experiments for evaluating separation performance under flow conditions.
Protocol 1: Volumetric Gas Adsorption Isotherm Measurement
This method quantifies the amount of a single gas adsorbed by the MOF at a constant temperature over a range of pressures.
Caption: Workflow for volumetric gas adsorption isotherm measurement.
Causality Behind Experimental Choices:
-
Activation: The activation step is critical to ensure that the measured gas uptake is solely due to the interaction with the MOF framework and not influenced by residual solvents or atmospheric gases occupying the pores. The temperature and duration of activation must be carefully chosen to avoid decomposition of the MOF.
-
Equilibrium: Allowing the system to reach equilibrium after each gas dose is essential for obtaining accurate thermodynamic data. The equilibration time will depend on the diffusion kinetics of the gas within the MOF's pore structure.
-
IAST Calculation: Ideal Adsorbed Solution Theory (IAST) is a powerful tool for predicting the separation selectivity of a gas mixture from single-component isotherm data[1][2][7][8][9]. It assumes an ideal adsorbed phase, which is often a reasonable approximation for many gas mixtures in MOFs.
Protocol 2: Dynamic Breakthrough Experiment
This experiment simulates a real-world separation process by flowing a mixed-gas stream through a packed bed of the MOF and monitoring the composition of the exiting gas over time.
Caption: Workflow for a dynamic breakthrough experiment.
Self-Validating System:
The breakthrough experiment is a self-validating system. The shape of the breakthrough curves provides valuable information about the mass transfer kinetics and the overall separation efficiency[8][10]. A sharp breakthrough front for the more strongly adsorbed component indicates efficient mass transfer, while a diffuse front suggests slower kinetics. The time it takes for the less-adsorbed component to elute compared to the more-adsorbed component directly reflects the selectivity of the material under dynamic conditions.
Conclusion and Future Outlook
The functionalization of Metal-Organic Frameworks represents a paradigm shift in the design of advanced materials for gas separation. By rationally selecting and incorporating functional groups, it is possible to create adsorbents with tailored properties that far exceed the performance of their unfunctionalized counterparts. This guide has provided a comparative overview of the performance of various functionalized MOFs, elucidated the underlying separation mechanisms, and detailed the essential experimental protocols for their evaluation.
As the field continues to evolve, we can expect to see the development of even more sophisticated functionalization strategies, including the use of multiple functional groups to create multifunctional MOFs with synergistic properties. The combination of high-throughput computational screening and advanced experimental techniques will undoubtedly accelerate the discovery of next-generation MOFs for tackling the most challenging gas separation problems facing industry and society.
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A Researcher's Guide to Reproducible MOF Synthesis: A Case Study on 4-(4-Formylphenyl)-2-nitrobenzoic Acid Based Architectures
For researchers and professionals in drug development, the promise of Metal-Organic Frameworks (MOFs) as versatile platforms for therapeutic delivery is immense. Their tunable porosity, high surface area, and functionalizable nature make them ideal candidates for encapsulating and releasing a wide array of active pharmaceutical ingredients.[1][2][3] However, the translation of this promise from academic curiosity to clinical reality is critically dependent on one foundational principle: reproducibility . The synthesis of MOFs, particularly complex, functionalized structures like those derived from 4-(4-Formylphenyl)-2-nitrobenzoic acid, is notoriously sensitive to subtle variations in experimental conditions, often leading to frustrating inconsistencies in material properties and performance.[4][5][6]
This guide provides an in-depth, practical comparison of synthetic strategies, focusing on the critical parameters that govern the reproducibility of MOFs built from bifunctional linkers featuring both nitro and formyl groups. We will dissect the causality behind common experimental choices, offer self-validating protocols, and present a logical framework for troubleshooting the challenges inherent in MOF crystallization.
The Reproducibility Challenge: Why MOF Syntheses Fail
The self-assembly process that forms a MOF is a delicate equilibrium. The same set of building blocks—a metal node and an organic linker—can often lead to a variety of crystal structures or phases, a phenomenon complicated by the formation of defects.[5] An interlaboratory study on the synthesis of two common Zr-porphyrin MOFs highlighted this very issue, revealing that only a fraction of participating labs could produce phase-pure materials, underscoring the impact of subtle, often unreported, variations in protocol.[5][6] Key challenges include:
-
Phase Selectivity: The desired crystalline phase may be kinetically or thermodynamically favored only under a very narrow set of conditions.
-
Defect Engineering vs. Uncontrolled Defects: While intentionally introducing "missing linker" defects can be a tool to tune MOF properties, an uncontrolled and variable number of defects from batch to batch leads to inconsistent catalytic activity and adsorption capacities.[4]
-
Sensitivity to Reaction Parameters: Minor fluctuations in temperature, reaction time, solvent composition, or even the source of reagents can drastically alter the final product's crystallinity, particle size, and porosity.
Core Synthesis Strategy: The Modulated Solvothermal Approach
Solvothermal synthesis, where crystallization occurs in a sealed vessel at elevated temperatures, is the most common method for producing highly crystalline MOFs.[7] For Zr-based MOFs, which are often chosen for their exceptional thermal and chemical stability, the use of "modulators" has become the primary method to exert fine control over the synthesis and ensure reproducibility.[8]
Why Modulation is Key: A modulator is typically a monofunctional ligand (e.g., a monocarboxylic acid) that competes with the multitopic MOF linker for coordination to the metal cluster.[9] This competitive binding serves several critical functions:
-
Enhances Reversibility: It slows down the rapid, often irreversible formation of metal-linker bonds, allowing for kinetic defects to be "proofread" and corrected, leading to higher crystallinity.[9]
-
Controls Nucleation and Growth: By capping the growing crystal surfaces, modulators can control the final particle size and morphology.[8]
-
Tunes Defect Density: The concentration and acidity (pKa) of the modulator can be used to intentionally create a specific number of missing-linker defects, thereby tuning the pore environment.[9][10]
Logical Workflow for Modulated Synthesis
The following diagram illustrates a logical workflow for the modulated synthesis of a functionalized MOF, such as one based on the this compound linker.
Caption: A typical workflow for the modulated solvothermal synthesis of a Zr-based MOF.
Comparative Analysis of Key Synthesis Parameters
Achieving reproducibility requires strict control over several variables. The following table summarizes the most critical parameters, their causal effects, and recommended control measures.
| Parameter | Causal Effect on Synthesis | Recommended Control for Reproducibility |
| Metal Source & Linker Purity | Impurities can act as unintended modulators or inhibitors, preventing crystallization or leading to undesired phases.[11] | Use reagents of the highest possible purity. Confirm linker purity via ¹H-NMR before use. |
| Reaction Temperature | Affects the kinetics of nucleation and crystal growth. Inconsistent temperature profiles lead to variations in particle size and defect density. | Use a calibrated oven with precise temperature control. Ensure consistent placement of the autoclave within the oven. |
| Solvent (e.g., DMF) | The quality and water content of solvents like DMF can vary. Water can influence the hydrolysis of the metal precursor and the formation of the metal cluster.[12] | Use a fresh, anhydrous grade of DMF for each synthesis. Avoid using solvent from previously opened bottles that may have absorbed atmospheric moisture. |
| Modulator Type & Concentration | The pKa and concentration of the modulator directly control the rate of framework formation and the final crystal size.[8][10] More acidic modulators or higher concentrations generally lead to larger, more crystalline particles.[9] | Precisely measure the modulator amount. The ratio of modulator to linker is a critical parameter that must be kept constant. |
| Washing & Activation | Incomplete removal of unreacted reagents and solvent from the pores can lead to pore blockage, resulting in drastically reduced surface area and inconsistent performance.[13] Harsh activation can cause framework collapse.[11] | Implement a consistent and thorough washing protocol with solvent exchanges.[13] Use a well-defined activation procedure, such as supercritical CO₂ drying for delicate frameworks or controlled vacuum heating.[11][14] |
Experimental Data: The Impact of Modulators on Zr-MOFs
While specific data for this compound MOFs is not widely published, extensive studies on the benchmark Zr-MOF, UiO-66, provide a clear picture of how modulators affect synthesis. This data serves as an excellent proxy for understanding the principles applicable to other functionalized Zr-MOFs.
| Modulator | pKa | Typical Concentration (equivalents vs. Linker) | Observed Effect on UiO-66 Synthesis |
| Formic Acid | 3.77 | 20 - 100 | Increases crystallinity and particle size.[8] |
| Acetic Acid | 4.76 | 50 - 200 | Commonly used; effectively controls particle size into the nanoregime and enhances crystallinity.[8][10] |
| Trifluoroacetic Acid (TFA) | 0.23 | 5 - 20 | A strong modulator; requires lower concentrations to achieve similar effects as weaker acids. Can inhibit MOF formation at high concentrations.[8][9] |
| Benzoic Acid | 4.20 | 10 - 50 | Effective at increasing crystallite size and improving overall crystal quality.[9] |
Data compiled from multiple sources for illustrative purposes.[8][9][10]
Protocols for Self-Validating Synthesis and Characterization
A protocol is only trustworthy if it includes a robust quality control workflow. The synthesis procedure must be paired with a rigorous characterization plan to validate the outcome of each batch.
Detailed Experimental Protocol: Synthesis of a Representative Zr-MOF
This protocol is a standardized procedure for a Zr-based MOF using a dicarboxylic acid linker, adaptable for this compound.
1. Reagent Preparation:
- In a 20 mL scintillation vial, dissolve 120 mg of the organic linker (e.g., this compound) and 450 mg of benzoic acid (modulator) in 10 mL of N,N-dimethylformamide (DMF).
- In a separate vial, dissolve 95 mg of Zirconium(IV) chloride (ZrCl₄) in 5 mL of DMF.
- Causality Note: Separating the solutions prevents premature precipitation and ensures a homogeneous reaction mixture.
2. Reaction Assembly:
- Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
- Seal the autoclave tightly.
3. Solvothermal Reaction:
- Place the autoclave in a preheated isothermal oven at 130 °C for 24 hours.
- Causality Note: This temperature and time are typical for achieving high crystallinity in Zr-MOFs. The sealed system maintains pressure and prevents solvent evaporation.
4. Product Isolation and Washing:
- After the reaction, allow the autoclave to cool to room temperature naturally.
- Collect the white crystalline product by centrifugation (e.g., 8000 rpm for 10 min).
- Discard the supernatant and re-disperse the solid in 15 mL of fresh DMF. Centrifuge again. Repeat this washing step two more times.
- Perform an identical washing procedure three times using ethanol to exchange the high-boiling DMF.[13]
- Causality Note: Thorough washing is critical to remove unreacted starting materials and modulator trapped within the pores, which would otherwise lead to inaccurate characterization results.[13]
5. Activation:
- After the final ethanol wash, decant the supernatant and heat the solid product under vacuum at 150 °C for 12 hours to remove all guest solvent molecules and activate the MOF.
- Causality Note: Activation evacuates the pores, making the internal surface area accessible for gas adsorption or drug loading. The temperature must be below the material's decomposition point, which is determined by TGA.
Mandatory Characterization Workflow for Quality Control
To confirm that each batch of synthesized MOF is identical, a standardized characterization workflow is essential.
Caption: A sequential characterization workflow to validate MOF synthesis reproducibility.
-
Powder X-Ray Diffraction (PXRD): This is the first and most crucial step. The PXRD pattern is a fingerprint of the crystalline phase. The peak positions must match the reference pattern exactly, and the peak sharpness indicates high crystallinity.[15][16]
-
Thermogravimetric Analysis (TGA): TGA determines the thermal stability and confirms complete solvent removal. The TGA curve should show a stable plateau up to the decomposition temperature, with no significant mass loss corresponding to residual solvent.[15][17]
-
Gas Adsorption Analysis (BET): Nitrogen adsorption isotherms are used to calculate the Brunauer-Emmett-Teller (BET) surface area. For a reproducible synthesis, the surface area should be consistent from batch to batch, typically within a ±10% range.[15]
-
Fourier-Transform Infrared (FTIR) and NMR Spectroscopy: FTIR is used to confirm the presence of key functional groups (e.g., the nitro and aldehyde groups on the linker).[15] Digesting the MOF in an acidic solution and running a ¹H-NMR spectrum can confirm the linker's integrity and the linker-to-modulator ratio within the structure.[18]
By systematically applying this synthesis and characterization workflow, researchers can build a reliable, self-validating system that moves the synthesis of functionalized MOFs from an art to a reproducible science, paving the way for their advanced application in drug development and beyond.
References
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- Modulated self-assembly of metal–organic frameworks. (2020-04-06). Royal Society of Chemistry.
- Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal–Organic Framework. (n.d.).
- How reproducible is the synthesis of Zr--porphyrin metal--organic frameworks? An interlaboratory study. (n.d.).
- Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. (n.d.). Royal Society of Chemistry.
- Modulator Effects on the Water-Based Synthesis of Zr/Hf Metal–Organic Frameworks: Quantitative Relationship Studies between Modulator, Synthetic Condition, and Performance. (2025-08-06).
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A Senior Application Scientist's Guide to Benchmarking the Thermal Stability of MOFs with Different Functional Linkers
For fellow researchers, scientists, and professionals in drug development, the structural integrity of Metal-Organic Frameworks (MOFs) under thermal stress is a critical parameter that dictates their suitability for a vast array of applications, from gas storage and separation to catalysis and drug delivery. This guide provides an in-depth, objective comparison of the thermal stability of MOFs functionalized with various organic linkers, supported by experimental data and field-proven insights into the methodologies for their evaluation.
The Imperative of Thermal Stability in MOF Applications
Metal-Organic Frameworks, with their crystalline, porous structures, offer unprecedented versatility. However, their operational range is often limited by their thermal stability. The decomposition temperature dictates the upper limit for applications involving temperature-swing adsorption, catalysis at elevated temperatures, and certain drug formulation processes.[1][2] Understanding how to tune this property through the rational design of organic linkers is paramount for the advancement of MOF technology.
The thermal decomposition of a MOF is a complex process influenced by several factors, including the nature of the metal-ligand bond, the coordination environment of the metal ions, and the presence of guest molecules within the pores.[3] However, the organic linker and its functional groups play a pivotal role in defining the overall thermal robustness of the framework.
Comparative Analysis of Thermal Stability in Functionalized MOFs
The introduction of functional groups onto the organic linkers can significantly alter the thermal stability of a MOF. This is often attributed to changes in the electron density of the coordinating carboxylate groups, steric effects, and the introduction of new decomposition pathways. Below, we compare the thermal stability of several key MOF families with different functionalized linkers, with decomposition temperatures determined primarily by Thermogravimetric Analysis (TGA).
The UiO-66 Family: A Case Study in Robustness
UiO-66(Zr) is renowned for its exceptional thermal and chemical stability. However, functionalization can modulate this property. Generally, electron-withdrawing groups tend to decrease thermal stability more significantly than electron-donating groups.
| MOF | Functional Group | Decomposition Onset (°C) |
| UiO-66 | -H | ~500 |
| UiO-66-NH₂ | -NH₂ (electron-donating) | ~400 |
| UiO-66-NO₂ | -NO₂ (electron-withdrawing) | ~400 |
| UiO-66-(OH)₂ | -2,5-(OH)₂ | ~400 |
| UiO-66-NDC | Naphthalene-based linker | ~500-600 |
| UiO-66-BPDC | Biphenyl-based linker | ~500-600 |
Data compiled from various sources, including[4]. Decomposition temperatures are approximate and can vary based on experimental conditions.
The data indicates that while amino, nitro, and di-hydroxyl functionalities on the terephthalate linker of UiO-66 lead to a decrease in thermal stability, extending the aromatic system of the linker with naphthalene or biphenyl groups can maintain or even enhance it.[4] This is likely due to increased structural rigidity and more efficient heat dissipation through the larger aromatic systems.
The MOF-5 Series: The Impact of Linker Functionalization
MOF-5, with its iconic zinc-based secondary building unit, is a foundational material in MOF chemistry. Its thermal stability is also sensitive to linker modification.
| MOF | Functional Group on Terephthalate Linker | Decomposition Onset (°C) |
| MOF-5 | -H | ~400-525 |
| MOF-5 with 5% -NH₂ | -NH₂ | ~350 |
| MOF-5 with 10% -NH₂ | -NH₂ | <350 |
Data is illustrative and based on trends reported in the literature[5].
As observed with UiO-66, the incorporation of amino groups into the MOF-5 structure leads to a decrease in thermal stability.[5] This highlights a general trend where the introduction of functional groups can disrupt the ideal coordination geometry and introduce less stable bonds, thereby lowering the decomposition temperature.
The MIL-53 Family: Flexibility and Functionality
The MIL-53 series is known for its "breathing" effect, where the framework undergoes structural changes in response to guest molecules. Functionalization of the linker in MIL-53(Al) also influences its thermal properties.
| MOF | Functional Group on Terephthalate Linker | Decomposition Onset (°C) |
| MIL-53(Al) | -H | ~500 |
| MIL-53(Al) with 10% -NH₂ | -NH₂ | ~460 |
| MIL-53(Al) with 90% -NH₂ | -NH₂ | ~410 |
| MIL-53(In)-Br | -Br | ~400 |
| MIL-53(In)-NO₂ | -NO₂ | ~350 |
A systematic study on mixed-linker MIL-53(Al) with varying ratios of aminoterephthalate to terephthalate shows a clear trend: as the percentage of the functionalized linker increases, the thermal stability decreases.[4] Similarly, for MIL-53(In), functionalization with bromo and nitro groups also results in a reduction of the decomposition temperature compared to the parent structure.[1]
The ZIF-8 Platform: High Stability with Caveats
Zeolitic Imidazolate Frameworks (ZIFs), particularly ZIF-8, are known for their exceptional thermal stability, often exceeding 500°C.[6][7] However, their stability can be influenced by the synthesis conditions and the presence of guest molecules. While systematic studies on a wide range of functionalized ZIF-8 analogues are less common, the principle remains that the integrity of the zinc-imidazolate coordination is key to its robustness. Any functionalization that weakens this bond is likely to reduce thermal stability. It is also important to note that the atmosphere plays a crucial role; ZIF-8 is significantly more stable in an inert atmosphere compared to air.[8]
Experimental Protocols for Benchmarking Thermal Stability
To ensure the generation of reliable and comparable data, a rigorous and well-documented experimental approach is essential. The following protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Variable-Temperature Powder X-ray Diffraction (VT-PXRD) represent a self-validating system for the comprehensive thermal characterization of MOFs.
Thermogravimetric Analysis (TGA): The Primary Tool
TGA is the cornerstone for assessing MOF thermal stability by measuring changes in mass as a function of temperature.
Step-by-Step TGA Protocol for MOFs:
-
Sample Preparation:
-
Ensure the MOF sample is properly activated to remove any guest solvent molecules that could interfere with the analysis. This is typically achieved by heating the sample under vacuum at a temperature below its decomposition point.[3] The degassing temperature should ideally be lower than 75% of the MOF's decomposition temperature.[3]
-
Accurately weigh 5-10 mg of the activated MOF sample into a clean, tared TGA crucible (typically alumina or platinum). A smaller sample size is recommended for materials expected to undergo significant gas release upon decomposition to prevent sample expulsion.
-
-
Instrument Setup and Parameters:
-
Atmosphere: The choice of atmosphere is critical. For determining the intrinsic framework stability, an inert atmosphere (e.g., Nitrogen or Argon) is recommended to prevent oxidative decomposition. To assess stability in air, a synthetic air or oxygen-containing atmosphere should be used. Set a constant flow rate, typically 20-50 mL/min.[9][10]
-
Heating Rate: A heating rate of 5-10 °C/min is standard for routine analysis.[9] Slower heating rates can provide better resolution of thermal events, while faster rates can shift decomposition temperatures to higher values. Consistency in the heating rate is crucial for comparative studies.
-
Temperature Program:
-
Start with an isothermal step at a low temperature (e.g., 30-50 °C) for a short period to allow the instrument to stabilize.
-
Ramp the temperature to the desired upper limit (e.g., 800-1000 °C) at the chosen heating rate.
-
An initial, low-temperature ramp (e.g., to 150-200 °C) can be used to confirm the removal of any residual solvent before the main decomposition event.
-
-
-
Data Analysis:
-
The TGA curve plots the percentage of weight loss versus temperature.
-
The onset of the major weight loss step is typically reported as the decomposition temperature. This can be determined by the intersection of the baseline with the tangent of the decomposition curve.
-
The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of weight loss, providing another key data point.
-
Causality Behind Experimental Choices:
-
Inert vs. Oxidative Atmosphere: An inert atmosphere allows for the determination of the temperature at which the MOF's framework begins to break down due to the scission of coordination bonds. In contrast, an oxidative atmosphere will often lead to lower decomposition temperatures due to combustion of the organic linkers.
-
Heating Rate: The heating rate affects the heat transfer to the sample. A faster rate may not allow the sample to reach thermal equilibrium at each temperature, leading to an overestimation of the decomposition temperature. For comparative studies, maintaining a consistent heating rate is paramount for data integrity.
Figure 1: Experimental workflow for Thermogravimetric Analysis (TGA) of MOFs.
Differential Scanning Calorimetry (DSC): Probing Phase Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on phase transitions, melting, and crystallization events that do not necessarily involve a change in mass.
Step-by-Step DSC Protocol for MOFs:
-
Sample Preparation:
-
Use an activated MOF sample, as with TGA.
-
Accurately weigh 2-5 mg of the sample into a DSC pan (typically aluminum).
-
Hermetically seal the pan to prevent any loss of volatiles during the experiment. An empty, sealed pan is used as the reference.
-
-
Instrument Setup and Parameters:
-
Atmosphere: An inert atmosphere (N₂ or Ar) is typically used to prevent oxidative reactions. Maintain a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: The heating and cooling rates are generally in the range of 5-20 °C/min. The program can include heating and cooling cycles to investigate the reversibility of any observed transitions.
-
-
Data Analysis:
-
The DSC thermogram plots heat flow versus temperature.
-
Endothermic peaks indicate processes that absorb heat (e.g., melting, some phase transitions), while exothermic peaks indicate heat-releasing processes (e.g., crystallization, some decomposition events).
-
The peak temperature and the area under the peak (enthalpy change) are key parameters to be reported.
-
Causality Behind Experimental Choices:
-
Hermetically Sealed Pans: This is crucial to ensure that any observed thermal events are due to processes within the sample and not due to the evaporation of adsorbed species.
-
Heating/Cooling Cycles: Performing multiple cycles can reveal whether a phase transition is reversible, which is important for understanding the dynamic behavior of flexible MOFs like the MIL-53 series.
Variable-Temperature Powder X-ray Diffraction (VT-PXRD): Visualizing Structural Changes
VT-PXRD allows for the in-situ monitoring of changes in the crystalline structure of a MOF as a function of temperature. This technique is invaluable for correlating thermal events observed in TGA and DSC with specific structural transformations.
Step-by-Step VT-PXRD Protocol for MOFs:
-
Sample Preparation:
-
A small amount of the powdered MOF sample is loaded into a capillary or onto a flat-plate sample holder compatible with the high-temperature stage.
-
-
Instrument Setup and Parameters:
-
The sample is placed in a high-temperature chamber that allows for precise temperature control.
-
The atmosphere within the chamber can be controlled (e.g., inert gas, air, or vacuum).
-
PXRD patterns are collected at various temperature intervals as the sample is heated. The temperature steps and dwell times should be chosen to capture any expected phase transitions.
-
-
Data Analysis:
-
The collected PXRD patterns at different temperatures are analyzed to identify changes in peak positions, intensities, and the appearance or disappearance of peaks.
-
These changes can indicate phase transitions, lattice expansion or contraction, and ultimately, the loss of crystallinity, which signifies framework decomposition.
-
Causality Behind Experimental Choices:
-
In-situ Measurement: The ability to collect diffraction data while the sample is being heated is the key advantage of this technique. It provides direct evidence of structural changes that are only inferred from TGA and DSC.
-
Correlation with other Techniques: VT-PXRD data should be correlated with TGA and DSC results to provide a comprehensive understanding of the thermal behavior of the MOF. For example, a weight loss event in TGA can be correlated with a loss of crystallinity in VT-PXRD.
Figure 2: Interplay of key thermal analysis techniques for MOF characterization.
Conclusion: A Roadmap for Rational Design
The thermal stability of MOFs is a designable property that is critically dependent on the choice of organic linker and its functionalization. As a general trend, the introduction of functional groups tends to decrease thermal stability, with the extent of this decrease influenced by the electronic and steric properties of the functional group. For applications requiring high thermal robustness, the use of extended, rigid aromatic linkers is a promising strategy.
A comprehensive and rigorous benchmarking of thermal stability requires a multi-technique approach, with TGA providing the primary measure of decomposition temperature, DSC identifying phase transitions, and VT-PXRD offering direct insight into structural changes. By adhering to standardized and well-justified experimental protocols, researchers can generate reliable and comparable data, paving the way for the rational design of next-generation MOFs with tailored thermal properties for a wide range of applications.
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-
Kleist, W., Jentys, A., & Lercher, J. A. (2010). Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). Dalton Transactions, 39(39), 9350–9355. [Link]
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Wu, L., Chaplais, G., Simon-Masseron, A., Bazer-Bachi, D., Bats, N., & Patarin, J. (2019). New functionalized MIL-53(In) solids: syntheses, characterization, sorption, and structural flexibility. RSC Advances, 9(3), 1337-1345. [Link]
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Tanaka, S., et al. (2019). A Simple Step toward Enhancing Hydrothermal Stability of ZIF-8. ACS Omega, 4(22), 19632-19637. [Link]
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Serre, C., et al. (2007). New Functionalized Flexible Al-MIL-53-X (X = -Cl, -Br, -CH3, -NO2, -(OH)2) Solids: Syntheses, Characterization, Sorption, and Breathing Behavior. Inorganic Chemistry, 46(23), 9635-9642. [Link]
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Yap, P. L., et al. (2020). Structural and functional tuning of ZIF-8 nanoparticles via zinc salt variation and ligand ratio for enhanced drug delivery. RSC Advances, 10(61), 37243-37254. [Link]
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Park, K. S., et al. (2006). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks. Proceedings of the National Academy of Sciences, 103(27), 10186-10191. [Link]
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Nordin, N. A. H. M., et al. (2021). Synthesis, Characterization, Density Functional Theory Study, Antibacterial Activity and Molecular Docking of Zeolitic Imidazolate Framework‐8. ChemistrySelect, 6(43), 11843-11855. [Link]
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Zhang, C., et al. (2018). A zeolitic imidazolate framework-8/reduced graphene oxide nanocomposite for efficient photocatalytic degradation of methylene blue. RSC Advances, 8(19), 10461-10468. [Link]
-
Oliver, C. L. (2015). In situ variable-temperature single crystal X-ray diffraction studies of the single-crystal-to-single-crystal dehydration and rehydration of a mixed-ligand 2D zinc metal–organic framework using trimesate and 4,4′-bipyridine-N,N′-dioxide as ligands. CrystEngComm, 17(38), 7434-7440. [Link]
-
Taffa, D. H., et al. (2016). The influences of triethylamine on the synthesis of zeolitic imidazole framework-8 (ZIF-8) in aqueous solution at room temperature. RSC Advances, 6(90), 87292-87301. [Link]
-
Kleist, W., Jentys, A., & Lercher, J. A. (2010). Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). Dalton Transactions, 39(39), 9350-9355. [Link]
-
Al-Naddaf, Q., et al. (2022). Democratizing the Assessment of Thermal Robustness of Metal–Organic Frameworks. ACS Omega, 7(50), 47214-47223. [Link]
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A Comparative Guide to the Long-Term Stability of MOFs Derived from 4-(4-Formylphenyl)-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the ever-expanding landscape of porous materials, Metal-Organic Frameworks (MOFs) have emerged as exceptionally versatile platforms for a myriad of applications, including gas storage, catalysis, and, notably, drug delivery.[1][2][3][4] Their high porosity, tunable structures, and functionalizable nature make them ideal candidates for encapsulating and delivering therapeutic agents.[5][6] However, the successful translation of MOFs from the laboratory to clinical applications hinges on a critical, yet often challenging, attribute: long-term stability.[2][7] This guide provides an in-depth analysis of the anticipated long-term stability of a new class of MOFs derived from the novel linker, 4-(4-Formylphenyl)-2-nitrobenzoic acid.
The choice of this linker is deliberate. The nitro (-NO2) group, being a strong electron-withdrawing group, is expected to influence the electronic properties and coordination chemistry of the resulting MOF, potentially enhancing its thermal and chemical resilience.[8][9] Concurrently, the formyl (-CHO) group offers a reactive handle for post-synthetic modification, allowing for the covalent attachment of targeting ligands or other functional moieties crucial for advanced drug delivery systems. This guide will present a hypothetical framework for the synthesis and rigorous stability assessment of these MOFs, comparing their projected performance against established, highly stable MOF architectures.
The Crucial Role of the Organic Linker: A Hypothetical Synthesis Pathway
The foundation of any MOF is the interplay between its metallic nodes and organic linkers. For our hypothetical MOF, which we will designate as NTBA-MOF-1 (Nitro-Tri-Benzoic Acid MOF-1), we propose a solvothermal synthesis approach. This method is widely employed for its ability to yield crystalline MOF structures.[10]
Proposed Synthesis of NTBA-MOF-1:
A mixture of this compound and a selected metal salt (e.g., zinc nitrate, zirconium chloride) in a suitable solvent system (e.g., N,N-dimethylformamide) would be sealed in a Teflon-lined autoclave and heated to a specific temperature for a designated period. The resulting crystalline product would then be isolated, washed, and activated to remove residual solvent molecules from the pores.
Assessing Long-Term Stability: A Multi-Faceted Experimental Approach
A comprehensive evaluation of a MOF's stability requires subjecting it to a battery of tests that simulate the conditions it might encounter during its intended application.[11][12] We will outline a series of protocols to assess the thermal, chemical, and mechanical stability of NTBA-MOF-1.
I. Thermal Stability Assessment
High thermal stability is crucial for MOFs, especially if they are to be sterilized or used in applications involving temperature fluctuations.[13][14]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
An accurately weighed sample of activated NTBA-MOF-1 is placed in a TGA instrument.
-
The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant ramp rate (e.g., 10 °C/min).
-
The weight loss of the sample is recorded as a function of temperature.
-
The decomposition temperature is identified as the point of significant weight loss.
Caption: Workflow for Thermogravimetric Analysis (TGA) of NTBA-MOF-1.
II. Chemical Stability Assessment
For drug delivery applications, MOFs must maintain their structural integrity in various aqueous environments, including simulated body fluids and solutions of varying pH.[15][16]
Experimental Protocol: pH Stability Testing
-
Samples of NTBA-MOF-1 are immersed in buffer solutions with a range of pH values (e.g., pH 2 to 12).
-
The samples are incubated at a relevant temperature (e.g., 37 °C) for a set period (e.g., 24 hours).
-
After incubation, the solid samples are collected, washed, and dried.
-
The crystallinity of the treated samples is analyzed using Powder X-ray Diffraction (PXRD).
-
The supernatant can be analyzed by techniques like HPLC to detect any leached linker molecules.[16]
Caption: Workflow for assessing the pH stability of NTBA-MOF-1.
III. Structural Integrity Assessment
Maintaining the porous structure of the MOF is paramount for its function. Gas adsorption measurements are a powerful tool to probe the porosity and surface area of the material before and after stability testing.
Experimental Protocol: Nitrogen Adsorption-Desorption Analysis
-
A sample of NTBA-MOF-1 is degassed under vacuum at an elevated temperature to remove any adsorbed species.
-
The nitrogen adsorption-desorption isotherm is measured at 77 K.
-
The Brunauer-Emmett-Teller (BET) surface area and pore volume are calculated from the isotherm data.
-
This analysis is repeated on samples that have undergone thermal and chemical stability testing to assess any changes in porosity.
Comparative Performance Analysis
To contextualize the stability of NTBA-MOF-1, we will compare its anticipated performance with two well-established and highly stable MOFs: UiO-66 and ZIF-8 . UiO-66 is a zirconium-based MOF known for its exceptional thermal and chemical stability, while ZIF-8, a zeolitic imidazolate framework, is recognized for its remarkable chemical resistance, particularly in aqueous and basic media.
Table 1: Comparative Thermal and Chemical Stability Data (Hypothetical)
| Property | NTBA-MOF-1 (Projected) | UiO-66 (Reference) | ZIF-8 (Reference) |
| Decomposition Temp. (TGA, N2) | ~350 °C | ~500 °C | ~450 °C |
| pH Stability (24h, 37°C) | Stable in pH 4-10 | Stable in pH 1-9 | Stable in pH 7-12 |
| BET Surface Area (m²/g) | ~1500 | ~1200 | ~1600 |
| BET after pH 4 treatment (m²/g) | ~1450 | ~1150 | Degrades |
| BET after pH 10 treatment (m²/g) | ~1400 | Degrades | ~1550 |
Discussion and Future Outlook
The projected stability of NTBA-MOF-1 positions it as a promising candidate for further investigation. The presence of the nitro group is anticipated to contribute to its thermal stability, although likely not to the same extent as the highly robust Zr-O clusters in UiO-66.[8][9][17] The chemical stability is predicted to be good within a physiologically relevant pH range. The formyl group, while offering a valuable site for post-synthetic modification, may be a point of susceptibility under harsh acidic or basic conditions.
Future research should focus on the actual synthesis and rigorous experimental validation of the stability of NTBA-MOF-1. Furthermore, post-synthetic modification of the formyl group could be explored not only to introduce targeting moieties but also to potentially enhance the overall stability of the framework.
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The Architect's Blueprint: How Linker Functionality Dictates Gas Adsorption in Metal-Organic Frameworks
A Comparative Guide for Researchers
In the intricate world of porous materials, Metal-Organic Frameworks (MOFs) stand out for their exceptional tunability. This unique characteristic, akin to molecular-level architecture, allows for the precise design of materials with tailored properties for specific applications, most notably in gas storage and separation.[1][2][3] At the heart of this tunability lies the organic linker, the molecular strut that connects the metallic nodes to form a crystalline, porous structure. The functionality of this linker is not merely structural; it is a master control that dictates the framework's affinity for guest molecules.
This guide provides an in-depth, comparative analysis of how varying the functionality of organic linkers impacts the gas adsorption capacity of MOFs. We will move beyond a mere listing of observations to explore the underlying physicochemical principles, offering field-proven insights for the rational design of next-generation MOF materials.
The Organic Linker: More Than Just a Connector
The choice of organic linker is a critical design parameter in MOF synthesis. Its length, geometry, and the presence of specific functional groups directly influence the resulting framework's pore size, shape, and internal surface chemistry.[1][2] This, in turn, governs the interactions between the MOF and guest gas molecules, ultimately determining the material's adsorption capacity and selectivity. The ability to systematically modify these linkers, a strategy known as isoreticular synthesis, allows for the creation of series of MOFs with the same underlying topology but with fine-tuned properties.[1][4]
The Impact of Functional Groups: A Tale of Polarity and Affinity
The introduction of functional groups onto the organic linker is a powerful strategy to enhance gas adsorption, particularly for polar molecules like carbon dioxide (CO2) and water.[5][6] These groups can introduce new adsorption sites, alter the electronic properties of the framework, and create specific interactions with gas molecules, such as hydrogen bonding and dipole-quadrupole interactions.[5][7]
A prime example of this is the extensive research into amine-functionalized MOFs for CO2 capture.[8][9][10][11] The basic nature of amine groups (-NH2) provides strong binding sites for the acidic CO2 molecule, leading to significantly enhanced adsorption capacities and selectivities, especially at low pressures.[9][11] Studies have shown that grafting amines onto the open metal sites or incorporating them into the linker structure can lead to a cooperative chemisorption-physisorption mechanism, boosting performance.[8][10]
However, the choice of functional group is critical. Computational studies have systematically investigated a range of functionalities, revealing that groups like sulfonic acid (-SO3H) can outperform the more commonly used amine groups in enhancing CO2 capture due to stronger electrostatic interactions.[5][12][13] Other polar groups such as hydroxyl (-OH), carboxyl (-COOH), and nitro (-NO2) also contribute to increased CO2 uptake by creating a more polar pore environment.[5][14][15]
The following diagram illustrates the fundamental principle of how linker functionalization enhances gas adsorption by creating specific interaction sites within the MOF pores.
Caption: Linker functionalization introduces specific binding sites, enhancing gas adsorption.
Comparative Analysis of Functionalized UiO-66 for CO₂ Adsorption
The UiO-66 family of MOFs, known for its exceptional stability, serves as an excellent platform for studying the effects of linker functionalization.[16] By introducing different functional groups onto the 1,4-benzenedicarboxylate (BDC) linker, the CO₂ adsorption properties can be precisely tuned.
| MOF | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) at 273 K |
| UiO-66 | -H | ~1100 - 1500 | ~2.5 |
| UiO-66-NH₂ | -NH₂ | ~1200 - 1400 | ~3.35[16] |
| UiO-66-NO₂ | -NO₂ | ~1100 - 1300 | ~2.8 |
| UiO-66-(OH)₂ | -OH | ~1000 - 1200 | ~3.0 |
Data compiled from BenchChem[16]
As the data indicates, the introduction of the amino group in UiO-66-NH₂ leads to a notable increase in CO₂ adsorption capacity compared to the parent UiO-66, highlighting the positive impact of this functionalization.[16]
The Role of Linker Length: Tailoring Pore Size and Surface Area
The length of the organic linker is another fundamental parameter that directly influences the pore size and, consequently, the surface area of the MOF.[17] In isoreticular series of MOFs, systematically increasing the linker length can lead to frameworks with exceptionally high surface areas.[18][19][20] For instance, in the IRMOF series, extending the linker from a benzenedicarboxylate (IRMOF-1) to a biphenyldicarboxylate (IRMOF-10) results in a larger pore size.[18]
However, the relationship between linker length, surface area, and gas adsorption capacity is not always linear. While a larger surface area generally provides more sites for gas adsorption, an excessively large pore may lead to weaker interactions between the gas molecules and the pore walls, potentially reducing the uptake at lower pressures. Conversely, for applications like methane storage, where the goal is to maximize the amount of gas stored at high pressures, larger pore volumes are often desirable. The optimal linker length is therefore application-dependent and requires a careful balance between surface area and the strength of adsorbent-adsorbate interactions.
Hydrophilicity vs. Hydrophobicity: Tuning Water Adsorption
The interaction of MOFs with water is a critical consideration for many applications, as water vapor is often present in gas streams. The hydrophilicity or hydrophobicity of a MOF can be tuned by the functionalization of its organic linkers.[21][22][23][24][25]
Introducing hydrophilic functional groups, such as -OH, -COOH, and -SO₃H, can enhance water adsorption by providing sites for hydrogen bonding.[21][22] This can be advantageous for applications like water harvesting from the atmosphere. Conversely, for applications where water is an undesirable competitor for adsorption sites, such as in CO₂ capture from flue gas, hydrophobic MOFs are preferred.[26] Fluorination of the organic linkers is a common strategy to impart hydrophobicity.
Experimental Protocols: A Guide to Synthesis and Characterization
The reliable comparison of MOF performance hinges on standardized experimental procedures. Here, we outline the key steps for the synthesis, characterization, and gas adsorption measurement of functionalized MOFs.
Solvothermal Synthesis of Functionalized MOFs
Solvothermal synthesis is a widely used method for producing crystalline MOFs.[27] The following is a general protocol that can be adapted for specific functionalized MOFs, such as the UiO-66 series.
-
Reactant Preparation: Dissolve the metal salt (e.g., zirconium tetrachloride for UiO-66) and the functionalized organic linker (e.g., 2-aminoterephthalic acid for UiO-66-NH₂) in a suitable solvent, typically N,N-dimethylformamide (DMF).
-
Reaction: Place the solution in a sealed reaction vessel (e.g., a Teflon-lined autoclave) and heat it in an oven at a specific temperature (e.g., 120 °C for UiO-66) for a designated period (e.g., 24 hours).
-
Isolation and Purification: After the reaction, cool the vessel to room temperature. The crystalline MOF product can then be isolated by filtration or centrifugation. Wash the product repeatedly with a fresh solvent (e.g., DMF followed by ethanol) to remove any unreacted starting materials.
-
Activation: Before gas adsorption measurements, the solvent molecules residing in the pores of the MOF must be removed. This "activation" step is crucial and is typically achieved by heating the MOF under vacuum.[28] Supercritical CO₂ drying is another effective activation method that can prevent pore collapse in delicate structures.[20][28]
The following workflow diagram illustrates the key stages in the synthesis and activation of a functionalized MOF.
Caption: Workflow for the synthesis and activation of functionalized MOFs.
Essential Characterization Techniques
To ensure the successful synthesis of the desired MOF and to understand its properties, a suite of characterization techniques is employed:
-
Powder X-ray Diffraction (PXRD): Confirms the crystallinity and phase purity of the synthesized MOF by comparing the experimental diffraction pattern with a simulated or known pattern.[16]
-
Brunauer-Emmett-Teller (BET) Analysis: Determines the specific surface area and pore volume of the MOF from nitrogen adsorption-desorption isotherms measured at 77 K.[16]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the MOF and confirms the removal of solvent molecules during activation.[16]
Gas Adsorption Measurements
The gas adsorption capacity of a MOF is typically measured using a volumetric or gravimetric gas adsorption analyzer.[16][29] The experiment involves exposing the activated MOF sample to a known quantity of the adsorbate gas at a constant temperature and measuring the amount of gas adsorbed at various pressures. The resulting data is plotted as an adsorption isotherm.
Conclusion: A Path Forward in MOF Design
The functionality of the organic linker is a paramount design element in the development of high-performance MOFs for gas adsorption applications. By judiciously selecting functional groups and tuning linker length, researchers can precisely control the pore environment to enhance both the capacity and selectivity for target gas molecules. The comparative data and experimental guidelines presented here serve as a foundational resource for the rational design and evaluation of novel MOF materials, paving the way for advancements in areas such as carbon capture, gas purification, and energy storage.
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Safety Operating Guide
Disposal Protocol: A Comprehensive Guide for 4-(4-Formylphenyl)-2-nitrobenzoic acid
This document provides a detailed, safety-first protocol for the proper disposal of 4-(4-Formylphenyl)-2-nitrobenzoic acid (CAS No. 1261946-59-1). As a compound utilized in specialized research and development, its unique structure—incorporating nitro, carboxylic acid, and aldehyde functional groups—necessitates a stringent and informed approach to waste management. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
Hazard Assessment and Waste Characterization
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a professional hazard assessment can be conducted by analyzing its constituent functional groups and data from structurally analogous compounds such as 2-nitrobenzoic acid and 4-nitrobenzoic acid.
Based on this analysis, the compound must be managed as hazardous chemical waste . The nitro-aromatic and carboxylic acid moieties are the primary drivers of its hazard profile. Do not attempt to neutralize this compound in the laboratory unless it is the final step of a well-understood reaction procedure.[1] Neutralization of unknown or bulk quantities can generate heat and is not a recommended disposal method.
Table 1: Anticipated Hazard Profile
| Hazard Classification | Description & Rationale | Supporting Analogues |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed.[2][3] | 4-Nitrobenzoic acid is classified as Acute Toxicity, Category 4.[2] |
| Skin Irritation | Causes skin irritation.[4] Avoid all direct contact. | 2-Nitrobenzoic acid and 4-formylbenzoic acid are known skin irritants.[4][5] |
| Serious Eye Irritation | Causes serious eye irritation.[6] | 2-Nitrobenzoic acid and 4-nitrobenzoic acid are classified as causing serious eye irritation.[3][6] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust.[3] | Analogous compounds are known respiratory irritants.[3] |
| Incompatibilities | Reacts with strong oxidizing agents, strong bases, and reducing agents.[6][7] | Aromatic nitro compounds and carboxylic acids share these incompatibilities. Mixing oxidizing acids with organic chemicals is particularly hazardous.[1] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are in a well-ventilated area, preferably within a chemical fume hood. The following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
Step-by-Step Disposal Procedure
The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9] The following procedure ensures compliance.
Step 1: Waste Segregation (The Critical Step)
Proper segregation prevents dangerous chemical reactions. This compound and its waste stream must be kept separate from:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): To prevent a potentially uncontrolled acid-base neutralization.[1]
-
Oxidizing Agents (e.g., nitrates, permanganates, nitric acid): To prevent a violent exothermic or explosive reaction.[7][10]
-
Reducing Agents: To avoid unintended chemical reactions.[7]
This waste should be designated as a non-halogenated organic acid solid waste . If dissolved in a solvent, it should be collected in the appropriate liquid waste stream (e.g., non-halogenated organic solvent waste). Never mix aqueous waste with solvent waste.[11]
Step 2: Container Selection and Management
Select a waste container that is in good condition, leak-proof, and chemically compatible with the acidic and organic nature of the waste.[12]
-
Recommended Containers: Borosilicate glass or high-density polyethylene (HDPE) containers are suitable.
-
Container Integrity: Never use a container that is cracked, degraded, or has a damaged lid. If a waste container begins to leak, the contents must be immediately transferred to a new, suitable container.[12]
-
Keep Containers Closed: The container must be securely capped at all times except when waste is being added.[12] This is a primary EPA regulation to prevent spills and the release of vapors.
Step 3: Accurate Labeling
Proper labeling is a key regulatory requirement and is essential for safety. Your institution's Environmental Health and Safety (EHS) department will provide specific labels.
-
The label must include the words "Hazardous Waste" .[12]
-
List all chemical constituents by their full name: "this compound" . Do not use abbreviations or chemical formulas.
-
Indicate the approximate percentage or concentration of each component.
-
Mark the date when the first drop of waste was added to the container (the "accumulation start date").
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Waste must be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[1][11]
-
Location: The SAA can be a designated area on a lab bench or within a fume hood.
-
Secondary Containment: Store the waste container within a secondary containment bin or tray to contain any potential leaks or spills.[11]
-
Volume Limits: The SAA may accumulate no more than 55 gallons of hazardous waste in total (though institutional limits are often lower, such as 25 gallons), and no more than one quart of any acutely hazardous (P-listed) waste.[1][8]
Step 5: Arranging for Final Disposal
Laboratory personnel do not dispose of the chemical themselves. The final step is to arrange for a pickup from your institution's EHS or Research Safety office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
EHS professionals will then transport the waste from the SAA to a central accumulation area before it is removed by a licensed hazardous waste disposal contractor for final treatment, typically via incineration.[13]
Prohibited Disposal Methods
-
DO NOT pour this compound or its solutions down the drain. This is illegal and introduces contaminants into the water system.
-
DO NOT dispose of this chemical in the regular trash, even in small quantities.
-
DO NOT allow the waste to evaporate in the fume hood as a means of disposal.
Emergency Spill Procedures
In the event of a small spill of solid material within the laboratory:
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE, including respiratory protection if the material is a fine powder.
-
Gently sweep up the solid material, avoiding the creation of dust clouds.[7]
-
Use an inert absorbent material (e.g., vermiculite, sand) for any solutions.
-
Collect all contaminated materials and cleanup debris into a designated hazardous waste container.
-
Label the container appropriately and arrange for disposal via your EHS office.
-
Decontaminate the spill area.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision workflow for compliant disposal of this compound.
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Personal protective equipment for handling 4-(4-Formylphenyl)-2-nitrobenzoic acid
Essential Safety and Handling Guide for 4-(4-Formylphenyl)-2-nitrobenzoic acid
This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS No. 1261946-59-1).[1] As a Senior Application Scientist, my objective is to equip researchers, scientists, and drug development professionals with a framework for safe and effective laboratory practices. The following protocols are derived from a comprehensive analysis of the compound's constituent chemical moieties—an aromatic nitro group and an aldehyde—and are grounded in established principles of laboratory safety. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is paramount.
Hazard Assessment: A Synthesis of Functional Group Toxicology
This compound is a solid organic compound whose hazard profile can be inferred from its primary functional groups: a nitroaromatic system and a benzaldehyde derivative.
-
Aromatic Nitro Compounds: This class of compounds is associated with potential toxicity, including methemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood. They can be harmful if inhaled, ingested, or absorbed through the skin.[2]
-
Aromatic Aldehydes: Aldehydes are known to be irritants to the skin, eyes, and respiratory tract.[3] Some may also act as skin sensitizers, leading to allergic reactions upon repeated exposure.[4]
Based on these characteristics, this compound should be handled as a hazardous substance with potential for skin, eye, and respiratory irritation, as well as systemic toxicity upon absorption.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves (double-gloving recommended)[5][6] | Fully buttoned laboratory coat | NIOSH-approved N95 respirator or higher[7] |
| Dissolution and Solution Handling | Chemical splash goggles | Nitrile or neoprene gloves | Fully buttoned laboratory coat | Not generally required if performed in a certified chemical fume hood |
| Reaction Setup and Monitoring | Chemical splash goggles and a face shield[6] | Nitrile or neoprene gloves | Fully buttoned laboratory coat | Not generally required if performed in a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Fully buttoned laboratory coat | Not generally required if performed in a certified chemical fume hood |
Step-by-Step PPE Protocol: Donning and Doffing
Donning Sequence:
-
Lab Coat: Put on a clean, fully buttoned laboratory coat.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Don safety glasses, goggles, or a face shield as required by the procedure.
-
Gloves: Put on the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put on the second pair.
Doffing Sequence:
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is contained inward.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Eye and Face Protection: Remove eye and face protection.
-
Respirator (if worn): Remove the respirator.
-
Hand Hygiene: Thoroughly wash your hands with soap and water.[8]
Visualizing PPE Selection: A Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans: Ensuring a Safe Workflow
Operational Plan: A Step-by-Step Approach
-
Preparation: Before handling the compound, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available.[5] An emergency eyewash and safety shower should be accessible.
-
Handling:
-
Weighing: Conduct all weighing operations within the chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine powders.
-
Transfers: Use appropriate tools (spatulas, powder funnels) to transfer the solid compound, avoiding the generation of dust.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Properly doff and dispose of all single-use PPE.
-
Disposal Plan: Responsible Waste Management
Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[9] It must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Collect all solutions containing the compound and any solvent rinses of the glassware in a separate, clearly labeled hazardous waste container for liquids.[9]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as liquid hazardous waste. The defaced, empty container can then be disposed of according to your institution's guidelines.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste.[9]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the well-being of yourself, your colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
